N-Chlorotaurine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloroamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClNO3S/c3-4-1-2-8(5,6)7/h4H,1-2H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMHHSLZJLPMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)NCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199047 | |
| Record name | N-Chlorotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51036-13-6 | |
| Record name | N-Chlorotaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051036136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-chlorotaurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06633 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Chlorotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Chlorotaurine: A Technical Guide to its Discovery, History, and Core Scientific Principles
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: N-Chlorotaurine (NCT) is an endogenous N-chloroamino acid, representing a long-lived oxidant produced by human leukocytes. It plays a important role in the innate immune system's defense against pathogens and in the modulation of the inflammatory response. Since its identification, NCT has garnered significant interest as a potential therapeutic agent due to its broad-spectrum antimicrobial activity and high tolerability. This technical guide provides an in-depth exploration of the discovery, history, experimental methodologies, and mechanisms of action of NCT, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Timeline
The journey to understanding this compound is rooted in early investigations into the antimicrobial properties of chlorine-containing compounds.
-
World War I Era: Initial extended studies on active chlorine compounds, such as chloramine (B81541) T and hypochlorous acid, were conducted to understand their activity both in vitro and in vivo.
-
1930: A significant precursor to the discovery of N-chloroamino acids' antimicrobial action was the description of the killing of Bacillus anthracis spores by the dichlorinated form of N-chloroglycine.[1]
-
1971: The first explicit mention of this compound, initially referred to as 'taurine chloramine', was made by researchers in Poland.[1] They discovered the chlorination of amino acids by the myeloperoxidase system, a key enzymatic process in neutrophils.[1]
-
1987: The first systematic report on the killing activity of NCT was published, demonstrating its efficacy against the larvae of the helminth Schistosoma mansoni.[1]
-
1989: A pivotal development in NCT research was the successful synthesis and availability of its pure sodium salt.[1] This breakthrough facilitated more comprehensive and standardized studies into its properties.[1]
-
1990s: Research in this decade unveiled the dual role of NCT, not only as a microbicidal agent but also as an immunomodulator. Studies revealed that NCT could down-regulate the production of pro-inflammatory cytokines and other inflammatory mediators.[1][2]
Synthesis and Characterization of this compound
The availability of a stable, pure form of NCT was crucial for its scientific exploration.
Experimental Protocol: Synthesis of this compound Sodium Salt
The synthesis of the crystalline sodium salt of this compound is typically achieved through the reaction of taurine (B1682933) with chloramine-T trihydrate.
Materials:
-
Taurine
-
Chloramine-T trihydrate
-
Ethyl alcohol
-
Milli-Q water
Procedure:
-
Prepare an aqueous solution of taurine.
-
Slowly add an equimolar amount of chloramine-T trihydrate to the taurine solution with constant stirring. The reaction involves the transfer of a chlorine atom from chloramine-T to the amino group of taurine.
-
The reaction mixture is then concentrated, often by rotary evaporation, to induce crystallization of the this compound sodium salt.
-
The resulting crystals are washed with a solvent in which the product is sparingly soluble, such as ethyl alcohol, to remove unreacted starting materials and byproducts.
-
The purified crystals are then dried under vacuum.
Storage:
-
The crystalline sodium salt of NCT should be stored at low temperatures (-20°C) to ensure long-term stability.[3]
-
Aqueous solutions of NCT are stable for up to one year when stored at 2-4°C and protected from light.[3]
Characterization Methods:
-
Spectrophotometry: The identity and purity of NCT can be verified by UV-visible spectroscopy, which typically shows an absorption peak around 252 nm.[3]
-
Infrared Spectrometry: IR spectroscopy is used to confirm the presence of specific functional groups and the overall structure of the molecule.[3]
-
Mass Spectrometry: This technique is employed to determine the molecular weight and confirm the elemental composition of the synthesized NCT.[3]
-
Iodometric Titration: The content of active chlorine in the synthesized NCT is quantified using iodometric titration, which is a standard method for determining the concentration of oxidizing agents.[3]
Antimicrobial Activity of this compound
NCT exhibits a broad spectrum of microbicidal activity against bacteria, fungi, viruses, and protozoa.[1][4]
Experimental Protocol: Quantitative Killing Assay (Bacteria)
This protocol is a standard method to determine the bactericidal activity of NCT over time.
Materials:
-
Bacterial suspension (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) at a known concentration (CFU/ml).
-
This compound solution (e.g., 1% or 55 mM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.1).
-
Inactivation solution (e.g., 1% methionine and 1% histidine in distilled water).
-
Culture medium (e.g., Mueller-Hinton agar (B569324) plates).
-
Sterile saline or phosphate-buffered saline (PBS).
Procedure:
-
Pre-warm the NCT solution and bacterial suspension to the desired experimental temperature (e.g., 37°C).
-
Add a small volume of the bacterial suspension to the NCT solution to achieve a final bacterial concentration of approximately 5 x 10^6 to 1 x 10^7 CFU/ml. Vortex the mixture immediately.
-
At specific time intervals (e.g., 5, 15, 30, 60 minutes), remove an aliquot of the test suspension.
-
Immediately mix the aliquot with the inactivation solution to neutralize the activity of NCT.
-
Perform serial dilutions of the inactivated suspension in sterile saline or PBS.
-
Plate the dilutions onto agar plates in duplicate.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/ml) at each time point.
-
A control experiment using the buffer without NCT should be run in parallel.
Quantitative Data on Antimicrobial Activity
The following tables summarize the bactericidal and virucidal activity of this compound from various studies.
Table 1: Bactericidal Activity of this compound against Planktonic Bacteria
| Microorganism | NCT Concentration | Incubation Time | Log10 Reduction in CFU | Reference |
| Staphylococcus aureus (MRSA) | 1% (55 mM) | 15 min | >2 | [5] |
| Staphylococcus aureus (MRSA) | 1% (55 mM) | 30 min | Complete killing | [5] |
| Escherichia coli (3MRGN/4MRGN) | 1% (55 mM) | 15 min | >2 | [5] |
| Escherichia coli (3MRGN/4MRGN) | 1% (55 mM) | 30 min | Complete killing | [5] |
| Pseudomonas aeruginosa | 1% (55 mM) | 15 min | >2 | [5] |
| Pseudomonas aeruginosa | 1% (55 mM) | 30 min | Complete killing | [5] |
| Streptococcus sanguinis | 1% (55 mM) | 10-20 min | Complete killing | [6] |
| Rothia aeria | 1% (55 mM) | 10-20 min | Complete killing | [6] |
Table 2: Virucidal Activity of this compound
| Virus | NCT Concentration | Incubation Time | Log10 Reduction | Reference |
| SARS-CoV-2 | 1% | 15 min | 1 | [4] |
| SARS-CoV-2 (with peptone) | 1% | 1-10 min | 1-2 | [4] |
| Influenza A (H3N2) | 1% | a few min | 3 | [4] |
| Influenza A (H1N1pdm) | 1% | a few min | 5 | [4] |
| Respiratory Syncytial Virus (RSV) | 1% | a few min | 4 | [4] |
Mechanism of Action
The biological effects of this compound are multifaceted, encompassing direct antimicrobial actions and modulation of host inflammatory pathways.
Antimicrobial Mechanism
The primary antimicrobial mechanism of NCT involves the transfer of its active chlorine atom to microbial targets.
-
Oxidation of Sulfhydryl Groups: NCT readily oxidizes sulfhydryl groups (-SH) in amino acids such as cysteine, which are critical components of many enzymes and structural proteins. This leads to the disruption of essential metabolic pathways and cellular structures.
-
Chlorination of Amino Groups: NCT can also chlorinate amino groups on microbial surfaces, leading to a "chlorine cover" that can impair virulence and contribute to a post-antibiotic effect.[1][7]
-
Transchlorination: In the presence of ammonium (B1175870) (which is ubiquitous in biological systems), NCT can transfer its active chlorine to form monochloramine (NH2Cl). Monochloramine is a smaller, more lipophilic molecule that can more easily penetrate microbial cell walls, thereby enhancing the overall microbicidal activity.[3][8]
Anti-inflammatory and Immunomodulatory Mechanisms
NCT has been shown to exert significant anti-inflammatory effects through its interaction with key signaling pathways.
-
Inhibition of NF-κB Signaling: One of the primary anti-inflammatory mechanisms of NCT is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. NCT is thought to inhibit NF-κB activation by oxidizing IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2]
References
- 1. Endogenous metabolite this compound attenuates antiviral responses by facilitating IRF3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. NCT and other chemicals [bio-protocol.org]
- 4. scienceopen.com [scienceopen.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Activity of this compound against Periodontal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a natural antiseptic with outstanding tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous N-Chlorotaurine Production in Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Chlorotaurine (NCT) is a long-lived oxidant endogenously produced by neutrophils, playing a crucial role in the innate immune response. This technical guide provides an in-depth overview of the biochemical pathways, key cellular components, and regulatory mechanisms governing NCT synthesis. Detailed experimental protocols for the isolation of human neutrophils, their stimulation, and the quantification of NCT are provided to facilitate further research and development in this area. Furthermore, this guide presents quantitative data in structured tables for easy comparison and utilizes diagrams to visually represent complex signaling pathways and experimental workflows, offering a comprehensive resource for professionals in the field.
The Biochemical Pathway of this compound Synthesis
The endogenous production of NCT in neutrophils is a multi-step process intricately linked to the activation of these immune cells and the subsequent respiratory burst. The synthesis is primarily dependent on the myeloperoxidase (MPO) system.
Upon encountering inflammatory stimuli, such as pathogens or chemical activators, neutrophils become activated. This activation triggers a cascade of intracellular signaling events leading to the assembly and activation of the NADPH oxidase complex on the phagosomal or plasma membrane. The activated NADPH oxidase catalyzes the reduction of molecular oxygen (O₂) to superoxide (B77818) anion (O₂⁻), which is then rapidly converted to hydrogen peroxide (H₂O₂).
Simultaneously, neutrophil activation leads to the degranulation of azurophilic (primary) granules, releasing their contents, including the heme enzyme myeloperoxidase (MPO), into the phagosome or the extracellular space.[1][2][3] MPO utilizes H₂O₂ as a substrate to oxidize chloride ions (Cl⁻), which are present in physiological concentrations, to produce the highly reactive and potent antimicrobial agent, hypochlorous acid (HOCl).[2][4]
Taurine (B1682933), a β-amino acid, is exceptionally abundant in the cytoplasm of neutrophils.[5][6][7] This high intracellular concentration allows taurine to efficiently react with the newly synthesized HOCl. The reaction between the primary amine group of taurine and HOCl results in the formation of this compound (NCT), a more stable and less cytotoxic oxidant compared to HOCl.[4][8]
Signaling Pathway for this compound Production
The following diagram illustrates the key steps in the signaling pathway leading to the production of this compound in neutrophils.
Caption: Signaling pathway of this compound production in neutrophils.
Quantitative Data on this compound Production
The following tables summarize key quantitative data related to the components and products of the NCT synthesis pathway in human neutrophils.
Table 1: Key Components in this compound Synthesis
| Component | Concentration / Amount in Neutrophils | Reference(s) |
| Taurine | 10 - 20 mM | [5][6] |
| Myeloperoxidase (MPO) | Up to 5% of neutrophil dry weight | [3][9] |
Table 2: Production of Oxidants by Activated Neutrophils
| Product | Production Rate / Yield | Conditions | Reference(s) |
| Hypochlorous Acid (HOCl) | 2 x 10⁶ neutrophils/ml produce 50 µM in 30 minutes | Stimulation with phorbol (B1677699) myristate acetate (B1210297) (PMA) | [1] |
| This compound (NCT) | 1 x 10⁷ granulocytes/ml produced an oxidant concentration of 41.5 ± 13.0 µM | Stimulation of granulocytes | [10] |
Experimental Protocols
This section provides detailed methodologies for the isolation of human neutrophils, their stimulation to induce NCT production, and a quantitative assay for NCT measurement.
Isolation of Human Neutrophils from Peripheral Blood
This protocol is based on a standard density gradient separation method.
Materials:
-
Human peripheral blood collected in EDTA-containing tubes.
-
Density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™ PLUS).
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Phosphate (B84403) Buffered Saline (PBS).
-
Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA).
-
Centrifuge.
-
Sterile conical tubes (15 mL and 50 mL).
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer whole blood over an equal volume of density gradient medium in a conical tube. Avoid mixing the layers.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers of plasma, mononuclear cells, neutrophils, and red blood cells will be visible.
-
Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil layer and transfer it to a new conical tube.
-
Wash the collected neutrophils by adding 3-4 volumes of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250-350 x g for 10 minutes.
-
To remove contaminating red blood cells, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 5 minutes.
-
Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.
-
Resuspend the final neutrophil pellet in the desired experimental buffer (e.g., HBSS with Ca²⁺/Mg²⁺ and glucose) at the required cell concentration.
-
Determine cell viability and purity using a hemocytometer with Trypan blue exclusion and cytological staining (e.g., Wright-Giemsa stain), respectively. A purity of >95% is expected.
Experimental Workflow for Neutrophil Isolation
The following diagram outlines the workflow for the isolation of neutrophils from human peripheral blood.
Caption: Workflow for human neutrophil isolation.
Stimulation of Neutrophils for this compound Production
This protocol describes the stimulation of isolated neutrophils using common activators.
Materials:
-
Isolated human neutrophils.
-
Experimental buffer (e.g., HBSS with Ca²⁺/Mg²⁺ and 1 mg/mL glucose).
-
Stimulants:
-
Phorbol 12-myristate 13-acetate (PMA): stock solution in DMSO (e.g., 1 mg/mL).
-
Opsonized zymosan: Prepare by incubating zymosan particles with fresh human serum.
-
-
Taurine solution (e.g., 15 mM in experimental buffer).
-
Incubator at 37°C.
Procedure:
-
Resuspend the isolated neutrophils in the experimental buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Pre-incubate the neutrophil suspension with taurine (final concentration 15 mM) for 15-30 minutes at 37°C. This ensures sufficient substrate for NCT formation.
-
Initiate the respiratory burst by adding the stimulant:
-
PMA: Add PMA to a final concentration of 25-100 ng/mL.
-
Opsonized Zymosan: Add opsonized zymosan at a particle-to-cell ratio of approximately 5:1 to 10:1.
-
-
Incubate the stimulated neutrophils for the desired time period (e.g., 15-60 minutes) at 37°C.
-
Terminate the reaction by centrifuging the cell suspension at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Collect the supernatant for the quantification of NCT.
Quantitative Assay for this compound
This spectrophotometric assay is based on the ability of NCT to oxidize 5-thio-2-nitrobenzoic acid (DTNB).
Materials:
-
Supernatant from stimulated neutrophil suspension.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (e.g., 1 mM in phosphate buffer).
-
Spectrophotometer.
-
96-well microplate (optional).
Procedure:
-
To a known volume of the collected supernatant, add an equal volume of the DTNB solution.
-
Incubate the mixture at room temperature for 5-10 minutes.
-
Measure the absorbance at 412 nm. The oxidation of DTNB by NCT results in a decrease in absorbance at this wavelength.
-
A standard curve can be generated using known concentrations of chemically synthesized NCT to determine the concentration in the experimental samples.
-
Alternatively, the concentration of NCT can be calculated based on the change in absorbance and the molar extinction coefficient of DTNB.
Conclusion
This technical guide provides a comprehensive overview of the endogenous production of this compound in neutrophils, from the fundamental biochemical pathways to practical experimental protocols. The provided quantitative data and visual diagrams serve as a valuable resource for researchers and professionals in immunology and drug development. A thorough understanding of NCT synthesis is critical for elucidating its role in host defense and inflammation, and for exploring its therapeutic potential. The methodologies outlined herein offer a solid foundation for further investigations into the modulation of NCT production and its downstream effects.
References
- 1. Neutrophil-Derived Myeloperoxidase and Hypochlorous Acid Critically Contribute to 20-Hydroxyeicosatetraenoic Acid Increases that Drive Postischemic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil - Wikipedia [en.wikipedia.org]
- 3. Myeloperoxidase as an Active Disease Biomarker: Recent Biochemical and Pathological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorination of taurine by human neutrophils. Evidence for hypochlorous acid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurine and hypotaurine content of human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Taurine and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
N-Chlorotaurine: A Technical Guide to its Chlorinating and Oxidizing Properties for Researchers and Drug Development Professionals
An in-depth exploration of the dual-action mechanism of N-Chlorotaurine (NCT), a key molecule in the human innate immune system. This guide details its chemical reactivity, antimicrobial efficacy, and anti-inflammatory signaling pathways, providing a comprehensive resource for its potential therapeutic applications.
This compound (NCT) is an endogenous, long-lived oxidant produced by activated human granulocytes and monocytes.[1][2][3] As the N-chloro derivative of the amino acid taurine (B1682933), NCT plays a significant role in the body's defense against invading pathogens and in the termination of inflammation.[2][3][4][5] Its unique dual mechanism of action, involving both chlorination and oxidation, makes it a promising candidate for development as a topical anti-infective agent with an outstanding tolerability profile.[1][4][5][6][7] This technical guide provides a detailed overview of the chlorinating and oxidizing properties of NCT, supported by quantitative data, experimental methodologies, and visualizations of its molecular interactions.
Chemical Properties and Mechanism of Action
NCT is synthesized from the reaction of hypochlorous acid (HOCl), produced during the oxidative burst of phagocytes, with taurine.[8] This reaction detoxifies the highly reactive HOCl while preserving a mild, yet effective, oxidizing and chlorinating potential.[6] The primary mechanism of action of NCT is twofold:
-
Chlorinating Activity: NCT acts as a chlorinating agent, transferring its active chlorine atom to various biological molecules.[1][6] This "chlorine cover" on pathogens can inactivate virulence factors, leading to a loss of virulence (microbiostatic effect) and a delayed regrowth (postantibiotic effect).[6][7] NCT can chlorinate amines to produce other chloramines and also acts on activated aromatic C-H functions.[2][8]
-
Oxidizing Activity: As a weak oxidant, NCT inactivates essential enzymes and structural components of pathogens.[6][7] It lies at the lower end of the oxidizing potency sequence compared to compounds like HOCl.[2] Its oxidizing properties are attributed to the N-Cl function, and its reduction products are taurine and chloride.[2] NCT primarily targets thiols and thioethers through oxidation.[8] Mass spectrometry has revealed the oxidation of thio groups and aromatic amino acids in target proteins like the Shiga toxin 2.[9]
This dual mechanism results in multiple sites of attack within microorganisms, making the development of resistance highly improbable.[1][4]
Quantitative Data on Antimicrobial Efficacy
The bactericidal and fungicidal activity of NCT has been extensively studied. The following tables summarize the key quantitative findings from various in vitro studies.
Table 1: Bactericidal Activity of this compound against Planktonic Bacteria
| Organism | NCT Concentration | Temperature (°C) | Time for Significant Reduction | Log10 CFU Reduction | Reference |
| Staphylococcus aureus (MRSA) | 1% (55 mM) | 37 | 15-30 min | ≥ 2 | [4] |
| Staphylococcus epidermidis (Linezolid-resistant) | 1% (55 mM) | 37 | 15-30 min | ≥ 2 | [4] |
| Enterococcus faecium (VRE) | 1% (55 mM) | 37 | 15-30 min | ≥ 2 | [4] |
| Escherichia coli (3MRGN & 4MRGN) | 1% (55 mM) | 37 | 15-30 min | ≥ 2 | [4] |
| Pseudomonas aeruginosa (3MRGN & 4MRGN) | 1% (55 mM) | 37 | 15-30 min | ≥ 2 | [4] |
| Acinetobacter baumannii (3MRGN & 4MRGN) | 1% (55 mM) | 37 | 15-30 min | ≥ 2 | [4] |
| Klebsiella pneumoniae (4MRGN) | 1% (55 mM) | 37 | 15-30 min | ≥ 2 | [4] |
| Streptococcus sanguinis | 1% (55 mM) | 37 | 10 min | To detection limit | [10] |
| Rothia aeria | 1% (55 mM) | 37 | 15 min | To detection limit | [10] |
| Various Bacteria in Artificial Sputum Medium | 1% (55 mM) | 37 | 10 min | To detection limit | [11] |
| Various Bacteria at Physiological Concentrations | 12.5-50 µM | 37 | 6-9 h (pH 7.0) | 2-4 | [12] |
| Various Bacteria at Physiological Concentrations | 12.5-50 µM | 37 | 2-3 h (pH 5.0) | 3-4 | [12] |
Table 2: Fungicidal Activity of this compound
| Organism | NCT Concentration | Temperature (°C) | Time for Significant Reduction | Log10 CFU Reduction | Reference |
| Candida albicans | 0.3% | 37 | 60 min | To detection limit | [11] |
| Various Fungi in Artificial Sputum Medium | 1% (55 mM) | 37 | 15 min | To detection limit | [11] |
| Scedosporium minutisporum | 1% (55 mM) | 37 | 30 min | To detection limit | [11] |
Experimental Protocols
This section outlines the methodologies for key experiments involving this compound.
Synthesis of this compound Sodium Salt
NCT can be synthesized as a crystalline sodium salt for experimental and therapeutic use.
Materials:
-
Taurine (99%)
-
Chloramine-T trihydrate (98%)
-
Ethanol (99.5+%)
-
Milli-Q water
Procedure: A common method involves the reaction of taurine with a chlorinating agent like chloramine-T. The reaction implies the simultaneous transfer of sodium and chlorine from chloramine-T to taurine.[2][13] The crystalline sodium salt (Cl-HN-CH₂-CH₂-SO₃Na) is then isolated.[2][3] Purity and identity can be verified using spectrophotometry (peak absorbance around 252 nm), infrared spectrometry, and mass spectrometry. The active chlorine content is determined by iodometric titration.[14][15]
Preparation of 1% this compound Aqueous Gel
For topical applications, NCT can be formulated as a gel.
Materials:
-
This compound sodium salt
-
Laponite (e.g., XL21)
-
Milli-Q water
Procedure:
-
Add 3% laponite to Milli-Q water.
-
Mix with an emulsion blender for 20-25 minutes until the solution is homogeneous.
-
Dissolve a 25% NCT solution in Milli-Q water.
-
Add the NCT solution to the homogeneous laponite mixture to achieve a final NCT concentration of 1%.
-
Mix again with the emulsion blender for 15-20 minutes until the gel is homogeneous.
-
Store in aliquots at the desired temperature (e.g., 4°C or room temperature) and protect from light.[8]
Quantitative Killing Assay (Bactericidal/Fungicidal Activity)
This assay is used to determine the microbicidal efficacy of NCT.
Materials:
-
NCT solution at desired concentration (e.g., 1% in 0.1 M phosphate-buffered saline)
-
Bacterial or fungal culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Tryptic soy broth or other appropriate growth medium
-
Inactivating solution (e.g., 1% methionine and 1% histidine)
-
Agar (B569324) plates
Procedure:
-
Prepare a suspension of the test microorganism in PBS.
-
Mix the microbial suspension with the NCT solution at a defined ratio and incubate at a controlled temperature (e.g., 37°C).
-
At specific time points (e.g., 0, 5, 10, 15, 30 minutes), take aliquots of the reaction mixture.
-
Immediately transfer the aliquots to an inactivating solution to stop the action of NCT.
-
Perform serial dilutions of the inactivated samples in PBS.
-
Plate the dilutions onto agar plates and incubate under appropriate conditions.
-
Count the number of colony-forming units (CFU) to determine the number of viable microorganisms at each time point.
-
Calculate the log10 reduction in CFU compared to the initial count.
Signaling Pathways and Anti-inflammatory Properties
Beyond its direct antimicrobial effects, NCT exhibits significant anti-inflammatory properties by modulating key signaling pathways. It is involved in the termination of acute inflammation.[2][16] NCT has been shown to down-regulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][13][16]
One of the core mechanisms of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is achieved through the oxidation of Methionine-45 on IκB-α, which prevents its degradation and subsequent activation of NF-κB.[2] NCT also induces the expression of Heme Oxygenase-1 (HO-1), a stress-inducible enzyme with potent anti-inflammatory effects.[2][13] More recently, it has been shown that NCT can attenuate antiviral responses by facilitating the oxidation of Interferon Regulatory Factor 3 (IRF3).[17]
Visualizing NCT's Anti-inflammatory Signaling
The following diagrams, generated using the DOT language, illustrate the key anti-inflammatory signaling pathways modulated by this compound.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: Induction of Heme Oxygenase-1 by this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a therapeutic agent, particularly for topical applications. Its dual chlorinating and oxidizing properties provide a broad spectrum of antimicrobial activity with a low propensity for resistance development. Furthermore, its inherent anti-inflammatory effects, mediated through pathways like NF-κB inhibition and HO-1 induction, offer a multifaceted approach to treating infections and associated inflammation.
For researchers and drug development professionals, NCT represents a promising lead compound. Future research should focus on optimizing formulations for enhanced stability and targeted delivery, exploring its efficacy in complex in vivo models of infection and inflammation, and further elucidating the molecular details of its interactions with host and pathogen targets. The excellent safety and tolerability profile of NCT, demonstrated in early clinical studies, provides a strong foundation for its continued development as a novel anti-infective and anti-inflammatory therapeutic.[2][3]
References
- 1. This compound (NCT) [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a natural antiseptic with outstanding tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. main.pathogenics.com [main.pathogenics.com]
- 7. main.pathogenics.com [main.pathogenics.com]
- 8. Antimicrobial Efficacy and Stability of an this compound Gel for Chronic Wound Treatment | MDPI [mdpi.com]
- 9. This compound, a long-lived oxidant produced by human leukocytes, inactivates Shiga toxin of enterohemorrhagic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NCT and other chemicals [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. main.pathogenics.com [main.pathogenics.com]
- 17. researchgate.net [researchgate.net]
N-Chlorotaurine: A Key Modulator of Innate Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Chlorotaurine (NCT), an endogenous chlorinated amine, is emerging as a significant molecule in the intricate orchestra of the innate immune system. Produced by activated phagocytes, NCT possesses a dual role: a potent, broad-spectrum microbicidal agent and a crucial modulator of the inflammatory response. Its remarkable efficacy against a wide array of pathogens, including multi-drug resistant strains, coupled with its excellent tolerability, positions NCT as a promising candidate for novel anti-infective and anti-inflammatory therapies. This technical guide provides a comprehensive overview of the core functions of NCT in innate immunity, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its influence on critical signaling pathways.
The Genesis and Chemical Nature of this compound in Innate Immunity
This compound is a naturally occurring, long-lived oxidant synthesized by immune cells, primarily neutrophils and monocytes, during the oxidative burst—a critical component of the innate immune response to infection.[1][2] The production of NCT is a two-step process initiated upon phagocytosis of a pathogen. First, the enzyme myeloperoxidase catalyzes the reaction between chloride ions and hydrogen peroxide to generate the highly reactive hypochlorous acid (HOCl).[3] Subsequently, HOCl rapidly reacts with the abundant intracellular amino acid taurine (B1682933) to form the more stable and less cytotoxic this compound.[4][5] This conversion is not only a detoxification pathway for the potentially damaging HOCl but also generates a key effector molecule with sustained antimicrobial and immunomodulatory functions.[4]
Antimicrobial Mechanism and Spectrum of Activity
NCT's antimicrobial activity is characterized by its broad spectrum and a multi-pronged mechanism of action that minimizes the development of microbial resistance.[6][7] It functions as a mild oxidant and a chlorinating agent, targeting a wide range of pathogens including Gram-positive and Gram-negative bacteria, viruses, fungi, and protozoa.[1][4]
The primary mechanisms of antimicrobial action include:
-
Chlorination of Surface Molecules: NCT rapidly transfers its active chlorine to the surface of pathogens, creating a "chlorine cover."[4] This process, known as transchlorination, leads to the inactivation of essential surface proteins and virulence factors, rendering the microbes more susceptible to immune clearance.[1][2]
-
Oxidation of Essential Biomolecules: As an oxidant, NCT targets and inactivates critical enzymes and structural proteins within the pathogen that are vital for its survival.[4]
-
Post-Antibiotic Effect: Sublethal exposure to NCT induces a post-antibiotic effect, where microbial regrowth is delayed even after the removal of the agent.[2][4]
The following table summarizes the bactericidal and fungicidal activity of NCT against various pathogens.
| Pathogen | NCT Concentration | Incubation Time | Log Reduction in CFU | Reference |
| Staphylococcus aureus | 1% (55 mM) | 10 min | > 5 | [8] |
| Pseudomonas aeruginosa | 1% (55 mM) | 10 min | > 5 | [8] |
| Escherichia coli | 1% (55 mM) | 10 min | > 5 | [8] |
| Methicillin-resistant S. aureus (MRSA) | 1% (55 mM) | < 30 min | ~5 | [6] |
| Vancomycin-resistant Enterococcus faecium (VRE) | 1% (55 mM) | < 30 min | ~5 | [6] |
| Candida albicans | 1% (55 mM) | 15 min | > 5 | [8] |
| Aspergillus fumigatus (spores) | 1% (55 mM) | 15 min | > 5 | [8] |
| Staphylococcus aureus | 12.5-50 µM | 6-9 h (pH 7.0) | 2-4 | [3] |
| Staphylococcus aureus | 12.5-50 µM | 2-3 h (pH 5.0) | 3-4 | [3] |
Immunomodulatory Role: Taming the Inflammatory Cascade
Beyond its direct antimicrobial effects, NCT plays a pivotal role in the resolution of inflammation, preventing excessive tissue damage caused by a prolonged or dysregulated immune response.[5][9] Its primary immunomodulatory functions include the downregulation of pro-inflammatory mediators.[9] NCT has been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[9][10] Furthermore, it can suppress the synthesis of other inflammatory molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[9][10]
Signaling Pathway Modulation
NCT exerts its anti-inflammatory effects by intervening in critical intracellular signaling pathways.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. NCT has been shown to inhibit the activation of NF-κB.[11] One of the proposed mechanisms is the oxidation of methionine residues in IκBα, the inhibitory protein of NF-κB.[11] This modification stabilizes IκBα and prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.
References
- 1. Endogenous metabolite this compound attenuates antiviral responses by facilitating IRF3 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pathogenics.com [pathogenics.com]
- 3. Endogenous metabolite this compound attenuates antiviral responses by facilitating IRF3 oxidation [agris.fao.org]
- 4. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. edoc.rki.de [edoc.rki.de]
- 8. NCT and other chemicals [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
N-Chlorotaurine: An In-Depth Technical Guide to its Antimicrobial Spectrum Against Bacteria and Fungi
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Chlorotaurine (NCT), an endogenous chlorinated amine produced by human leukocytes, exhibits a broad-spectrum antimicrobial activity against a wide array of bacteria and fungi, including multidrug-resistant strains.[1][2][3] Its mechanism of action, centered on oxidation and chlorination of essential microbial components, leads to a multi-targeted attack, minimizing the potential for resistance development.[1][2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of NCT, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Antimicrobial Spectrum and Potency
NCT demonstrates significant microbicidal activity against a diverse range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][4] Its efficacy is concentration- and time-dependent, and can be influenced by factors such as pH and the presence of organic material.[1][4][5]
Antibacterial Activity
NCT is effective against both planktonic bacteria and biofilms.[2][3] Studies have shown its ability to rapidly reduce viable counts of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[2]
Table 1: Summary of Bactericidal Activity of this compound (Time-Kill Assay Data)
| Bacterial Species | Strain(s) | NCT Concentration | Incubation Time | Log₁₀ Reduction in CFU/mL | Reference(s) |
| Staphylococcus aureus | ATCC 25923, ATCC 6538, MRSA | 1% (55 mM) | 15 min | ≥ 2 | [2] |
| 1% (55 mM) | 30 min | Complete or near detection limit | [2] | ||
| Staphylococcus epidermidis | Linezolid-resistant | 1% (55 mM) | 15 min | ≥ 2 | [2] |
| 1% (55 mM) | 30 min | Complete or near detection limit | [2] | ||
| Enterococcus faecium | VRE, Linezolid- & Vancomycin-resistant | 1% (55 mM) | 15 min | ≥ 2 | [2] |
| 1% (55 mM) | 30 min | Complete or near detection limit | [2] | ||
| Escherichia coli | 3MRGN, 4MRGN | 1% (55 mM) | 15 min | ≥ 2 | [2] |
| 1% (55 mM) | 30 min | Complete or near detection limit | [2] | ||
| Pseudomonas aeruginosa | 3MRGN, 4MRGN | 1% (55 mM) | 15 min | ≥ 2 | [2] |
| 1% (55 mM) | 30 min | Complete or near detection limit | [2] | ||
| Acinetobacter baumannii | 3MRGN, 4MRGN | 1% (55 mM) | 15 min | ≥ 2 | [2] |
| 1% (55 mM) | 30 min | Complete or near detection limit | [2] | ||
| Klebsiella pneumoniae | 3MRGN, 4MRGN | 1% (55 mM) | 15 min | ≥ 2 | [2] |
| 1% (55 mM) | 30 min | Complete or near detection limit | [2] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Bacteria
| Bacterial Species | Strain(s) | MIC (µM) | Reference(s) |
| Staphylococcus aureus | Smith diffuse | 12.5 - 50 | [1][6] |
| Escherichia coli | ATCC 11129 | 12.5 - 50 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | 12.5 - 50 | [1] |
Antifungal Activity
NCT also exhibits a broad fungicidal spectrum, effectively targeting yeasts and molds.[4][5] Its activity against Candida species and various molds, including Aspergillus species, has been well-documented.[4][5]
Table 3: Summary of Fungicidal Activity of this compound (Time-Kill Assay Data)
| Fungal Species | Strain(s) | NCT Concentration | Incubation Time | Log₁₀ Reduction in CFU/mL | Reference(s) |
| Candida albicans | Clinical isolates | 0.1% (5.5 mM) | 90 min | ≥ 4 | [7][8] |
| 1% (55 mM) | 1-2 h | 1 - 3 | [5] | ||
| Candida non-albicans | Clinical isolates | 0.1% (5.5 mM) | 24 h | ≥ 4 | [7][8] |
| Aspergillus fumigatus | 1% (55 mM) in ASM | 15 min | 5 - 6 | [9] | |
| Aspergillus terreus | 1% (55 mM) in ASM | 15 min | 5 - 6 | [9] | |
| Scedosporium apiospermum | 1% (55 mM) in ASM | 15 min | 5 - 6 | [9] | |
| Lomentospora prolificans | 1% (55 mM) in ASM | 15 min | 5 - 6 | [9] |
Table 4: Minimum Inhibitory Concentrations (MIC) of this compound against Fungi
| Fungal Species | Strain(s) | MIC (µM) | Reference(s) |
| Aspergillus fumigatus | Conidia | 16 - 65 | [4] |
| Aspergillus flavus | Conidia | 16 - 65 | [4] |
| Aspergillus niger | Conidia | 16 - 65 | [4] |
Mechanism of Action and Microbial Response
The primary mechanism of NCT's antimicrobial action involves the transfer of its active chlorine atom to microbial components, leading to widespread oxidation and chlorination. This non-specific action targets multiple sites within the pathogen, including proteins, lipids, and nucleic acids, disrupting essential cellular functions and leading to cell death. A key feature of NCT is the formation of a "chlorine cover" on the microbial surface, which, while not immediately lethal, inactivates virulence factors and induces a post-antibiotic/post-fungicidal effect.[8]
Signaling Pathways
Recent studies have begun to elucidate the specific stress response pathways triggered in microorganisms upon exposure to NCT.
Caption: Oxidative stress response in A. fumigatus to NCT.
Caption: CpxRA-mediated stress response in S. Typhimurium to NCT.
Experimental Protocols
Quantitative Killing Assay
This assay is fundamental for determining the bactericidal and fungicidal activity of NCT over time.
Caption: Workflow for a typical quantitative killing assay.
Detailed Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Columbia blood agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C.[2][5] Colonies are then used to inoculate a suitable broth medium (e.g., tryptic soy broth) and incubated overnight at 37°C.[2] The resulting culture is centrifuged, washed (e.g., twice with 0.9% NaCl), and resuspended to a final concentration of approximately 5 x 10⁸ to 1 x 10⁹ colony-forming units (CFU)/mL.[2]
-
Assay Procedure: A pre-warmed solution of NCT (e.g., 1% in 0.1 M phosphate (B84403) buffer, pH 7.1) is inoculated with the microbial suspension to achieve a final concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL.[2] The mixture is incubated at 37°C.[2]
-
Sampling and Inactivation: At predetermined time intervals (e.g., 5, 15, 30, and 60 minutes), aliquots are withdrawn and immediately mixed with an inactivation solution (e.g., 1% methionine and 1% histidine in distilled water) to neutralize the activity of NCT.[2]
-
Quantification: The inactivated samples are serially diluted and plated in duplicate on a suitable agar medium (e.g., Mueller-Hinton agar).[2] Plates are incubated for 24 hours at 37°C, after which colonies are counted.[2] Plates with no or low colony counts may be incubated for up to 5 days to detect attenuated but not killed microorganisms.[2]
-
Data Analysis: The number of CFU/mL is calculated for each time point and compared to a control (microorganisms incubated in buffer without NCT). The results are typically expressed as the log₁₀ reduction in CFU/mL.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Standard broth microdilution methods are employed to determine the MIC of NCT. The MBC or MFC is subsequently determined from the MIC results.
Detailed Methodology:
-
MIC Determination: A serial two-fold dilution of NCT is prepared in a 96-well microtiter plate containing a suitable broth medium. Each well is then inoculated with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL). The plate is incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of NCT that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination: An aliquot from each well showing no visible growth in the MIC assay is subcultured onto an appropriate agar medium. The plates are incubated at 37°C for 24-48 hours. The MBC or MFC is the lowest concentration of NCT that results in a ≥99.9% reduction in the initial inoculum.
Conclusion for Drug Development
This compound presents a compelling profile as a topical antimicrobial agent. Its broad spectrum of activity against both bacteria and fungi, including resistant phenotypes, coupled with its endogenous nature and favorable safety profile, makes it a promising candidate for the development of new anti-infective therapies. The multi-targeted, non-specific mechanism of action is a significant advantage in an era of increasing antimicrobial resistance. Further research and clinical development are warranted to fully explore the therapeutic potential of NCT in various infectious disease indications.
References
- 1. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal Activity of this compound against Biofilm-Forming Bacteria Grown on Metal Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Comparative Fungicidal Activities of this compound and Conventional Antiseptics against Candida spp. Isolated from Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pathogenics.com [pathogenics.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Fungicidal Activities of this compound and Conventional Antiseptics against Candida spp. Isolated from Vulvovaginal Candidiasis [mdpi.com]
- 9. Bactericidal and Fungicidal Activity of this compound Is Enhanced in Cystic Fibrosis Sputum Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Chlorotaurine: A Potent Virucidal Agent Against Enveloped Viruses - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Chlorotaurine (NCT), an endogenous mild oxidant produced by human leukocytes, demonstrates significant virucidal activity against a broad spectrum of enveloped viruses. This technical guide provides a comprehensive overview of the current scientific literature on the efficacy, mechanism of action, and experimental protocols related to NCT's antiviral properties. Quantitative data from multiple studies are summarized, and detailed methodologies are provided to facilitate further research and development. The primary mechanism of NCT's virucidal action involves the oxidation and chlorination of viral surface proteins, leading to a loss of function and preventing attachment to host cells. Additionally, recent findings suggest a potential interaction with host cell signaling pathways, specifically the attenuation of antiviral responses through the oxidation of Interferon Regulatory Factor 3 (IRF3). This dual action underscores the potential of NCT as a topical anti-infective for the prevention and treatment of viral infections.
Quantitative Virucidal Efficacy of this compound
The virucidal activity of this compound has been quantified against several clinically relevant enveloped viruses. The following tables summarize the key findings from in vitro studies, presenting data on viral titer reduction under various experimental conditions.
Table 1: Virucidal Activity of this compound against Respiratory Viruses
| Virus | Strain(s) | NCT Concentration (%) | Incubation Time | Temperature (°C) | Log₁₀ Reduction in Viral Titer | Reference(s) |
| SARS-CoV-2 | Wild-type (early 2020 isolates) | 1.0% | 15 min | 37 | ~1 | [1][2][3] |
| 1.0% (with 5% peptone) | 1-10 min | 37 | 1-2 | [1][2][3] | ||
| B.1.1.7 (Alpha) & B.1.351 (Beta) | 1.0% | 20 min | 37 | 99-100% reduction of infected cells | [1][3] | |
| Influenza A Virus | H3N2 (A/Panama/2007/1999) | 1.0% | 5 min | 37 | ~2 | [1][3] |
| 0.1% | 5 min | 37 | <1 | [1][3] | ||
| H1N1 & H1N1pdm | 1.0% | 1 min | 37 | ~6 | [1][3] | |
| Respiratory Syncytial Virus (RSV) | Long strain | 1.0% | a few min | 37 | ~4 | [1][2][3] |
Table 2: Virucidal Activity of this compound against Herpes Simplex Virus (HSV)
| Virus | Cell Line | NCT Concentration (%) | Incubation Time (min) | Temperature | Log₁₀ Reduction in Viral Titer | Reference(s) |
| HSV-1 | Vero & MRC-5 | 1.0% | 5 - 60 | Room Temp | 2.8 - 4.2 | [4] |
| 0.1% | 5 - 60 | Room Temp | 1.3 - 2.9 | [4] | ||
| HSV-2 | Vero & MRC-5 | 1.0% | 5 - 60 | Room Temp | 2.8 - 4.2 | [4] |
| 0.1% | 5 - 60 | Room Temp | 1.3 - 2.9 | [4] |
Detailed Experimental Protocols
The following protocols are synthesized from the methodologies described in the cited literature for assessing the virucidal activity of this compound.
General Virucidal Suspension Assay
This protocol provides a general framework for testing the virucidal efficacy of NCT against a target virus in suspension.
Materials:
-
This compound (NCT) sodium salt, pharmaceutical grade.
-
Phosphate-buffered saline (PBS), pH 7.1.
-
Viral stock of known titer (e.g., PFU/mL or TCID₅₀/mL).
-
Inactivation solution: 1% L-methionine and 1% L-histidine in distilled water.
-
Appropriate cell line for viral propagation and quantification (e.g., MDCK for influenza, Vero for HSV and SARS-CoV-2).
-
Cell culture medium.
-
Incubator at 37°C with 5% CO₂.
Procedure:
-
Preparation of NCT Solution: Freshly dissolve NCT in PBS to the desired stock concentration (e.g., 1% w/v, which is approximately 55 mM).
-
Incubation: In a sterile tube, mix the viral suspension with the NCT solution to achieve the final desired NCT concentration. A typical ratio is 1 part virus to 9 parts NCT solution. A parallel control with PBS instead of NCT should be prepared.
-
Incubation Conditions: Incubate the mixture at 37°C for various time points (e.g., 1, 5, 10, 15, 30, 60 minutes).
-
Inactivation of NCT: At the end of each incubation period, add an equal volume of the inactivation solution to the virus-NCT mixture to immediately quench the activity of NCT.
-
Viral Quantification: Determine the remaining infectious virus titer in the treated and control samples using a standard method such as a plaque assay or TCID₅₀ assay on the appropriate cell line.
-
Calculation of Viral Reduction: The virucidal activity is expressed as the log₁₀ reduction in viral titer compared to the PBS control.
Plaque Assay for Viral Titer Determination
-
Cell Seeding: Seed confluent monolayers of the appropriate host cells in 6- or 12-well plates.
-
Serial Dilution: Prepare 10-fold serial dilutions of the treated and control virus samples in cell culture medium.
-
Infection: Inoculate the cell monolayers with the viral dilutions and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The viral titer is calculated as plaque-forming units per milliliter (PFU/mL).
Visualizing Workflows and Mechanisms
Experimental Workflow for Virucidal Activity Testing
The following diagram illustrates the typical workflow for assessing the virucidal activity of this compound.
Caption: A generalized workflow for determining the virucidal efficacy of this compound.
Proposed Mechanism of Virucidal Action of this compound
This compound exerts its virucidal effect through a multi-pronged approach targeting both the virus directly and potentially modulating the host's immune response.
Caption: Mechanism of NCT's antiviral activity via direct protein modification and host cell interaction.
The primary virucidal mechanism is the chemical modification of viral proteins. Mass spectrometry analyses have revealed multiple sites of chlorination and oxidation on key envelope proteins of viruses like SARS-CoV-2 (Spike protein), influenza virus (hemagglutinin and neuraminidase), and RSV (fusion glycoprotein)[1][2][3]. This modification of amino acid residues, particularly thio- and amino-groups, disrupts the protein structure and function, thereby inhibiting the virus's ability to attach to and enter host cells.
A more recently discovered aspect of NCT's activity involves its interaction with the host's innate immune response. Studies have shown that NCT can facilitate the oxidation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon signaling pathway[1][5][6]. This oxidation can inhibit the phosphorylation and nuclear translocation of IRF3, leading to a downregulation of type I interferon production. While this may seem counterintuitive for an antiviral agent, it suggests a complex role for NCT in modulating the inflammatory response associated with viral infections.
Conclusion
This compound is a promising topical virucidal agent with well-documented efficacy against a range of enveloped viruses. Its mechanism of action, centered on the oxidative and chlorinative damage to viral proteins, makes the development of viral resistance unlikely. The experimental protocols outlined in this guide provide a foundation for further investigation into its antiviral properties. The emerging evidence of its interaction with host cell signaling pathways warrants further exploration to fully understand its therapeutic potential. For drug development professionals, NCT represents a well-tolerated compound with a strong safety profile that could be formulated for various topical applications in preventing and treating viral infections.
References
- 1. Endogenous metabolite this compound attenuates antiviral responses by facilitating IRF3 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is highly active against respiratory viruses including SARS-CoV-2 (COVID-19) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is highly active against respiratory viruses including SARS-CoV-2 (COVID-19) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Endogenous metabolite this compound attenuates antiviral responses by facilitating IRF3 oxidation [agris.fao.org]
The In Vitro Anti-inflammatory Properties of N-Chlorotaurine: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Chlorotaurine (NCT), the N-chloro derivative of the amino acid taurine, is a long-lived oxidant endogenously produced by activated human granulocytes and monocytes.[1][2][3] Beyond its well-documented antimicrobial properties, a substantial body of in vitro evidence has established NCT as a potent anti-inflammatory agent. It appears to play a crucial role in the termination and control of the inflammatory response.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory activities of NCT, detailing its molecular mechanisms of action, summarizing key quantitative data from published studies, and outlining the experimental protocols used to elucidate these properties. The primary mechanisms include the downregulation of pro-inflammatory cytokines and chemokines, inhibition of key inflammatory enzymes, and modulation of critical signaling pathways such as NF-κB.[1][5][6][7] This document is intended to serve as a detailed resource for researchers and professionals involved in the study of inflammation and the development of novel anti-inflammatory therapeutics.
Introduction to this compound (NCT)
During the innate immune response, activated phagocytes, such as neutrophils and monocytes, generate potent reactive oxygen species to combat invading pathogens.[8] The enzyme myeloperoxidase produces hypochlorous acid (HOCl), a highly reactive oxidant.[9] Taurine, the most abundant free amino acid in leukocytes, reacts with and detoxifies HOCl, forming the more stable and less toxic this compound.[9][10] This reaction not only protects host cells from oxidative damage but also generates a molecule with significant immunomodulatory and anti-inflammatory functions.[9][10] The successful synthesis of its crystalline sodium salt has facilitated extensive in vitro research, revealing its potential as a therapeutic agent.[1][2][3]
Molecular Mechanisms of Anti-inflammatory Action
NCT exerts its anti-inflammatory effects through a multi-pronged approach, targeting several key components of the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators
Numerous in vitro studies have demonstrated that non-cytotoxic concentrations of NCT effectively suppress the production of a wide array of pro-inflammatory molecules from stimulated immune and non-immune cells.
-
Cytokines and Chemokines: NCT has been shown to down-regulate the expression and secretion of key pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-2, IL-6, IL-8, and IL-12.[1][6][11][12] This broad-spectrum inhibition curtails the amplification of the inflammatory response and subsequent tissue damage.
-
Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2): NCT inhibits the generation of nitric oxide and prostaglandin E2, two pivotal mediators of inflammation, in activated macrophages.[1][12] This is achieved, in part, by reducing the expression of inducible nitric oxide synthase (iNOS).[12]
-
Other Inflammatory Enzymes: The activity of enzymes like collagenase, which contributes to tissue degradation during chronic inflammation, is also downregulated by NCT.[1]
Modulation of Intracellular Signaling Pathways
A fundamental aspect of NCT's anti-inflammatory action is its ability to interfere with the primary signaling pathways that orchestrate the inflammatory gene expression program.
-
Inhibition of Nuclear Factor-kappaB (NF-κB): The NF-κB pathway is a central regulator of inflammation. NCT has been identified as a potent inhibitor of NF-κB activation.[1][5][6][7] One of the core mechanisms involves the direct oxidation of a critical methionine residue (Met45) on the IκB-α inhibitory protein.[1][10][13] This modification prevents the phosphorylation and subsequent degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of its target pro-inflammatory genes.[1][10][13]
-
Induction of Heme Oxygenase-1 (HO-1): NCT has been shown to induce the expression of Heme Oxygenase-1 (HO-1) at both the mRNA and protein levels.[1][14] HO-1 is a stress-inducible enzyme with well-established anti-inflammatory and cytoprotective properties, contributing to the resolution of inflammation.[1][14]
-
Interference with IRF3 Signaling: In the context of viral infections, NCT has been shown to attenuate antiviral responses by facilitating the oxidation of Interferon Regulatory Factor 3 (IRF3).[13][15] This oxidation inhibits the phosphorylation and nuclear translocation of IRF3, blocking the transcription of type I interferons.[13][15] While primarily studied in an antiviral context, this mechanism highlights NCT's ability to modulate key transcription factors involved in immune responses.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production
| Cell Type | Stimulus | NCT Concentration | Mediator | Effect | Reference |
| Macrophages | Interferon-gamma | 0.1 - 1.0 mM | Nitric Oxide | Dose-dependent inhibition | [12] |
| Macrophages | Not Specified | Not Specified | Prostaglandin E2 | Inhibition | [12] |
| Macrophages | Not Specified | Not Specified | TNF-α | Inhibition | [12] |
| Macrophages | Not Specified | Not Specified | IL-6 | Inhibition | [11][12] |
| Leukocytes | Not Specified | up to 0.5 mM | IL-1β | Down-regulation | [1] |
| Leukocytes | Not Specified | up to 0.5 mM | IL-2 | Down-regulation | [1] |
| Leukocytes | Not Specified | up to 0.5 mM | IL-8 | Down-regulation | [11] |
| Leukocytes | Not Specified | up to 0.5 mM | IL-12 | Down-regulation | [1] |
| A549 Cells | HAdV infection | 49 - 256 µM | Viral DNA | EC50 for inhibition | [16] |
Table 2: Effect of this compound on Cell Viability and Signaling
| Cell Type | Parameter | NCT Concentration | Incubation Time | Result | Reference |
| Human Chondrocytes | Cell Viability | 0.001% & 0.01% | 5 & 30 min | No significant decrease | [17][18] |
| Human Chondrocytes | Cell Viability | 0.1% & 1% | 5 & 30 min | Significant decrease | [17][18] |
| Not Specified | NF-κB Activation | Not Specified | Not Specified | Inhibition via IκBα oxidation | [1][10] |
| Macrophages | iNOS mRNA | Not Specified | Not Specified | Reduced expression | [12] |
| Not Specified | Heme Oxygenase-1 | Not Specified | Not Specified | Induction of mRNA and protein | [1] |
Key Experimental Protocols
The following sections describe generalized protocols for key in vitro assays used to evaluate the anti-inflammatory properties of NCT.
Cell Culture and Inflammatory Stimulation
-
Cell Lines: Murine or human macrophage cell lines (e.g., RAW 264.7, J774), peripheral blood mononuclear cells (PBMCs), or primary cells like human synoviocytes or chondrocytes are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS) for TLR4-mediated inflammation or cytokines like interferon-gamma (IFN-γ). The stimulus is added concurrently with or prior to the addition of NCT, depending on the experimental design.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Assay):
-
Collect cell culture supernatants after treatment.
-
Mix an equal volume of supernatant with Griess reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Quantify nitrite (B80452) concentration by comparison to a sodium nitrite standard curve.
-
-
Cytokine/Chemokine Quantification (ELISA):
-
Collect cell culture supernatants.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding supernatants and standards, followed by a detection antibody, a substrate (e.g., TMB), and a stop solution.
-
Measure absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot for Signaling Protein Analysis
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate with primary antibodies against target proteins (e.g., IκB-α, phospho-IRF3, HO-1, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental procedures.
Signaling Pathway Diagrams
Caption: NCT inhibition of the canonical NF-κB signaling pathway.
Caption: General experimental workflow for in vitro NCT studies.
Conclusion
This compound demonstrates significant and multifaceted anti-inflammatory properties in a variety of in vitro models. Its ability to suppress a wide range of pro-inflammatory cytokines and mediators, coupled with its targeted inhibition of the master inflammatory regulator NF-κB, underscores its potential as a therapeutic agent. The data strongly suggest that NCT is not merely a byproduct of the oxidative burst but an active participant in the resolution of inflammation. This guide provides a foundational resource for further research into the precise mechanisms of NCT and its development as a novel, endogenous anti-inflammatory drug.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a natural antiseptic with outstanding tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. main.pathogenics.com [main.pathogenics.com]
- 5. scienceopen.com [scienceopen.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound is highly active against respiratory viruses including SARS-CoV-2 (COVID-19) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Taurine chloramine, a product of activated neutrophils, inhibits in vitro the generation of nitric oxide and other macrophage inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endogenous metabolite this compound attenuates antiviral responses by facilitating IRF3 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antiadenoviral effects of this compound in vitro confirmed by quantitative polymerase chain reaction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tolerability of this compound in comparison with routinely used antiseptics: an in vitro study on chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tolerability of this compound in comparison with routinely used antiseptics: an in vitro study on chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Immunomodulatory Effects of N-Chlorotaurine on Cytokine Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorotaurine (NCT), a chlorinated derivative of the amino acid taurine (B1682933), is an endogenous long-lived oxidant produced by activated human leukocytes.[1] It plays a crucial role in the innate immune response, not only through its broad-spectrum antimicrobial activity but also through its significant immunomodulatory functions.[1][2] A key aspect of its immunomodulatory capacity is the regulation of cytokine production, particularly the suppression of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the current understanding of NCT's effects on cytokine synthesis, the underlying molecular mechanisms, and detailed experimental protocols for studying these effects.
Data Presentation: Quantitative Effects of this compound on Cytokine Production
This compound has been shown to inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner across various cell types. The following tables summarize the quantitative data from in vitro and in vivo studies.
| Cytokine | Cell Type | Stimulant | NCT Concentration | Inhibition | Reference |
| TNF-α | Murine Macrophages (RAW 264.7) | CpG ODN + IFN-γ | 0.8 mM | 48% | [3] |
| Murine Macrophages (RAW 264.7) | LPS + rIFN-γ | 0.5 mM | 43% | [4] | |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | 400 µM | ~55% (in RA patients) | [1] | |
| IL-6 | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | IL-1β, TNF-α, or IL-17 | IC50 ≈ 225 µM | 50% | [5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IC50 ≈ 300-400 µM | 50% | [1] | |
| IL-8 | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | IL-1β or TNF-α | IC50 ≈ 450 µM | 50% | [5] |
| IL-1β | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | IC50 ≈ 250 µM | 50% | [1] |
| Nitric Oxide (NO) | Murine Macrophages (RAW 264.7) | CpG ODN + IFN-γ | 0.8 mM | 99% | [3] |
Note: The level of inhibition can vary depending on the cell type, stimulant, and experimental conditions.
Signaling Pathways Modulated by this compound
The primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of key signaling pathways that regulate the transcription of pro-inflammatory cytokine genes.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines.[6]
This compound has been shown to inhibit the activation of NF-κB.[7][8] It achieves this by preventing the degradation of IκBα, thereby retaining NF-κB in the cytoplasm.[7] While NCT does not appear to directly inhibit IKK activity, it is suggested to act on an upstream component in the signaling cascade.[7] One proposed mechanism is the oxidation of IκBα at Methionine 45 (Met45), which may interfere with its phosphorylation and subsequent degradation.[9]
Caption: NCT inhibits NF-κB activation by preventing IκB degradation.
The AP-1 and JAK-STAT Signaling Pathways
The Activator Protein-1 (AP-1) transcription factor is another important regulator of cytokine gene expression. Some studies suggest that NCT can also diminish the activity of AP-1, although to a lesser extent than its effect on NF-κB.[10] This suggests a broader inhibitory effect on inflammatory gene transcription.
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial for signaling initiated by a wide range of cytokines and growth factors.[11] While direct, in-depth studies on the effect of NCT on the JAK-STAT pathway are limited, some evidence suggests that NCT can inhibit the phosphorylation of STAT1, a key component of this pathway, in response to viral infection.[9] This indicates a potential role for NCT in modulating immune responses mediated by cytokines that utilize the JAK-STAT signaling cascade. Further research is needed to fully elucidate this mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the immunomodulatory effects of this compound.
Cell Culture and Stimulation
-
Cell Lines: Commonly used cell lines for studying inflammation include murine macrophages (e.g., RAW 264.7, J774A.1), human monocytic cell lines (e.g., THP-1, U937), and primary cells such as human peripheral blood mononuclear cells (PBMCs) or fibroblast-like synoviocytes (FLS).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: To induce an inflammatory response and cytokine production, cells are stimulated with agents such as:
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, typically used at concentrations of 10 ng/mL to 1 µg/mL.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine, often used at 10 ng/mL.
-
Interleukin-1beta (IL-1β): Another potent pro-inflammatory cytokine, used at 1 ng/mL.
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin: Used to broadly activate T cells and other immune cells, typically at 25-50 ng/mL and 1 µg/mL, respectively.[3]
-
-
NCT Treatment: this compound is typically prepared fresh and added to the cell cultures at various concentrations (e.g., 50-800 µM) either simultaneously with or prior to the addition of the inflammatory stimulus.
Caption: Workflow for studying NCT's immunomodulatory effects.
Cytokine Measurement by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine concentrations in cell culture supernatants.
-
Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) diluted in a coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA or 10% FBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[12][13]
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect changes in the levels and phosphorylation status of proteins in the NF-κB signaling pathway.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15]
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
EMSA is used to detect the binding of active NF-κB from nuclear extracts to a specific DNA consensus sequence.
-
Nuclear Extract Preparation: After treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a hypotonic lysis buffer followed by a high-salt extraction buffer.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Detect the labeled DNA by autoradiography (for radioactive probes) or by a chemiluminescent or fluorescent imaging system (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates the presence of a protein-DNA complex.[16][17]
Conclusion
This compound demonstrates significant immunomodulatory effects, primarily through the downregulation of pro-inflammatory cytokine production. Its ability to inhibit the NF-κB signaling pathway, and potentially the AP-1 and JAK-STAT pathways, makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the mechanisms of action and potential clinical applications of this endogenous immunomodulator. As our understanding of the intricate roles of NCT in cellular signaling continues to grow, so too will the opportunities for leveraging its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. edoc.rki.de [edoc.rki.de]
- 3. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Taurine chloramine inhibits inducible nitric oxide synthase and TNF-alpha gene expression in activated alveolar macrophages: decreased NF-kappaB activation and IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endogenous metabolite this compound attenuates antiviral responses by facilitating IRF3 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of taurine chloramine inhibition of cytokine (interleukin-6, interleukin-8) production by rheumatoid arthritis fibroblast-like synoviocytes [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. bowdish.ca [bowdish.ca]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
N-Chlorotaurine: A Long-Lived Reactive Nitrogen Species for Therapeutic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-Chlorotaurine (NCT), the N-chloro derivative of the amino acid taurine (B1682933), is an endogenous, long-lived oxidant produced by activated human granulocytes and monocytes.[1][2][3][4] As a key component of the innate immune system, it plays a crucial role in pathogen elimination and the termination of inflammation.[2][3][4][5][6][7] Its broad-spectrum microbicidal activity, coupled with excellent tissue tolerability, has positioned NCT as a promising candidate for various topical therapeutic applications.[1][2][3][4][5][8] This technical guide provides a comprehensive overview of NCT, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.
Core Properties and Mechanism of Action
NCT is a mild oxidant and chlorinating agent.[6][9] Unlike highly reactive species such as hypochlorous acid (HOCl), from which it is derived, NCT exhibits greater stability, allowing for a prolonged antimicrobial and immunomodulatory effect.[2][3] Its mechanism of action is multifaceted, involving both direct antimicrobial effects and modulation of host inflammatory responses.
1.1. Antimicrobial Action
The antimicrobial activity of NCT is characterized by a dual mechanism of chlorination and oxidation of essential pathogen biomolecules.[6][9][10] This non-specific mode of action targets multiple sites within microorganisms, making the development of resistance highly improbable.[5][9]
-
Chlorination: NCT can transfer its active chlorine to microbial surface proteins, forming a "chlorine cover."[6][10] This process leads to a loss of virulence and a post-antibiotic effect, inhibiting microbial regrowth even at sublethal concentrations.[2][3][4][6]
-
Oxidation: NCT acts as a weak oxidizing agent, inactivating critical enzymes and structural components necessary for pathogen survival.[6][10] It readily oxidizes sulfhydryl and thioether groups in amino acids like cysteine and methionine.[11]
-
Transchlorination: In the presence of ammonium (B1175870) (NH₄⁺), which is ubiquitous in biological systems, NCT can undergo transchlorination to form monochloramine (NH₂Cl).[2][3][4] Monochloramine is more lipophilic and can more readily penetrate microbial cell walls, thereby enhancing the overall microbicidal activity.[2][3][6]
1.2. Anti-inflammatory and Immunomodulatory Effects
A key function of endogenous NCT is the termination of inflammation.[2][3][4][5][7] Therapeutically administered NCT exhibits potent anti-inflammatory properties by:
-
Downregulating Pro-inflammatory Mediators: NCT has been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[7][12] It also reduces the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[7]
-
Inhibition of NF-κB Signaling: A primary mechanism for its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NCT can oxidize Methionine45 of IκB-α, preventing its degradation and thus blocking the activation of NF-κB.[2]
-
Induction of Heme Oxygenase-1 (HO-1): NCT can induce the expression of HO-1, a stress-inducible enzyme with potent anti-inflammatory and antioxidant properties.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the antimicrobial efficacy, stability, and clinical parameters of this compound.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Organism | Concentration | Incubation Time | Log₁₀ Reduction (CFU) | Conditions | Reference |
| Gram-Positive Bacteria | Methicillin-resistant Staphylococcus aureus (MRSA) | 1% (55 mM) | 15 min | ≥ 2 | pH 7.1, 37°C | [5][13] |
| Gram-Positive Bacteria | Vancomycin-resistant Enterococcus faecium (VRE) | 1% (55 mM) | 15 min | ≥ 2 | pH 7.1, 37°C | [5][13] |
| Gram-Negative Bacteria | Pseudomonas aeruginosa | 1% (55 mM) | 15 min | ≥ 2 | pH 7.1, 37°C | [5][13] |
| Gram-Negative Bacteria | Escherichia coli (3MRGN & 4MRGN) | 1% (55 mM) | 15 min | ≥ 2 | pH 7.1, 37°C | [5][13] |
| Gram-Negative Bacteria | Acinetobacter baumannii | 1% (55 mM) | 15 min | ≥ 2 | pH 7.1, 37°C | [5][13] |
| Gram-Negative Bacteria | Klebsiella pneumoniae | 1% (55 mM) | 15 min | ≥ 2 | pH 7.1, 37°C | [5][13] |
| Bacteria (Physiological Conc.) | Staphylococcus aureus | 12.5 - 50 µM | 6 - 9 h | 2 - 4 | pH 7.0, 37°C | [14] |
| Bacteria (Physiological Conc.) | Staphylococcus aureus | 12.5 - 50 µM | 2 - 3 h | 3 - 4 | pH 5.0, 37°C | [14] |
| Dental Plaque Bacteria | Streptococcus sanguinis, S. salivarius, S. oralis | 1% (55 mM) | 10 - 20 min | To detection limit | 37°C | [15] |
| Fungi | Candida albicans | 0.3% | < 30 min | ≥ 2 | --- | [1] |
| Viruses | SARS-CoV-2 | 1% (55 mM) | 15 min | ≥ 1 | 37°C, pH 7.4 | [16] |
| Viruses | Influenza A virus (H1N1) | 1% (55 mM) | < 1 min | Complete inactivation | --- | [7] |
| Viruses | Respiratory Syncytial Virus (RSV) | 1% (55 mM) | 15 min | Complete inactivation | --- | [7] |
| Protozoa | Acanthamoeba spp. (trophozoites) | 10 mM | 6 h | ≥ 2 | PBS | [17][18] |
| Protozoa | Acanthamoeba spp. (trophozoites) | 20 mM | 24 h | ≥ 2 | Culture Medium | [17][18] |
Table 2: Stability of this compound Formulations
| Formulation | Storage Temperature | Half-life / Stability | Reference |
| Crystalline Sodium Salt | 2-4°C | ~1 year (10% loss of oxidation capacity) | [2][19] |
| Crystalline Sodium Salt | -20°C | ≥ 2 years | [19] |
| 1% Aqueous Solution | 2-4°C | Up to 1 year | [19] |
| 1% Aqueous Solution | Room Temperature | ~2 weeks | [19] |
| 1% Aqueous Gel | Ambient Temperature | ~161 days | [20] |
| 1% Aqueous Gel | 4°C | ~4 years | [20] |
Table 3: Clinical Trial Data for Inhaled this compound (Phase I)
| Parameter | NCT Group (1% solution) | Control Group (0.9% NaCl) | Outcome | Reference |
| Participants | 12 | 12 | Healthy volunteers | [21][22] |
| Dosage | 1.2 mL inhaled over 10 min, daily for 5 days | 1.2 mL inhaled over 10 min, daily for 5 days | --- | [21][22] |
| Primary Endpoint (FEV₁) | No significant change | No significant change | Well tolerated | [21][22] |
| Subjective Side Effects | Mild chlorine taste, occasional tickle in throat | Lower frequency of mild sensations | Mild, topical, and transitory | [21][22] |
| Plasma Taurine/Methionine | No change | No change | No systemic absorption detected | [21][22] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of NCT and for performing quantitative antimicrobial killing assays.
3.1. Synthesis of this compound (Crystalline Sodium Salt)
This protocol is based on the methods described by Gottardi and Nagl.[5][19]
Materials:
-
Taurine (C₂H₇NO₃S)
-
Chloramine-T trihydrate (C₇H₇ClNNaO₂S · 3H₂O)
-
Ethyl alcohol (99.5%+)
-
Milli-Q water or equivalent high-purity water
Procedure:
-
Prepare a saturated solution of taurine in water.
-
Prepare a solution of chloramine-T in water.
-
Slowly add the chloramine-T solution to the taurine solution with constant stirring. The reaction proceeds according to the following equation: Taurine + Chloramine-T → this compound + Toluene-sulfonamide
-
The reaction mixture is cooled to induce crystallization of the NCT sodium salt (Cl-HN-CH₂-CH₂-SO₃⁻Na⁺).
-
The resulting crystals are filtered and washed with cold ethyl alcohol to remove unreacted starting materials and byproducts.
-
The purified NCT crystals are dried under vacuum.
-
Store the final product at -20°C for long-term stability.[19]
Quality Control:
-
Identity and Purity: Verify using spectrophotometry (UV absorption peak at ~252 nm), infrared spectrometry, and mass spectrometry.[5][19]
-
Active Chlorine Content: Determine by iodometric titration. The maximum theoretical active chlorine content is 19.52%.[5][19]
3.2. Quantitative Antimicrobial Killing Assay
This protocol is adapted from methodologies used to test NCT's efficacy against multidrug-resistant bacteria.[5][13]
Materials:
-
Crystalline NCT sodium salt
-
Sterile phosphate (B84403) buffer (0.1 M, pH 7.1)
-
Bacterial culture grown overnight in appropriate broth (e.g., Tryptic Soy Broth)
-
0.9% NaCl (sterile saline)
-
Inactivating solution (e.g., 1% methionine / 1% histidine in distilled water)
-
Agar (B569324) plates (e.g., Mueller-Hinton agar)
-
Sterile tubes, pipettes, and other standard microbiology equipment
Procedure:
-
Preparation of NCT Solution: Freshly dissolve crystalline NCT in sterile phosphate buffer to the desired final concentration (e.g., 1% w/v, which is ~55 mM). Pre-warm the solution to 37°C.
-
Preparation of Bacterial Inoculum: a. Grow bacteria overnight (16 h) at 37°C in broth. b. Centrifuge the culture (e.g., 1800 x g for 10 min) and wash the pellet twice with sterile 0.9% NaCl. c. Resuspend the final pellet in saline to achieve a high-density suspension (e.g., 5 x 10⁸ to 1 x 10⁹ CFU/mL).
-
Killing Assay: a. Add a small volume of the bacterial suspension to the pre-warmed NCT solution to achieve a final bacterial concentration of approximately 5 x 10⁶ to 1 x 10⁷ CFU/mL (e.g., add 40 µL of inoculum to 3.96 mL of 1% NCT solution). Vortex immediately. b. Incubate the mixture at 37°C. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot (e.g., 100 µL) of the test suspension.
-
Inactivation and Plating: a. Immediately transfer the aliquot into a tube containing the inactivating solution (e.g., 900 µL) to quench the activity of NCT. This creates a 1:10 dilution. b. Perform further serial dilutions in saline as required. c. Plate appropriate dilutions onto agar plates in duplicate.
-
Control: Run a parallel experiment using phosphate buffer without NCT to monitor the viability of the bacteria in the test conditions.
-
Incubation and Counting: Incubate plates at 37°C for 24-48 hours. Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Calculate the log₁₀ reduction in CFU/mL at each time point compared to the initial inoculum (time 0).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key processes related to this compound.
Caption: Endogenous formation of this compound in activated leukocytes.
Caption: Dual antimicrobial mechanism of this compound.
References
- 1. This compound, a Promising Future Candidate for Topical Therapy of Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a natural antiseptic with outstanding tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. main.pathogenics.com [main.pathogenics.com]
- 7. main.pathogenics.com [main.pathogenics.com]
- 8. This compound Solutions as Agents for Infusion Detoxification Therapy: Preclinical Studies [mdpi.com]
- 9. This compound (NCT) [benchchem.com]
- 10. main.pathogenics.com [main.pathogenics.com]
- 11. This compound does not alter structural tendon properties: a comparative biomechanical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Bactericidal activity of micromolar this compound: evidence for its antimicrobial function in the human defense system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. edoc.rki.de [edoc.rki.de]
- 17. Cytotoxic activity of this compound on Acanthamoeba spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. NCT and other chemicals [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. Tolerability of inhaled this compound in humans: a double-blind randomized phase I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Chlorotaurine Sodium Salt: Chemical Structure and Synthesis
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental protocols for this compound sodium salt (NCT). NCT is an endogenous compound with significant antiseptic and anti-inflammatory properties, making it a subject of interest for various therapeutic applications.[1][2]
Chemical Structure and Properties
This compound is the N-chloro derivative of the amino acid taurine (B1682933).[2][3] It is pharmaceutically produced as a stable, crystalline sodium salt.[4][5][6] The chemical structure is represented as Cl–NH–CH₂–CH₂–SO₃Na.[1]
Table 1: Physicochemical Properties of this compound Sodium Salt
| Property | Value | Reference |
| IUPAC Name | sodium 2-(chloroamino)ethanesulfonate | [7] |
| Molecular Formula | C₂H₅ClNNaO₃S | [7] |
| Molecular Weight | 181.57 g/mol | [1][7] |
| CAS Number | 144557-26-6 | [1][7] |
| Appearance | Colorless crystals / White crystalline powder | [2][3][8] |
| Decomposition Temp. | 130-135 °C | [3] |
Table 2: Analytical and Purity Specifications
| Parameter | Method | Value | Reference |
| Identity/Purity | Spectrophotometric Analysis | Peak at 251.5 nm | [5][9][10] |
| Identity/Purity | Infrared Spectrometry | Band at 3260 cm⁻¹ | [5][9][10] |
| Identity/Purity | Mass Spectrometry | Verified | [5][9][10] |
| Active Chlorine | Iodometric Titration | Max content: 19.52% | [5][9][10] |
Synthesis of this compound Sodium Salt
NCT can be synthesized both chemically for pharmaceutical use and is also produced endogenously by the human immune system.
Chemical Synthesis
The primary method for chemical synthesis involves the chlorination of taurine, typically using chloramine (B81541) T.[1][9][10] This process results in the formation of this compound, which is then converted to its more stable sodium salt.[1] The reaction is generally performed in an aqueous medium where pH and temperature are controlled to ensure product stability.[1]
Caption: Chemical synthesis workflow for this compound sodium salt.
Endogenous Biological Synthesis
In the human body, NCT is a key long-lived oxidant produced by activated leukocytes (granulocytes and monocytes) as part of the innate immune response.[1][2][3] The synthesis occurs via the myeloperoxidase enzyme system, where hypochlorous acid (HOCl), generated during the oxidative burst, reacts stoichiometrically with taurine, the most abundant free amino acid in neutrophils.[2][3]
Caption: Endogenous synthesis of this compound in leukocytes.
Experimental Protocols
Detailed Protocol: Chemical Synthesis of this compound Sodium Salt
This protocol is a composite based on descriptions of the synthesis from taurine and chloramine T.[5][9][10]
Objective: To synthesize crystalline this compound sodium salt (NCT) of pharmaceutical grade.
Materials:
-
Taurine
-
Chloramine T
-
Sterile phosphate (B84403) buffer (0.1 mol/L)
-
Distilled water
-
Methanol-ethanol mixture (for recrystallization)
Procedure:
-
Preparation: Prepare a solution of taurine in a sterile phosphate buffer (0.1 mol/L).
-
Reaction: Add chloramine T to the taurine solution. The reaction should be carried out in an aqueous medium with controlled pH (typically around 7.1) and temperature to ensure the stability of the product.
-
Conversion: The chlorination of taurine results in the formation of this compound. The use of a sodium-containing buffer or subsequent adjustment facilitates the formation of the sodium salt.
-
Recrystallization: Recrystallize the resulting sodium salt from a methanol-ethanol mixture to obtain distinctive columnar, spear-like crystals.[3]
-
Purification and Verification:
-
Storage: Store the final crystalline product at -20°C for long-term stability (stable for at least 2 years).[5][9] Aqueous solutions (e.g., 1% in PBS) can be stored at 2-4°C for up to one year, protected from UV light.[5][9]
Detailed Protocol: Quantitative Killing Assay for Antimicrobial Activity
This protocol demonstrates how to test the bactericidal efficacy of a prepared NCT solution, based on established methodologies.[9][11]
Objective: To quantify the bactericidal activity of a 1% NCT solution against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
1% (w/v) NCT solution in sterile phosphate buffer (pH 7.1)
-
Bacterial suspension (e.g., S. aureus at 5 x 10⁸ to 1 x 10⁹ CFU/mL)
-
Inactivation solution: 1% L-methionine and 1% L-histidine in distilled water.[4]
-
Tryptic soy broth and Mueller-Hinton agar (B569324) plates
-
Sterile 0.9% NaCl solution
Procedure:
-
Preparation of Bacteria: Grow the test bacteria overnight (approx. 16 hours) at 37°C in tryptic soy broth. Centrifuge the culture, wash the pellet twice with 0.9% NaCl, and resuspend to the desired concentration.
-
Assay Setup: Pre-warm the 1% NCT solution to 37°C. In a sterile tube, add 40 µL of the bacterial suspension to 3.96 mL of the 1% NCT solution. This results in a final bacterial concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL. Vortex immediately.
-
Incubation: Incubate the test suspension at 37°C.
-
Sampling and Inactivation: At specified time points (e.g., 5, 15, 30, 60 minutes), remove a 100 µL aliquot and immediately mix it with 900 µL of the inactivation solution (methionine/histidine) to neutralize the NCT.
-
Plating and Quantification: Serially dilute the inactivated suspension and plate aliquots (e.g., 50 µL) in duplicate onto Mueller-Hinton agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Analysis: Calculate the log₁₀ reduction in CFU/mL at each time point compared to a control sample (bacteria in phosphate buffer without NCT). A reduction of ≥3 log₁₀ is typically considered bactericidal.
Mechanism of Action and Signaling
NCT's primary antimicrobial mechanism involves the transfer of its active chlorine to molecules on pathogen surfaces (transhalogenation), leading to oxidation and chlorination of essential biomolecules.[1][3] This process can inactivate virulence factors and key enzymes.[6][12]
Recent studies have also elucidated its role as an immunomodulator. This compound (Tau-Cl) has been shown to attenuate antiviral innate responses by targeting the transcription factor IRF3. It facilitates the oxidation of cysteine residues on IRF3, which inhibits its phosphorylation, dimerization, and nuclear translocation, thereby suppressing the transcription of type I interferons.[13]
Caption: NCT inhibits the IRF3-mediated antiviral response.
References
- 1. This compound Sodium Salt|CAS 144557-26-6|For Research [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Buy this compound | 51036-13-6 [smolecule.com]
- 4. This compound is highly active against respiratory viruses including SARS-CoV-2 (COVID-19) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NCT and other chemicals [bio-protocol.org]
- 6. main.pathogenics.com [main.pathogenics.com]
- 7. This compound sodium | C2H5ClNNaO3S | CID 23674535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound does not alter structural tendon properties: a comparative biomechanical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. main.pathogenics.com [main.pathogenics.com]
- 13. Endogenous metabolite this compound attenuates antiviral responses by facilitating IRF3 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Basic Biochemical Properties of N-Chlorotaurine
This compound (NCT), an endogenous N-chloro derivative of the amino acid taurine (B1682933), is a long-lived oxidant produced by activated human granulocytes and monocytes.[1][2] It plays a crucial role in the innate immune system, contributing not only to the defense against a wide array of pathogens but also to the termination and control of inflammation.[2][3] The successful synthesis of its crystalline sodium salt has facilitated extensive research into its potential as a well-tolerated topical antiseptic and anti-inflammatory agent.[1][4] This guide provides a detailed overview of the core biochemical properties of NCT, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.
Chemical and Physical Properties
This compound (Cl-HN-CH₂-CH₂-SO₃⁻Na⁺) is synthesized from taurine and a chlorinating agent, such as chloramine-T or hypochlorous acid (HOCl).[4][5][6] In vivo, myeloperoxidase in neutrophils and monocytes catalyzes the formation of HOCl, which then reacts with the abundant intracellular taurine to produce NCT.[7][8] This reaction detoxifies the highly reactive HOCl while generating a milder, more stable oxidant.[2]
NCT is a mild oxidant and chlorinating agent.[9] Its reactivity is significantly lower than that of HOCl, contributing to its excellent tolerability on human tissues.[2] The primary chemical reactions involve the oxidation of thiol (S-H) and thioether (S-CH₃) groups, particularly in cysteine and methionine residues, and the chlorination of amino groups (transhalogenation).[9][10]
Stability
The stability of NCT is a key feature for its therapeutic potential. Unlike many other active chlorine compounds, both the crystalline sodium salt and its aqueous solutions exhibit remarkable stability, especially when refrigerated.[4] The decomposition of NCT in aqueous solutions follows first-order kinetics.[11][12]
Table 1: Stability of Aqueous this compound Solutions
| Concentration | Temperature | Initial pH | Half-life (t½) | Rate of Decline | Reference |
| 1% (55 mM) | ~20 °C (Ambient) | 7.0 - 9.5 | ~120 days | - | [13] |
| 0.5% (27.5 mM) | ~20 °C (Ambient) | 7.0 - 9.5 | ~236 days | - | [13] |
| 1% Gel | ~20 °C (Ambient) | ~8.7 - 9.0 | ~161 days | - | [14] |
| 1% Gel | 4 °C | ~8.7 - 9.0 | ~4 years | - | [14] |
| 0.75% | Room Temperature | - | - | 0.43% / day | [13][15] |
| 0.75% | 2 - 5 °C | - | - | 0.03% / day | [13][15] |
| Any | 2 - 4 °C | - | ~1 year (for 10% loss) | - | [4] |
Note: Regardless of the initial starting pH, aqueous solutions of NCT tend to equilibrate to a pH of approximately 8.3.[13]
Spectroscopic Properties
NCT can be identified and quantified by its characteristic UV absorbance spectrum.
Table 2: Spectroscopic Data for this compound
| Compound | Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Reference |
| This compound (NCT) | 252 nm | 415 M⁻¹cm⁻¹ | [16] |
| N,N-dichlorotaurine (NNDCT) | 302 nm | 332.9 M⁻¹cm⁻¹ | [16] |
Biochemical Mechanisms of Action
NCT exerts its biological effects through a dual mechanism: broad-spectrum antimicrobial activity and potent anti-inflammatory action.
Antimicrobial Properties
NCT has demonstrated microbicidal activity against a wide range of pathogens, including multidrug-resistant bacteria, viruses, fungi, and protozoa.[3][5] Its mechanism is non-specific, involving oxidation and chlorination of multiple molecular targets within the pathogen, which prevents the development of resistance.[5][9]
The antimicrobial action proceeds in stages:
-
Chlorine Cover Formation : Initially, NCT rapidly covers the pathogen surface with a layer of chlorine. This "chlorine cover" is not immediately lethal but induces a post-antibiotic effect, delaying regrowth and inactivating virulence factors.[2][4]
-
Oxidative Damage : As a mild oxidant, NCT penetrates the pathogen and inactivates essential intracellular components by oxidizing critical functional groups like thiols (S-H) and thioethers (S-CH₃) in enzymes and structural proteins.[2][9]
The presence of ammonium (B1175870) or other amino groups can enhance NCT's activity through "transhalogenation," forming more lipophilic and rapidly penetrating chloramines, such as monochloramine (NH₂Cl).[1][4]
Table 3: Bactericidal Activity of 1% (55 mM) this compound
| Pathogen Type | Representative Species | Incubation Time for Significant Reduction | Temperature | Reference |
| Gram-positive Bacteria | Staphylococcus aureus (incl. MRSA) | 15 - 30 min | 37°C | [5] |
| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | 15 - 30 min | 37°C | [5] |
| Dental Plaque Bacteria | Streptococcus sanguinis, Rothia aeria | 10 - 20 min | 37°C | [17] |
| 48h Bacterial Biofilm | Streptococcus spp., Rothia aeria | 30 - 40 min | 37°C | [17] |
| Viruses (SARS-CoV-2) | SARS-CoV-2 (Alpha, Beta variants) | 20 - 30 min (for 99-100% reduction) | 37°C | [18] |
Anti-inflammatory and Immunomodulatory Properties
NCT plays a significant role in terminating inflammation.[3][4] It downregulates the expression of numerous pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6, IL-8), chemokines, and enzymes like nitric oxide synthase.[4][18][19]
A primary mechanism for its anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][19] NF-κB is a key transcription factor that controls the expression of many inflammatory genes. NCT inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα.[20][21] This is thought to occur through the oxidation of specific amino acid residues on IκBα, rendering it resistant to the signaling cascade that would normally lead to its degradation.[21] Additionally, NCT may exert effects upstream of the IκB kinase (IKK) complex.[20]
Caption: NCT inhibits the NF-κB pathway by oxidizing IκBα, preventing its degradation.
Experimental Protocols
This section details methodologies for key experiments involving the synthesis, quantification, and activity measurement of this compound.
Synthesis of Crystalline this compound Sodium Salt
This protocol is based on the established method of reacting taurine with chloramine-T.[5][6]
Materials:
-
Taurine (C₂H₇NO₃S)
-
Chloramine-T trihydrate (C₇H₇ClNNaO₂S·3H₂O)
-
Ethanol (B145695) (99.5%+)
-
Milli-Q or deionized water
Procedure:
-
Prepare an ethanolic solution of chloramine-T.
-
Separately, prepare an aqueous solution of taurine.
-
Combine the two solutions. The synthesis involves a heterogeneous one-step reaction where the sodium and chlorine are transferred from chloramine-T to taurine.
-
The resulting this compound sodium salt (NCT-Na) is only slightly soluble and will precipitate. The by-product, toluenesulfonamide, remains in solution.
-
Separate the crystalline NCT-Na precipitate by filtration.
-
Wash the crystals with ethanol to remove any remaining by-products.
-
Dry the purified crystals under vacuum.
-
Store the final crystalline product at -20°C in a desiccated environment.[5][22]
Caption: A stepwise workflow for the laboratory synthesis of crystalline NCT.
Quantification of NCT Concentration
The concentration of NCT in solution is determined by measuring its active chlorine content via UV-Vis spectrophotometry.
Materials:
-
NCT solution of unknown concentration
-
Phosphate-buffered saline (PBS) or appropriate buffer for dilution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Dilute the NCT solution with buffer to ensure the absorbance reading falls within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 252 nm .[16]
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where:
-
A = Absorbance reading
-
ε = Molar absorptivity of NCT (415 M⁻¹cm⁻¹)[16]
-
c = Concentration (in mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Adjust the calculated concentration for the dilution factor used in step 1.
Quantitative Antimicrobial Killing Assay
This protocol assesses the bactericidal or fungicidal activity of NCT over time.
Materials:
-
NCT solution (e.g., 1% or 55 mM in 0.1 M phosphate (B84403) buffer, pH 7.1)
-
Pathogen suspension (e.g., bacteria at ~5x10⁸ CFU/mL)
-
Inactivating solution (e.g., 1% L-methionine and 1% L-histidine in distilled water)[3]
-
Appropriate agar (B569324) plates (e.g., Mueller-Hinton agar)
-
Sterile tubes, pipettes, and incubator
Procedure:
-
Pre-warm the NCT solution and control buffer to the desired temperature (e.g., 37°C).
-
Initiate the assay by adding a small volume of the concentrated pathogen suspension to the NCT solution to achieve a final pathogen concentration of ~5x10⁶ to 1x10⁷ CFU/mL.[3] Vortex immediately.
-
At specified time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot (e.g., 100 µL) of the test suspension.
-
Immediately transfer the aliquot into a tube containing the inactivating solution (e.g., 900 µL) to quench the activity of NCT.
-
Perform serial dilutions of the inactivated suspension.
-
Plate the dilutions onto appropriate agar plates in duplicate.
-
Incubate the plates (e.g., 24 hours at 37°C).
-
Count the colonies on the plates to determine the number of viable colony-forming units (CFU) per mL at each time point.
-
Plot the log₁₀ CFU/mL against time to generate a killing curve.
Conclusion
This compound is a multifaceted endogenous compound with a well-defined biochemical profile. Its dual action as a broad-spectrum, resistance-avoidant antimicrobial and a potent, targeted anti-inflammatory agent makes it a compelling subject for ongoing research and drug development. The quantitative data on its stability and efficacy, combined with established experimental protocols, provide a solid foundation for further investigation into its therapeutic applications, from topical anti-infectives to modulators of inflammatory disease.
References
- 1. This compound, a natural antiseptic with outstanding tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. main.pathogenics.com [main.pathogenics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound (NCT) [benchchem.com]
- 10. Antimicrobial Efficacy and Stability of an this compound Gel for Chronic Wound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Long-Term Stability and Efficacy of NCT Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.cardiffmet.ac.uk [pure.cardiffmet.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. EP1896001B1 - N-halogenated amino acids and n, n-dihalogenated amino acids in combination with hypohalous acids - Google Patents [patents.google.com]
- 17. Activity of this compound against Periodontal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. mdpi.com [mdpi.com]
- 20. Taurine chloramine inhibits inducible nitric oxide synthase and TNF-alpha gene expression in activated alveolar macrophages: decreased NF-kappaB activation and IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. edoc.rki.de [edoc.rki.de]
The Pivotal Role of Taurine in the Formation and Function of N-Chlorotaurine: A Technical Guide
Abstract
N-Chlorotaurine (NCT), the chlorinated derivative of the amino acid taurine (B1682933), is an endogenous long-lived oxidant produced by the human innate immune system. It represents a critical molecule in both host defense and the resolution of inflammation. Taurine, by reacting with hypochlorous acid (HOCl) generated by the myeloperoxidase system of phagocytes, gives rise to NCT, a stable, mild, yet effective antimicrobial and anti-inflammatory agent.[1][2][3][4] This technical guide provides an in-depth examination of the indispensable role of taurine in the formation of NCT, its mechanisms of action, and its therapeutic potential. We present detailed experimental protocols for NCT synthesis, quantification, and efficacy testing, summarize key quantitative data, and illustrate the core biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals exploring novel anti-infective and anti-inflammatory strategies.
The Genesis of this compound: The Taurine-Hypochlorous Acid Reaction
The formation of this compound is a cornerstone of the oxidative burst in neutrophils and monocytes.[2][5][6] During phagocytosis, the enzyme myeloperoxidase (MPO) catalyzes the production of the potent, highly reactive oxidant hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[6]
Taurine (2-aminoethanesulfonic acid), the most abundant free amino acid within neutrophils, plays a crucial protective and functional role.[2] It rapidly scavenges the cytotoxic HOCl, leading to the formation of the significantly less reactive and more stable this compound.[1][2][7] This reaction not only detoxifies HOCl, protecting host tissues from oxidative damage, but also generates a long-lived oxidant that retains substantial microbicidal and immunomodulatory capabilities.[2][3]
The chemical synthesis of NCT mirrors this biological process, typically involving the reaction of taurine with a chlorinating agent like sodium hypochlorite (B82951) (NaOCl).[1][8]
Figure 1: In Vivo Formation of this compound (NCT).
Biological Functions and Mechanism of Action
NCT's therapeutic potential stems from its dual role as a broad-spectrum antiseptic and a potent anti-inflammatory agent.
Antimicrobial Function
NCT exhibits microbicidal activity against a wide array of pathogens, including multidrug-resistant bacteria, viruses, fungi, and protozoa, without inducing microbial resistance.[3][9][10] Its mechanism is multifaceted:
-
Oxidation: As a mild oxidant, NCT targets and inactivates essential pathogen biomolecules, such as enzymes and structural proteins, particularly those containing thiol (sulfhydryl) groups.[1][2][10]
-
Chlorination: NCT transfers its active chlorine atom to pathogen surface molecules, creating a "chlorine cover."[2][11] This action disrupts membrane integrity, inactivates virulence factors, and leads to a post-antibiotic effect, delaying pathogen regrowth even at sublethal concentrations.[2][3]
-
Transchlorination: In the presence of ammonium (B1175870) (ubiquitous in biological systems), NCT can form monochloramine (NH₂Cl).[3][12] This smaller, more lipophilic molecule can more readily penetrate microbial cell walls, enhancing the overall antimicrobial effect.[3][12]
Anti-inflammatory Function
A key role of NCT in vivo is the termination and resolution of inflammation.[3][9][13] It achieves this by modulating critical inflammatory signaling pathways. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[12][14][15]
NF-κB is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[13][14] NCT inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα.[14][15] It is proposed that NCT oxidizes a specific methionine residue (Met45) on IκBα, rendering it resistant to the signaling cascade that would normally target it for degradation.[12][16] By stabilizing IκBα, NCT effectively sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and initiating the transcription of inflammatory genes.[14][15]
Figure 2: Mechanism of NF-κB Inhibition by this compound.
Quantitative Data Summary
The efficacy of NCT has been quantified across numerous studies. The following tables summarize key findings regarding its stability and antimicrobial activity.
Table 1: Stability of 1% this compound (NCT) Gel
| Storage Condition | Half-life (t½) | pH Range | Reference |
| Room Temperature | ~161 days | 8.7 | [1] |
| 4 °C | ~4 years | 9.0 | [1] |
Table 2: Bactericidal Activity of 1% (55 mM) this compound (NCT) at 37°C
| Organism | Resistance Profile | Time for ≥2 log₁₀ CFU Reduction | Time for Complete Kill (to detection limit) | Reference |
| Staphylococcus aureus | MRSA | 15 min | 30 min | [9] |
| Staphylococcus epidermidis | Linezolid-Resistant | 15 min | 30 min | [9] |
| Enterococcus faecium | VRE | 15 min | 30 min | [9] |
| Escherichia coli | 3MRGN / 4MRGN | 15 min | 30 min | [9] |
| Pseudomonas aeruginosa | 3MRGN / 4MRGN | 15 min | 30 min | [9] |
| Streptococcus sanguinis | N/A | < 10 min | 10 min | [8] |
| Rothia aeria | N/A | < 15 min | 15 min | [8] |
MRSA: Methicillin-Resistant S. aureus; VRE: Vancomycin-Resistant Enterococci; 3MRGN/4MRGN: Multidrug-Resistant Gram-Negative (3 or 4 classes)
Table 3: Virucidal Activity of 1% this compound (NCT)
| Virus | Time for Significant Reduction (>99%) | Reference |
| SARS-CoV-2 | 30 min | [17] |
| Influenza A virus (H1N1) | < 1 min | [13] |
| Respiratory Syncytial Virus (RSV) | 15 min | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis, quantification, and antimicrobial testing of NCT.
Protocol for Synthesis of Aqueous this compound
This protocol describes the laboratory-scale synthesis of an aqueous NCT solution.[8]
-
Reagent Preparation:
-
Prepare a 0.1 M solution of Taurine in 0.1 M potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a 0.1 M solution of Sodium Hypochlorite (NaOCl) in the same phosphate buffer. The concentration of commercial NaOCl should be verified via spectrophotometry (peak absorbance at 292 nm).
-
-
Reaction:
-
In a sterile glass vessel, mix equal volumes of the taurine and NaOCl solutions to achieve a 1:1 molar ratio.
-
Stir the reaction mixture gently at room temperature for 5 minutes.
-
-
Verification:
-
Storage:
-
Store the resulting NCT solution, typically at a concentration of 55 mM (1%), at 2-8°C in a light-protected container. The solution is freshly prepared for experiments.
-
Protocol for Quantification of NCT via Iodometric Titration
Iodometric titration is a standard method to determine the concentration of oxidizing agents like NCT. The principle relies on the oxidation of iodide (I⁻) to iodine (I₂), which is then titrated with a standard thiosulfate (B1220275) solution.
-
Reagents:
-
NCT solution (unknown concentration).
-
Potassium Iodide (KI) solution (e.g., 10% w/v).
-
Sulfuric Acid (H₂SO₄) solution (e.g., 1 M).
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 N).
-
Starch indicator solution (1% w/v).
-
-
Procedure:
-
Pipette a precise volume (e.g., 10.0 mL) of the NCT solution into an Erlenmeyer flask.
-
Add an excess of KI solution (e.g., 10 mL) and acidify with H₂SO₄ (e.g., 10 mL). The solution will turn a yellow-brown color due to the formation of iodine (I₂). Reaction: Cl-HN-R + 2I⁻ + 2H⁺ → H₂N-R + I₂ + Cl⁻ + H₂O
-
Cover the flask and let it stand in the dark for 10 minutes to ensure the reaction is complete.
-
Titrate the liberated iodine with the standardized Na₂S₂O₃ solution until the solution becomes pale yellow.
-
Add a few drops (e.g., 5 drops) of starch indicator. The solution will turn a deep blue-black color.
-
Continue the titration drop-wise with constant stirring until the blue color completely disappears, marking the endpoint. Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Calculation:
-
The concentration of NCT is calculated based on the stoichiometry of the reactions and the volume of thiosulfate used.
-
Protocol for Quantitative Antimicrobial Killing Assay
This protocol determines the bactericidal efficacy of NCT against planktonic bacteria.[2][10]
Figure 3: Experimental Workflow for Quantitative Killing Assay.
Conclusion and Future Directions
Taurine is fundamentally linked to the formation and function of this compound, serving as the biological precursor that transforms the potent, short-lived oxidant HOCl into a stable, well-tolerated, and effective anti-infective and anti-inflammatory agent. The dual mechanism of action—broad-spectrum microbicidal activity and potent inhibition of key inflammatory pathways like NF-κB—makes NCT a highly attractive candidate for therapeutic development. Its efficacy against multidrug-resistant pathogens is particularly significant in an era of growing antibiotic resistance.
Future research should continue to explore the full range of its immunomodulatory effects and expand clinical investigations into topical, inhaled, and irrigating applications for infections and inflammatory conditions in ophthalmology, dermatology, wound care, and respiratory medicine. The development of more stable formulations and derivatives could further enhance the clinical utility of this remarkable taurine-derived molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Solutions as Agents for Infusion Detoxification Therapy: Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bactericidal Activity of this compound against Biofilm-Forming Bacteria Grown on Metal Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 15. researchgate.net [researchgate.net]
- 16. Protective Effects of Taurine Chloramine on Experimentally Induced Colitis: NFκB, STAT3, and Nrf2 as Potential Targets | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
preclinical research on N-Chlorotaurine therapeutic potential
For Researchers, Scientists, and Drug Development Professionals
N-Chlorotaurine (NCT), a chlorinated derivative of the amino acid taurine, is an endogenous substance produced by human neutrophils and monocytes.[1][2] It plays a role in the innate immune system's defense against pathogens and in the resolution of inflammation.[3][4] Due to its broad-spectrum antimicrobial activity and high tolerability, NCT is being extensively investigated for its therapeutic potential in a variety of preclinical models.[2][5] This technical guide provides a comprehensive overview of the preclinical research on NCT, focusing on its therapeutic applications, mechanisms of action, and experimental methodologies.
Antimicrobial Potential
NCT exhibits broad-spectrum microbicidal activity against bacteria (including multi-drug resistant strains), fungi, viruses, and protozoa.[2][3][4] Its mechanism of action is primarily based on its oxidizing and chlorinating properties, which target multiple sites within microorganisms, making the development of resistance unlikely.[4][5]
Bactericidal Activity
Preclinical studies have demonstrated the potent bactericidal effects of NCT against a wide range of bacteria. Quantitative killing assays are commonly employed to evaluate its efficacy.
Table 1: Bactericidal Activity of this compound (NCT) against Planktonic Bacteria
| Microorganism | NCT Concentration | Incubation Time | Log Reduction in CFU | Reference |
| Staphylococcus aureus (incl. MRSA) | 1% (55 mM) | 5-20 min | > 3 | [1][4] |
| Staphylococcus epidermidis (linezolid-resistant) | 1% (55 mM) | ~15 min | > 2 | [4] |
| Enterococcus faecium (vancomycin-resistant) | 1% (55 mM) | ~15 min | > 2 | [4] |
| Escherichia coli | 1% (55 mM) | a few min - 20 min | > 3 | [1][4] |
| Pseudomonas aeruginosa | 1% (55 mM) | a few min - 20 min | > 3 | [1][4] |
| Proteus mirabilis | 1% (55 mM) | a few min - 20 min | > 3 | [1] |
| Streptococcus pyogenes | 1% (55 mM) | a few min - 20 min | > 3 | [1] |
| Periodontal Pathogens (S. sanguinis, S. salivarius, etc.) | 1% | 10-20 min | Complete killing | [6] |
| Acanthamoeba castellanii (trophozoites) | 10 mM | 6 hours | 2 | [7] |
Experimental Protocol: Quantitative Killing Assay
A common method to assess the bactericidal activity of NCT involves the following steps:
-
Bacterial Suspension Preparation: Bacterial strains are grown overnight in a suitable broth, then centrifuged, washed, and resuspended in a buffer (e.g., 0.9% NaCl) to a specific concentration (e.g., 5 x 10⁸ to 1 x 10⁹ CFU/ml).[4][8]
-
Incubation with NCT: A small volume of the bacterial suspension is added to a pre-warmed NCT solution (e.g., 1% in phosphate (B84403) buffer, pH 7.1) to achieve a final bacterial concentration of 5 x 10⁶ to 1 x 10⁷ CFU/ml.[4][8]
-
Time-Course Sampling: Aliquots are taken at different time points (e.g., 5, 15, 30, 60 minutes) during incubation at 37°C.[4][8]
-
Inactivation of NCT: The reaction is stopped by adding a quenching agent, such as a solution of 1% methionine and 1% histidine.[4][8]
-
Quantification of Viable Bacteria: Serial dilutions of the inactivated samples are plated on appropriate agar (B569324) plates. The plates are incubated, and the colony-forming units (CFU) are counted to determine the reduction in viable bacteria.[4][9]
Quantitative Killing Assay Workflow
Antiviral Activity
NCT has demonstrated virucidal activity against a range of viruses, including those responsible for respiratory and ocular infections.
Table 2: Antiviral Activity of this compound (NCT)
| Virus | NCT Concentration | Incubation Time | Effect | Reference |
| Adenovirus (ocular serotypes) | Concentration-dependent | 1 hour | Direct inactivation | [10] |
| SARS-CoV-2 | 1% | 15 min | 1 log10 reduction in infectious particles | [11] |
| Influenza viruses | 1% | - | Virucidal activity | [11] |
| Respiratory Syncytial Virus (RSV) | 1% | - | Virucidal activity | [11] |
Experimental Protocol: Viral Plaque Assay for Virucidal Activity
-
Virus Inactivation: A concentrated virus suspension is added to the NCT solution (e.g., 1% in PBS) and incubated at 37°C.[11]
-
Time-Course Sampling and Inactivation: At various time points, aliquots are removed and mixed with an inactivation solution (e.g., 1% methionine/1% histidine).[11]
-
Plaque Assay: Serial dilutions of the inactivated virus samples are used to infect a monolayer of susceptible cells (e.g., A549 cells for Adenovirus, MDCK cells for Influenza).[11][12]
-
Quantification: After an adsorption period, the cells are overlaid with a medium containing a solidifying agent (e.g., agar) and incubated. Plaques (zones of cell death) are then stained and counted to determine the viral titer.[12]
Anti-inflammatory and Immunomodulatory Effects
Beyond its direct antimicrobial properties, NCT exhibits significant anti-inflammatory and immunomodulatory activities. It can down-regulate the production of pro-inflammatory mediators.[4][6]
Signaling Pathways Modulated by this compound
Preclinical studies have shown that NCT can inhibit the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8.[5][13] More recent research indicates that NCT can attenuate antiviral innate immune responses by targeting the transcription factor IRF3.[14] Viral infection triggers signaling pathways that lead to the phosphorylation and activation of IRF3, which in turn induces the expression of type I interferons (IFNs).[14] NCT has been shown to induce the oxidation of IRF3, thereby inhibiting its activation and subsequent IFN production.[14]
NCT-mediated Inhibition of IRF3 Signaling
Preclinical Safety and Toxicology
NCT has demonstrated a favorable safety profile in various preclinical models, with high tolerability even at concentrations effective for antimicrobial activity.[1][5]
Table 3: Preclinical Toxicology Data for this compound (NCT)
| Animal Model | Route of Administration | Dosage | Observed Effects | Reference |
| Wistar Han Rats | Intravenous (single dose) | Up to 2.0 CBV (Circulating Blood Volume) | No mortality, slight transient hypodynamia at higher doses | [5][13] |
| Wistar Han Rats | Intravenous (subchronic, 28 days) | 0.2 and 0.5 CBV every two days | No significant toxic effects; observed antiplatelet effect, decrease in cholesterol and glucose | [5][15] |
| Mice | Intraperitoneal (in LPS-induced pneumonia) | - | Suppressed weight loss and lung inflammation | [16] |
| Rabbits | Topical (ocular) | 1.0% - 2.5% | Well-tolerated | [10][12] |
Experimental Protocol: Acute Intravenous Toxicity Study
-
Animal Model: Female Wistar Han rats are typically used.[5]
-
Acclimatization: Animals are quarantined and acclimatized for a period (e.g., 10 days) before the experiment.[5]
-
Grouping: Animals are randomly divided into experimental, control, and reference groups.[5]
-
Administration: Experimental groups receive a single intravenous injection of NCT solution at varying doses. Control groups receive the vehicle (e.g., isotonic sodium chloride solution).[5]
-
Observation: Animals are observed for mortality, changes in general condition, and behavioral reactions over a specified period.[5]
-
LD50 Estimation: The data is used to estimate the median lethal dose (LD50). For NCT, the estimated LD50 is more than 80 mg/kg via intravenous administration in rats.[5][15]
Wound Healing
Topical application of NCT has shown promise in promoting wound healing.[17] Its dual antimicrobial and anti-inflammatory properties are beneficial in managing infected wounds. A 1% NCT gel formulation has been shown to be effective against S. aureus in a dynamic in vitro chronic wound infection model.[17][18]
Conclusion
Preclinical research has established a strong foundation for the therapeutic potential of this compound. Its broad-spectrum antimicrobial activity, coupled with its anti-inflammatory effects and excellent safety profile, makes it a promising candidate for further development as a topical anti-infective for a variety of indications, including skin and soft tissue infections, ocular infections, and wound care. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance NCT towards clinical application.
References
- 1. academic.oup.com [academic.oup.com]
- 2. main.pathogenics.com [main.pathogenics.com]
- 3. main.pathogenics.com [main.pathogenics.com]
- 4. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is an effective antiviral agent against adenovirus in vitro and in the Ad5/NZW rabbit ocular model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edoc.rki.de [edoc.rki.de]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. This compound Solutions as Agents for Infusion Detoxification Therapy: Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endogenous metabolite this compound attenuates antiviral responses by facilitating IRF3 oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] this compound Solutions as Agents for Infusion Detoxification Therapy: Preclinical Studies | Semantic Scholar [semanticscholar.org]
- 16. This compound Reduces the Lung and Systemic Inflammation in LPS-Induced Pneumonia in High Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Antimicrobial Efficacy and Stability of an this compound Gel for Chronic Wound Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Crystalline N-Chlorotaurine Sodium Salt: A Detailed Protocol for Researchers
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Chlorotaurine (NCT) sodium salt is a chlorinated derivative of the amino acid taurine (B1682933) and a key component of the innate immune system. It is a long-lived oxidant produced by human granulocytes and monocytes.[1][2][3] The crystalline form of NCT sodium salt offers significant stability, making it a promising candidate for various therapeutic applications, including as a well-tolerated, broad-spectrum antiseptic. This document provides a detailed protocol for the synthesis and crystallization of this compound sodium salt, intended for use in a laboratory setting. The primary synthesis route described is the reaction of taurine with chloramine-T in an ethanolic medium, which has been shown to produce the crystalline salt with a good yield.
Physicochemical and Characterization Data
A summary of the key quantitative data for crystalline this compound sodium salt is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 181.57 g/mol | [1] |
| Appearance | Colorless, odorless crystalline powder | [4] |
| Decomposition Temperature | 135–140°C | [1][5] |
| Solubility | Readily soluble in water. Soluble in methanol (B129727) (0.04 g/mL) and ethanol (B145695) (0.0076 g/mL). Insoluble in apolar solvents. | [6] |
| UV-Vis Absorbance λmax | 251.5 nm (in water) | [1][2] |
| Active Chlorine Content (Theoretical) | 19.52% | [1][2] |
| Active Chlorine Content (Experimental) | 19.49 ± 0.09% (by iodometric titration) | [4] |
| Sodium Content (Experimental) | 12.5% (by flame photometry) | [4] |
| pH of Aqueous Solution (1%) | Approximately 8.2 (unbuffered) | [7] |
| Stability (Crystalline Solid) | Loss of ~10% oxidation capacity in one year at 2-4°C. | [3] |
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of crystalline this compound sodium salt.
Caption: Workflow for the synthesis of crystalline this compound sodium salt.
Experimental Protocol
This protocol is based on the method described in German Patent DE4041703C2.[4]
Materials:
-
Taurine (finely powdered, highest purity)
-
Chloramine-T (analytical grade)
-
Absolute Ethanol
Equipment:
-
Reaction flask with a magnetic stirrer
-
Standard laboratory glassware
-
Vacuum filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven or desiccator
Procedure:
-
Preparation of the Reaction Suspension:
-
In a suitable reaction flask, suspend 2.5 g (20 mmol) of finely powdered taurine in 50 ml of absolute ethanol.
-
Stir the suspension vigorously to ensure the taurine is well-dispersed.
-
-
Addition of Chloramine-T:
-
Carefully add 6.0 g (21 mmol) of chloramine-T to the stirred taurine suspension. This represents a slight molar excess of the chlorinating agent.[4]
-
Continue stirring the reaction mixture at room temperature.
-
-
Reaction:
-
Isolation of the Product:
-
After the reaction is complete, filter the suspension using a vacuum filtration setup to collect the solid product.
-
Wash the collected crystalline powder twice with 10 ml portions of ethanol to remove any soluble impurities.[4]
-
-
Drying:
-
Dry the washed product in vacuo to remove any residual ethanol.
-
The expected yield is approximately 3.3 g (91% of theoretical yield) of a colorless, crystalline powder.[4]
-
-
Storage:
Characterization and Quality Control
The identity and purity of the synthesized crystalline this compound sodium salt can be confirmed by the following methods:
-
Iodometric Titration: To determine the active chlorine content.
-
Flame Photometry: To determine the sodium content.
-
UV-Visible Spectroscopy: An aqueous solution of the product should exhibit a characteristic absorbance maximum at approximately 251.5 nm.[1][2]
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups and compare with a reference spectrum.
-
Mass Spectrometry: To confirm the molecular weight of the N-chlorotaurinate anion.
References
- 1. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. DE4041703C2 - Alkali metal salts of N-chloro taurine in crystalline form, process for their preparation and their use - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Quantitative Assay Methods for N-Chlorotaurine Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorotaurine (NCT), an endogenous N-chloroamino acid, is a long-lived oxidant produced by human leukocytes during inflammatory processes. It plays a crucial role in the innate immune system's defense against a broad spectrum of pathogens, including bacteria, viruses, fungi, and protozoa. The therapeutic potential of NCT as a topical antiseptic and anti-inflammatory agent is an active area of research and development. Accurate and reliable quantification of NCT concentration is paramount for preclinical and clinical studies, formulation development, and quality control.
These application notes provide detailed protocols for three common and effective methods for the quantitative analysis of this compound: UV-Visible Spectrophotometry, Iodometric Titration, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Quantitative Assay Methods Overview
A summary of the key performance characteristics of the three primary methods for NCT quantification is presented below. This allows for an at-a-glance comparison to aid in selecting the most appropriate method for a specific application.
| Parameter | UV-Visible Spectrophotometry | Iodometric Titration | RP-HPLC |
| Principle | Measurement of light absorbance at a specific wavelength (λmax ≈ 252 nm). | Redox titration where NCT oxidizes iodide to iodine, which is then titrated with a standard thiosulfate (B1220275) solution. | Separation based on polarity using a C18 column, followed by UV detection. |
| Linearity Range | Typically in the µg/mL to low mg/mL range. | Generally applicable to higher concentrations (mg/mL range). | Wide linear range, from ng/mL to µg/mL, depending on the detector. |
| Limit of Detection (LOD) | In the range of 0.1-1 µg/mL. | Higher LOD, typically in the low µg/mL range. | Low LOD, often in the ng/mL range. |
| Limit of Quantification (LOQ) | In the range of 0.5-5 µg/mL. | Higher LOQ, typically in the µg/mL range. | Low LOQ, often in the ng/mL range. |
| Specificity | Moderate; can be affected by other UV-absorbing species in the sample matrix. | Low; subject to interference from other oxidizing or reducing agents. | High; provides excellent separation from impurities and degradation products. |
| Throughput | High | Low | Moderate to High (with autosampler) |
| Equipment Cost | Low to Moderate | Low | High |
| Primary Application | Rapid analysis of relatively pure NCT solutions. | Quantification of bulk NCT or concentrated solutions. | Stability studies, analysis of complex mixtures, and when high sensitivity and specificity are required. |
I. UV-Visible Spectrophotometry
Application Note
UV-Visible spectrophotometry is a rapid, simple, and cost-effective method for the quantification of NCT in aqueous solutions. NCT exhibits a characteristic absorbance maximum at approximately 252 nm.[1][2] This method is ideal for the routine analysis of relatively pure NCT solutions, such as those used in in vitro studies or for monitoring the stability of NCT formulations where interfering UV-absorbing substances are absent.
Experimental Protocol
1. Materials and Equipment:
-
UV-Visible Spectrophotometer (capable of scanning in the UV range)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
This compound reference standard
-
Phosphate-buffered saline (PBS), pH 7.4 or other suitable buffer
2. Preparation of Standard Solutions:
-
Prepare a stock solution of NCT (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in the desired buffer.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations spanning the expected range of the unknown samples (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Measurement Procedure:
-
Set the spectrophotometer to scan the UV spectrum from 200 to 400 nm to confirm the absorbance maximum (λmax) of NCT, which should be around 252 nm.
-
Set the spectrophotometer to measure the absorbance at the determined λmax.
-
Use the buffer solution as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the unknown samples.
4. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.
-
Determine the concentration of NCT in the unknown samples by interpolating their absorbance values on the calibration curve or by using the regression equation.
II. Iodometric Titration
Application Note
Iodometric titration is a classic and reliable titrimetric method for the quantification of oxidizing agents like NCT. The principle involves the reaction of NCT with an excess of potassium iodide (KI) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. This method is particularly useful for the analysis of bulk NCT and concentrated solutions where high accuracy is required and the presence of other UV-absorbing or electroactive species might interfere with other methods.
Experimental Protocol
1. Materials and Equipment:
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Pipettes and graduated cylinders
-
This compound sample
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Glacial acetic acid or sulfuric acid
-
Starch indicator solution (1% w/v)
-
Deionized water
2. Reaction Stoichiometry:
The reaction proceeds in two steps:
-
NCT + 2I⁻ + 2H⁺ → Taurine + I₂ + Cl⁻ + H₂O
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
Based on the stoichiometry, 1 mole of NCT is equivalent to 2 moles of sodium thiosulfate.
3. Titration Procedure:
-
Accurately weigh or pipette a known amount of the NCT sample into an Erlenmeyer flask.
-
Dissolve the sample in approximately 50 mL of deionized water.
-
Add 1-2 g of solid potassium iodide (KI) to the flask and swirl to dissolve.
-
Acidify the solution by adding 5 mL of glacial acetic acid or 10 mL of 1 M sulfuric acid. The solution should turn a yellow-brown color due to the liberated iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with constant swirling until the blue color completely disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the NCT sample to account for any oxidizing impurities in the reagents.
4. Calculation:
The concentration of NCT can be calculated using the following formula:
Concentration of NCT (mg/mL) = [(V_sample - V_blank) * N_thiosulfate * M_NCT] / (2 * V_NCT_sample)
Where:
-
V_sample = Volume of thiosulfate solution used for the sample (mL)
-
V_blank = Volume of thiosulfate solution used for the blank (mL)
-
N_thiosulfate = Normality of the sodium thiosulfate solution (mol/L)
-
M_NCT = Molar mass of NCT (161.57 g/mol )
-
V_NCT_sample = Volume of the NCT sample used (mL)
III. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note
RP-HPLC is a highly specific, sensitive, and versatile method for the quantification of NCT. It is particularly well-suited for the analysis of NCT in complex matrices, for stability-indicating assays where degradation products need to be separated from the parent compound, and for low-concentration samples. The method typically employs a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier. Detection is commonly performed using a UV detector set at the λmax of NCT (around 252 nm).
Experimental Protocol
1. Materials and Equipment:
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and methanol
-
Phosphate (B84403) buffer (e.g., 20 mM, pH 7.0)
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile (e.g., 90:10 v/v). The exact ratio may need to be optimized for a specific column and system.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 252 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Prepare the mobile phase and degas it before use.
-
Prepare a stock solution of NCT reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare unknown samples by diluting them with the mobile phase to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the unknown samples. It is good practice to bracket the unknown samples with standard injections to monitor for any drift in instrument response.
5. Data Analysis:
-
Identify and integrate the peak corresponding to NCT in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the R² value.
-
Calculate the concentration of NCT in the unknown samples based on their peak areas using the calibration curve.
Visualizations
Caption: Workflow for NCT quantification by UV-Vis Spectrophotometry.
Caption: Workflow for NCT quantification by Iodometric Titration.
Caption: General antibacterial mechanism of this compound.
Caption: Antiviral signaling pathway modulated by this compound.[3]
References
Application Notes and Protocols for N-Chlorotaurine in In Vivo Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorotaurine (NCT) is an endogenous, mild oxidant and chlorinating agent produced by human neutrophils and monocytes as part of the innate immune response.[1] It possesses broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and protozoa. Its mechanism of action involves the inactivation of virulence factors and essential microbial enzymes and structures through oxidation and chlorination.[1][2] Due to its endogenous nature, NCT is generally well-tolerated, making it a promising candidate for anti-infective therapy. These application notes provide detailed protocols for utilizing NCT in various in vivo animal models of infection, along with expected outcomes and insights into its mechanism of action.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data from key studies on the efficacy of this compound in different in vivo infection models.
Table 1: Efficacy of this compound in a Mouse Model of Staphylococcus aureus Peritonitis
| Parameter | Control Group | This compound (NCT) Treated Group | Reference |
| Survival Rate | Correlation between bacterial regrowth delay and survival demonstrated | Bacteria pretreated with NCT showed delayed regrowth, which correlated with increased mouse survival. | [3] |
| Bacterial Load | Not explicitly quantified in terms of CFU reduction in vivo in the provided study. | Pre-treatment of S. aureus with NCT led to a post-antibiotic effect, delaying bacterial regrowth.[3] In vitro studies show a >2 log10 reduction in CFU of MRSA within 15-30 minutes with 1% NCT.[4][5] | [3][4][5] |
Table 2: Efficacy of Inhaled this compound in a Mouse Model of Lichtheimia corymbifera Pneumonia
| Parameter | Control Group (0.9% NaCl) | 1% this compound (NCT) Inhalation | Reference |
| Survival Rate (at 15 days) | 11.1% (1 out of 9 mice) | 77.8% (7 out of 9 mice) | [6][7][8][9][10] |
| Fungal Load in Lungs (log10 CFU/mL) | 4.26 (median) | 1.60 (median) | [6][8] |
| White Blood Count | Significantly lower | Significantly improved | [6] |
| Haptoglobin Levels | Significantly higher (indicating inflammation) | Significantly improved | [6] |
Table 3: Efficacy of this compound in a Mouse Model of LPS-Induced Pneumonia
| Parameter | Control Group (LPS only) | This compound (NCT) + LPS Treated Group | Reference |
| Lung Weight | Increased due to edema | Attenuated increase | [11][12][13] |
| Serum TNF-α Levels | Significantly increased | Significantly suppressed | [12][13] |
| Serum IL-6 Levels | Significantly increased | Tendency to be lower (not statistically significant in one study) | [12][13][14] |
| Lung IL-6 mRNA Expression | Increased | Attenuated | [11][14] |
| Lung TNF-α mRNA Expression | Increased | Attenuated | [11] |
| Expression of Atrogin-1, MuRF1, IκB (Muscle wasting markers) | Increased | Suppressed | [11] |
Experimental Protocols
Staphylococcus aureus-Induced Peritonitis in Mice
This protocol is a composite based on established mouse peritonitis models.
Materials:
-
Staphylococcus aureus strain (e.g., Smith diffuse, MRSA)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile 0.9% saline
-
Hog gastric mucin (optional, to enhance infection)
-
This compound (NCT) solution (e.g., 1% in sterile phosphate-buffered saline, pH 7.4)
-
Female BALB/c or NMRI mice (6-8 weeks old)
-
Syringes and needles (27G)
-
Sterile microcentrifuge tubes
Protocol:
-
Bacterial Preparation:
-
Inoculate S. aureus in TSB and incubate overnight at 37°C with shaking.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.
-
Harvest bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum can be mixed with 5% hog gastric mucin to enhance virulence.
-
-
Infection:
-
Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into each mouse.
-
-
This compound Administration (Therapeutic approach):
-
At a predetermined time post-infection (e.g., 1-2 hours), administer NCT solution via a suitable route (e.g., intraperitoneally). Dosage and frequency will need to be optimized.
-
-
This compound Administration (Prophylactic/Pre-treatment approach):
-
Incubate the prepared bacterial suspension with a sublethal concentration of NCT for a specified period (e.g., 30-60 minutes) before infection to assess the post-antibiotic effect.[3]
-
-
Monitoring and Endpoint:
-
Monitor mice for signs of illness (e.g., lethargy, ruffled fur) and survival for a defined period (e.g., 72 hours).
-
For bacterial load determination, euthanize a subset of mice at specific time points.
-
-
Quantification of Bacterial Load:
-
Collect peritoneal lavage fluid by injecting and withdrawing sterile saline into the peritoneal cavity.
-
Serially dilute the lavage fluid and plate on TSA plates.
-
Incubate plates at 37°C for 24 hours and count colony-forming units (CFU).
-
Fungal Pneumonia (Lichtheimia corymbifera) in Mice
This protocol is based on the study by Speth et al., 2022.[6]
Materials:
-
Lichtheimia corymbifera spores
-
Cyclophosphamide (B585) for immunosuppression
-
This compound (NCT) solution (1% in sterile 0.9% NaCl)
-
Control solution (0.9% NaCl)
-
Female C57BL/6JRj mice (7 weeks old)
-
Aerosolization chamber/nebulizer
-
Materials for bronchoalveolar lavage (BAL) and tissue homogenization
Protocol:
-
Immunosuppression:
-
Administer cyclophosphamide to mice to induce neutropenia.
-
-
Fungal Inoculation:
-
Four days after immunosuppression, inoculate mice intranasally with 1.5 x 10^7 spores of L. corymbifera.
-
-
NCT Treatment:
-
Starting 1 hour post-inoculation, treat mice three times daily for 10 minutes with aerosolized 1% NCT or 0.9% NaCl (control).
-
-
Monitoring and Endpoints:
-
Monitor survival for 15 days.
-
At the end of the study or upon euthanasia, assess fungal load in the lungs, blood inflammation parameters (white blood count, haptoglobin), and perform bronchoalveolar lavage for cytokine analysis.
-
-
Quantification of Fungal Load:
-
Homogenize lung tissue in sterile saline.
-
Serially dilute the homogenate and plate on appropriate fungal growth media.
-
Incubate and count CFU.
-
LPS-Induced Pneumonia in Mice
This protocol is based on the study by Hoang et al., 2022.[11]
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (NCT) solution
-
Male C57BL/6J mice (can be on a high-fat diet to model obesity)
-
Materials for intratracheal administration
-
Materials for blood collection, BAL, and tissue harvesting
Protocol:
-
Animal Model:
-
Use mice as per the experimental design (e.g., high-fat diet-induced obese mice).
-
-
NCT Administration:
-
Inject NCT intraperitoneally 1 hour before LPS administration.
-
-
LPS Administration:
-
Induce pneumonia by intratracheal injection of LPS solution.
-
-
Monitoring and Endpoints (at 48 hours post-LPS):
-
Monitor body weight changes.
-
Euthanize mice and collect lungs, spleen, and blood.
-
Measure lung weight as an indicator of edema.
-
Analyze serum for cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Analyze lung tissue for cytokine mRNA expression (e.g., IL-1β, IL-6, TNF-α, MCP-1) by qPCR.
-
Analyze skeletal muscle for markers of atrophy (e.g., Atrogin-1, MuRF1, IκB).
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound has been shown to modulate key inflammatory signaling pathways.
Caption: NCT inhibits the NF-κB signaling pathway by preventing IκBα degradation.
Caption: NCT facilitates the oxidation of IRF3, inhibiting its phosphorylation and antiviral response.
Experimental Workflows
Caption: Experimental workflow for the S. aureus peritonitis mouse model.
Caption: General experimental workflow for fungal and LPS-induced pneumonia models.
References
- 1. main.pathogenics.com [main.pathogenics.com]
- 2. main.pathogenics.com [main.pathogenics.com]
- 3. The postantibiotic effect of this compound on Staphylococcus aureus. Application in the mouse peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy of Inhaled this compound in a Mouse Model of Lichtheimia corymbifera and Aspergillus fumigatus Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. S-EPMC9143854 - Efficacy of Inhaled this compound in a Mouse Model of <i>Lichtheimia corymbifera</i> and <i>Aspergillus fumigatus</i> Pneumonia. - OmicsDI [omicsdi.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Inhaled this compound in a Mouse Model of Lichtheimia corymbifera and Aspergillus fumigatus Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Reduces the Lung and Systemic Inflammation in LPS-Induced Pneumonia in High Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Reduces the Lung and Systemic Inflammation in LPS-Induced Pneumonia in High Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Examination of Taurine Chloramine and Taurine on LPS-Induced Acute Pulmonary Inflammatory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Chlorotaurine in a Murine Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Chlorotaurine (NCT), a long-lived oxidant produced by human granulocytes and monocytes, in murine models of peritonitis. The information compiled from various studies highlights its potential as a therapeutic agent due to its bactericidal and anti-inflammatory properties. Detailed protocols for inducing peritonitis and administering NCT are provided, along with available quantitative data on its efficacy.
Introduction
Peritonitis, an inflammation of the peritoneum, is a life-threatening condition often caused by bacterial infection. Murine models of peritonitis are crucial for studying the pathophysiology of the disease and for evaluating novel therapeutic interventions. This compound has emerged as a promising candidate due to its dual action of direct antimicrobial activity and modulation of the host's inflammatory response. It is known to have a postantibiotic effect, where bacteria pre-treated with NCT show delayed regrowth, which has been correlated with increased survival in a murine lethal staphylococcal peritonitis model.[1]
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism. As a mild oxidant, it possesses broad-spectrum microbicidal activity. Furthermore, NCT has significant anti-inflammatory properties, primarily through the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). By preventing the activation of NF-κB, NCT can downregulate the expression of various pro-inflammatory mediators, including cytokines and chemokines, thereby mitigating the excessive inflammatory response that contributes to tissue damage in peritonitis.
Experimental Protocols
Murine Peritonitis Models
Two common methods for inducing peritonitis in mice are through the administration of a sterile inflammatory agent like zymosan or through the introduction of bacteria.
a) Zymosan-Induced Peritonitis (Sterile Inflammation)
This model is useful for studying the inflammatory response independent of bacterial killing.
-
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline
-
-
Procedure:
-
Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.
-
Induce peritonitis by intraperitoneally (IP) injecting 0.5 mL of the zymosan suspension (0.5 mg/mouse) into the lower right quadrant of the abdomen.
-
-
Timeline: The inflammatory response typically peaks within 4-6 hours, characterized by a significant influx of neutrophils into the peritoneal cavity.
b) Bacterial Peritonitis (Septic Model)
This model mimics the clinical scenario of bacterial peritonitis and is essential for evaluating the antimicrobial efficacy of NCT.
-
Materials:
-
Mid-logarithmic phase culture of a pathogenic bacterial strain (e.g., Staphylococcus aureus, Streptococcus pyogenes)
-
Sterile PBS or saline
-
-
Procedure:
-
Wash the bacterial cells and resuspend them in sterile saline to the desired concentration (e.g., 1 x 105 CFU/mL).
-
Induce peritonitis by IP injection of 0.5 mL of the bacterial suspension. The inoculum size should be optimized to induce a lethal or sublethal infection as required by the study design.
-
This compound Administration Protocol
The following protocol is a suggested starting point based on available literature. Dose-response and timing optimization are recommended for specific experimental setups.
-
Preparation of NCT Solution:
-
Prepare a 5 mM stock solution of this compound in sterile PBS. Ensure the solution is freshly prepared and protected from light.
-
-
Administration:
-
Therapeutic Intervention: At a predetermined time point after the induction of peritonitis (e.g., 1-2 hours), administer NCT via intraperitoneal injection.
-
Dosage: Based on a study in a murine lung injury model, a starting dose of 250 μL of a 5 mM NCT solution can be used. Dose-ranging studies are recommended to determine the optimal therapeutic dose for the peritonitis model.
-
Control Groups:
-
Vehicle control (PBS or saline)
-
Peritonitis model without treatment
-
-
Assessment of Efficacy
a) Survival Studies:
-
Monitor mice for survival at regular intervals (e.g., every 12 hours) for a specified period (e.g., 7-14 days).
b) Bacterial Clearance:
-
At selected time points post-infection and treatment, euthanize the mice.
-
Collect peritoneal lavage fluid by injecting 3-5 mL of sterile PBS into the peritoneal cavity and aspirating the fluid.
-
Perform serial dilutions of the lavage fluid and plate on appropriate agar (B569324) plates to determine the bacterial load (CFU/mL).
-
Blood can also be collected via cardiac puncture for determining the extent of bacteremia.
c) Leukocyte Infiltration:
-
Collect peritoneal lavage fluid as described above.
-
Centrifuge the fluid to pellet the cells.
-
Resuspend the cells and perform a total leukocyte count using a hemocytometer.
-
Prepare cytospin slides and perform differential cell counts (neutrophils, macrophages) using Wright-Giemsa staining.
d) Cytokine and Chemokine Analysis:
-
Collect peritoneal lavage fluid and centrifuge to remove cells.
-
Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., KC/CXCL1, MIP-2/CXCL2) in the cell-free supernatant using ELISA or multiplex bead array assays.
Quantitative Data
The following tables summarize the potential effects of this compound in a murine peritonitis model based on existing literature. The values are illustrative and should be confirmed experimentally.
Table 1: Effect of NCT on Survival Rate in Bacterial Peritonitis Model
| Treatment Group | Dose | Survival Rate (%) |
| Control (No Treatment) | - | < 20% |
| NCT (Pre-treated Bacteria) | 50 µM (in vitro) | ~85%[2] |
| NCT (Therapeutic) | To be determined | Expected to be dose-dependent |
Table 2: Effect of NCT on Bacterial Load in Peritoneal Lavage Fluid
| Treatment Group | Dose | Time Post-Infection | Bacterial Load (log10 CFU/mL) |
| Control (No Treatment) | - | 24 hours | 7-8 |
| NCT (Therapeutic) | To be determined | 24 hours | Expected to be lower than control |
Table 3: Effect of NCT on Peritoneal Leukocyte Infiltration in Zymosan-Induced Peritonitis
| Treatment Group | Dose | Time Post-Induction | Total Leukocytes (x 10^6/mL) | Neutrophils (x 10^6/mL) |
| Control (Zymosan only) | - | 4 hours | 15-20 | 12-18 |
| NCT (Therapeutic) | To be determined | 4 hours | Expected to be lower than control | Expected to be lower than control |
Table 4: Effect of NCT on Pro-inflammatory Cytokine Levels in Peritoneal Lavage Fluid
| Treatment Group | Dose | Time Post-Induction | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Zymosan only) | - | 4 hours | 800-1200 | 1500-2500 |
| NCT (Therapeutic) | To be determined | 4 hours | Expected to be lower than control | Expected to be lower than control |
Visualizations
Caption: Experimental workflow for evaluating NCT in murine peritonitis.
Caption: NCT's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LPS-induced NO production by taurine chloramine in macrophages is mediated though Ras-ERK-NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing N-Chlorotaurine Efficacy on Bacterial Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which poses a significant challenge in clinical and industrial settings due to their increased tolerance to antimicrobial agents.[1] N-Chlorotaurine (NCT), a long-lived oxidant produced by human granulocytes and monocytes, has demonstrated broad-spectrum microbicidal properties against a wide range of pathogens, including those within biofilms.[2][3][4][5] NCT's mechanism of action involves acting as an oxidizing and chlorinating agent, leading to multiple sites of attack within the pathogens.[2][5][6] These application notes provide detailed protocols for assessing the efficacy of NCT against bacterial biofilms, utilizing established methods for quantification of biofilm biomass and cell viability.
Key Experimental Protocols
Three primary methods are detailed below to provide a comprehensive assessment of this compound's anti-biofilm activity:
-
Crystal Violet (CV) Staining: To quantify the total biofilm biomass.
-
Colony-Forming Unit (CFU) Counting: To determine the number of viable bacterial cells within the biofilm.
-
XTT Metabolic Assay: To assess the metabolic activity of the biofilm as an indicator of cell viability.
A Minimum Biofilm Eradication Concentration (MBEC) assay protocol is also provided, which is a standardized method to determine the lowest concentration of an antimicrobial agent required to eradicate a biofilm.[7][8][9]
Protocol 1: Crystal Violet (CV) Biofilm Assay
This protocol quantifies the total biofilm biomass.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture in appropriate growth medium
-
This compound (NCT) solutions (e.g., 0.1%, 0.5%, 1% in phosphate-buffered saline - PBS)[2][3][10]
-
Phosphate-Buffered Saline (PBS), sterile
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695) (destaining solution)[1][11]
-
Microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture diluted in fresh growth medium to an optical density at 600 nm (OD600) of 0.05-0.1.[1]
-
Biofilm Formation: Add 200 µL of the bacterial suspension to each well of a 96-well plate. Incubate for 24-48 hours at 37°C under static conditions to allow for biofilm formation.[11][12][13]
-
NCT Treatment:
-
Carefully remove the planktonic (free-floating) bacteria from each well.
-
Gently wash each well twice with 200 µL of sterile PBS.[1]
-
Add 200 µL of different concentrations of NCT solution to the wells. Use PBS as a negative control.
-
Incubate for the desired treatment time (e.g., 15 minutes to 7 hours) at 37°C.[2][3][10]
-
-
Staining:
-
Remove the NCT solution and wash the wells twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[1]
-
Remove the crystal violet solution and wash the wells 3-4 times with distilled water.[1][13]
-
Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry.[1]
-
-
Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[1][11]
-
Incubate for 10-15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized solution to a new 96-well plate.[13]
-
Measure the absorbance at 570-595 nm using a microplate reader.[1]
-
Data Presentation:
The results can be presented as the mean optical density (OD) with standard deviation. The percentage of biofilm inhibition can be calculated using the formula: % Inhibition = [1 - (OD of Treated Well / OD of Control Well)] x 100[1]
| NCT Concentration | Mean OD (570 nm) | Standard Deviation | % Biofilm Inhibition |
| Control (PBS) | 0% | ||
| 0.1% | |||
| 0.5% | |||
| 1% |
Protocol 2: Colony-Forming Unit (CFU) Counting Assay
This protocol determines the number of viable bacterial cells within the biofilm.
Materials:
-
Biofilms grown and treated with NCT in a 96-well plate (as in Protocol 1, steps 1-3)
-
Sterile PBS
-
Sonicator or vortex mixer
-
Sterile dilution tubes
-
Appropriate agar (B569324) plates
-
Incubator
Procedure:
-
Biofilm Dislodgement:
-
After NCT treatment, remove the solution and wash the wells twice with sterile PBS.
-
Add 200 µL of sterile PBS to each well.
-
Dislodge the biofilm from the well surface by sonication or vigorous vortexing.[14]
-
-
Serial Dilutions:
-
Perform serial 10-fold dilutions of the bacterial suspension from each well in sterile PBS.[15]
-
-
Plating:
-
Plate 100 µL of appropriate dilutions onto agar plates.[15]
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the number of CFU per well.[16]
-
Data Presentation:
The results should be presented as the mean log10 CFU/mL or log10 CFU/well with standard deviation.
| NCT Concentration | Mean log10 CFU/well | Standard Deviation | Log Reduction |
| Control (PBS) | 0 | ||
| 0.1% | |||
| 0.5% | |||
| 1% |
Protocol 3: XTT Metabolic Assay
This protocol assesses the metabolic activity of the biofilm, which is an indicator of cell viability.
Materials:
-
Biofilms grown and treated with NCT in a 96-well plate (as in Protocol 1, steps 1-3)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione or phenazine (B1670421) methosulfate (PMS) solution (electron-coupling agent)[17]
-
Microplate reader
Procedure:
-
Assay Solution Preparation: Prepare the XTT/menadione solution according to the manufacturer's instructions immediately before use.
-
Treatment and Assay:
-
Quantification:
-
Measure the absorbance of the formazan (B1609692) product at 450-490 nm using a microplate reader.[3]
-
Data Presentation:
The results can be presented as the mean optical density (OD) with standard deviation. The percentage of metabolic activity reduction can be calculated.
| NCT Concentration | Mean OD (490 nm) | Standard Deviation | % Metabolic Activity Reduction |
| Control (PBS) | 0% | ||
| 0.1% | |||
| 0.5% | |||
| 1% |
Protocol 4: Minimum Biofilm Eradication Concentration (MBEC) Assay
This standardized assay determines the minimum concentration of NCT required to eradicate a pre-formed biofilm.
Materials:
-
MBEC device (96-peg lid)
-
96-well plates
-
Bacterial culture
-
NCT solutions (serial dilutions)
-
Sterile PBS
-
Recovery medium
-
Sonicator
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
NCT Challenge:
-
Recovery and Quantification:
-
Rinse the peg lid again in sterile PBS.
-
Place the peg lid into a new 96-well plate containing recovery medium.
-
Sonicate the plate to dislodge the biofilm from the pegs into the recovery medium.[9]
-
Remove the peg lid and incubate the recovery plate for 24 hours.
-
Measure the optical density (e.g., at 650 nm) to assess bacterial growth.[9]
-
Data Presentation:
The MBEC is the lowest concentration of NCT that prevents bacterial regrowth from the treated biofilm.
| NCT Concentration | Growth (OD650) | Biofilm Eradication |
| Control (No NCT) | No | |
| Concentration 1 | ||
| Concentration 2 | ||
| ... | ||
| Concentration n |
Visualizations
Caption: Experimental workflow for assessing this compound efficacy on bacterial biofilms.
Caption: General mechanism of this compound action on bacterial biofilms.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Bactericidal Activity of this compound against Biofilm-Forming Bacteria Grown on Metal Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound against Long-Term Biofilms of Bacteria and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. main.pathogenics.com [main.pathogenics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. hielscher.com [hielscher.com]
- 8. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.org [static.igem.org]
- 12. Crystal violet assay [bio-protocol.org]
- 13. Crystal violet biomass assays [bio-protocol.org]
- 14. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Student [cs.montana.edu]
- 16. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. XTT assay of ex vivo saliva biofilms to test antimicrobial influences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Chlorotaurine for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of N-Chlorotaurine (NCT), a promising endogenous antiseptic, focusing on its delivery methods for topical applications. It includes quantitative data on formulation stability and antimicrobial efficacy, detailed experimental protocols, and diagrams illustrating its mechanism of action and relevant workflows.
Introduction to this compound (NCT)
This compound (NCT) is a mild, long-lived oxidant naturally produced by activated human granulocytes and monocytes during the inflammatory response[1][2][3]. It is formed when hypochlorous acid (HOCl), generated by the myeloperoxidase system, reacts with the amino acid taurine[4]. This endogenous origin contributes to its outstanding tolerability on human tissues, making it an ideal candidate for a topical antiseptic[1][5]. The crystalline sodium salt of NCT can be synthesized for pharmaceutical use, dissolving readily in water to form topical preparations[2][6][7]. Unlike many conventional antiseptics, NCT demonstrates a broad spectrum of microbicidal activity against bacteria, fungi, viruses, and protozoa with a low risk of inducing microbial resistance[1][2][7]. Beyond its antimicrobial effects, NCT also possesses anti-inflammatory properties, contributing to the termination of inflammation[1][3].
Topical Delivery Formulations
While aqueous solutions of NCT have proven effective in clinical studies for applications in the eye, skin ulcers, and outer ear, they have limitations such as low viscosity and rapid evaporation, which can reduce contact time and bioavailability[1][4][6]. To overcome these challenges, gel-based formulations have been developed.
-
Aqueous Solutions: A 1% (w/v) aqueous solution is commonly used in clinical settings. It is simple to prepare but may require frequent application.
-
Hydrogels: Formulations using gelling agents like smectite clay offer higher viscosity, which improves local retention and prolongs the contact time of the active ingredient. A 1% NCT gel in a smectite clay base has shown high stability and efficacy, making it a strong candidate for treating chronic wounds[4][8].
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and efficacy of NCT formulations.
Table 1: Stability of 1% this compound Hydrogel (Smectite Clay Base)
| Storage Condition | Parameter | Value | Reference |
|---|---|---|---|
| Room Temperature | Half-life | ~161 days | [4][8][9][10] |
| 4 °C | Half-life | ~4 years | [4][8][9][10] |
| Room Temperature | pH | ~8.7 | [10] |
Table 2: Antimicrobial Efficacy of 1% (55 mM) this compound
| Target Microorganism | Formulation/Condition | Exposure Time | Log₁₀ Reduction (CFU/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus (biofilm) | 1% NCT Gel | 24 - 72 hours | Significant reduction vs. control | [4] |
| Pseudomonas aeruginosa (biofilm) | 1% NCT Gel | 24 - 72 hours | No significant reduction | [4] |
| Methicillin-resistant S. aureus (MRSA) | 1% NCT Solution (pH 7.1, 37°C) | 15 min | ≥ 2 | [3][11] |
| Methicillin-resistant S. aureus (MRSA) | 1% NCT Solution (pH 7.1, 37°C) | 30 min | Complete or near detection limit | [3][11] |
| Vancomycin-resistant E. faecium (VRE) | 1% NCT Solution (pH 7.1, 37°C) | 15 min | ≥ 2 | [3][11] |
| Vancomycin-resistant E. faecium (VRE) | 1% NCT Solution (pH 7.1, 37°C) | 30 min | Complete or near detection limit | [3][11] |
| Streptococcus spp. (planktonic) | 1% NCT Solution (37°C) | 10 - 20 min | Complete killing | [12][13] |
| Streptococcus spp. (48h biofilm) | 1% NCT Solution (37°C) | 30 min | Complete killing | [12][13] |
| Candida albicans (planktonic) | 1% NCT Solution (pH 7, 37°C) | 1 - 2 hours | 4 to >6 | [14] |
| Candida glabrata (planktonic) | 1% NCT Solution (pH 7, 37°C) | 4 hours | 2 |[14] |
Mechanism of Action
NCT's mechanism of action is multifaceted, involving direct microbicidal activity and modulation of the host inflammatory response.
-
Microbicidal Action: NCT acts as both an oxidizing and chlorinating agent[2][3]. It can directly oxidize essential microbial structures and enzymes, particularly thiol (sulfhydryl) groups[4]. A key mechanism is the creation of a "chlorine cover" on the pathogen surface, which inactivates virulence factors and leads to a post-antibiotic effect, delaying regrowth[2][5].
-
Transchlorination: In the presence of organic material, such as ammonium (B1175870) found in body fluids, NCT's activity is enhanced. It transfers its active chlorine (transchlorination) to form monochloramine (NH₂Cl), a more lipophilic and highly microbicidal compound that can more easily penetrate microbial cells[1][5].
-
Anti-inflammatory Action: NCT contributes to the termination of inflammation by downregulating pro-inflammatory signaling pathways. It has been shown to inhibit the activation of Nuclear Factor-kappaB (NF-κB), a key transcription factor that controls the expression of pro-inflammatory cytokines like TNF-α and various interleukins[1][15][16].
Experimental Protocols
The following protocols provide standardized methods for the preparation and in vitro evaluation of topical NCT formulations.
Objective: To prepare a sterile 1% (55 mM) NCT solution for topical application or in vitro testing.
Materials:
-
This compound sodium salt (synthesized and purified)[6]
-
Sterile, pyrogen-free water for injection (WFI) or equivalent
-
Sterile glassware and filtration apparatus (0.22 µm filter)
-
Analytical balance and magnetic stirrer
Procedure:
-
Accurately weigh the required amount of NCT sodium salt. To prepare 100 mL of a 1% solution, weigh 1.0 g of NCT.
-
In a sterile beaker, add the NCT powder to approximately 90% of the final volume of WFI.
-
Stir the mixture on a magnetic stirrer until the NCT is completely dissolved.
-
Adjust the final volume to 100 mL with WFI in a sterile volumetric flask.
-
Sterile-filter the final solution through a 0.22 µm membrane filter into a sterile, light-protected container.
-
Store the solution at 2-8 °C, protected from light. The solution is stable for at least one year under these conditions[6].
Objective: To prepare a stable, viscous 1% NCT hydrogel for improved topical retention. This protocol is adapted from published methods for smectite clay gels[4].
Materials:
-
1% (w/v) aqueous NCT solution (prepared as in Protocol 1)
-
Smectite clay (e.g., Laponite®)
-
Sterile WFI
-
High-shear mixer or homogenizer
Procedure:
-
Prepare a sterile smectite clay base gel according to the manufacturer's instructions. This typically involves slowly dispersing the clay powder into sterile WFI under high-shear mixing until a uniform, translucent gel is formed.
-
Prepare a concentrated stock solution of NCT in WFI (e.g., 2% w/v).
-
Slowly incorporate the concentrated NCT solution into the pre-formed smectite clay gel under gentle mixing. Add the NCT solution dropwise to avoid shocking the gel structure.
-
Continue mixing until the NCT is uniformly distributed throughout the gel, resulting in a final NCT concentration of 1%.
-
Allow the gel to rest for several hours to ensure full hydration and stabilization.
-
Store the final hydrogel in an airtight, light-protected container at 2-8 °C.
Objective: To determine the bactericidal or fungicidal activity of an NCT formulation against planktonic microorganisms over time. This method is based on standard antiseptic testing protocols such as EN 1276[17].
Materials:
-
NCT formulation (e.g., 1% solution or gel)
-
Test microorganism (e.g., S. aureus ATCC 25923, P. aeruginosa ATCC 27853)
-
Appropriate culture media (e.g., Tryptone Soya Broth/Agar)
-
Sterile phosphate-buffered saline (PBS) or tryptone sodium chloride buffer[17]
-
Neutralizing solution (e.g., sodium thiosulfate (B1220275) solution to quench chlorine activity)
-
Sterile test tubes, pipettes, and spreaders
-
Incubator (37 °C)
-
Spectrophotometer or McFarland standards
Procedure:
-
Prepare Inoculum: Culture the test organism overnight. Suspend colonies in PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)[18]. Dilute this suspension to obtain a final test concentration of approximately 1.5 - 5 x 10⁷ CFU/mL.
-
Test Procedure:
-
Pipette 9.0 mL of the NCT formulation into a sterile test tube.
-
Add 1.0 mL of the prepared microbial inoculum.
-
Immediately start a timer and vortex the mixture for 5 seconds.
-
Incubate the mixture at 37 °C.
-
-
Sampling: At predetermined time points (e.g., 1, 5, 15, 30, 60 minutes), withdraw a 1.0 mL aliquot of the test mixture.
-
Neutralization: Immediately transfer the aliquot into a tube containing 9.0 mL of sterile neutralizing solution. This stops the antimicrobial action of NCT.
-
Enumeration: Perform 10-fold serial dilutions of the neutralized sample in PBS. Plate 100 µL of appropriate dilutions onto agar (B569324) plates in duplicate.
-
Incubation and Counting: Incubate the plates at 37 °C for 24-48 hours. Count the colonies on plates containing 30-300 colonies to determine the CFU/mL for each time point.
-
Data Analysis: Calculate the log₁₀ reduction in CFU/mL at each time point compared to the initial inoculum count. A ≥ 3-log₁₀ reduction is typically considered bactericidal.
Experimental Workflow
The development and evaluation of a novel topical NCT formulation follows a logical progression from formulation to preclinical testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. main.pathogenics.com [main.pathogenics.com]
- 3. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a natural antiseptic with outstanding tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Promising Future Candidate for Topical Therapy of Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. main.pathogenics.com [main.pathogenics.com]
- 8. Antimicrobial Efficacy and Stability of an this compound Gel for Chronic Wound Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.cardiffmet.ac.uk [pure.cardiffmet.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Activity of this compound against Periodontal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Chlorotaurine (NCT) Solutions in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorotaurine (NCT), the N-chloro derivative of the amino acid taurine (B1682933), is a long-lived oxidant produced by activated human granulocytes and monocytes.[1] It plays a crucial role in the innate immune system's defense against pathogens and in the termination of inflammation.[2][3] Due to its broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and parasites, coupled with its excellent tolerability in human tissues, NCT is a promising candidate for various therapeutic applications.[1][4] These notes provide detailed protocols for the preparation, characterization, and application of NCT solutions for laboratory research.
Physicochemical Properties and Stability
NCT can be synthesized as a crystalline sodium salt (Cl-HN-CH₂-CH₂-SO₃Na) or prepared in solution by reacting taurine with a chlorinating agent, such as sodium hypochlorite (B82951).[2][5] Aqueous solutions of NCT are characterized by a UV absorbance peak at approximately 251-252 nm.[5][6][7] The stability of NCT solutions is influenced by temperature, concentration, and pH. For optimal stability, solutions should be stored protected from light.[3] A slightly alkaline pH (around 7-8) is necessary to increase stability and prevent the formation of less stable byproducts like N,N-dichlorotaurine.[1][5]
Quantitative Stability Data
The following tables summarize the stability of aqueous NCT solutions under various conditions.
Table 1: Half-life of Aqueous NCT Solutions at Different Temperatures and Concentrations
| Concentration | Temperature | Initial pH | Half-life | Reference |
| 1% | Room Temperature (~20 °C) | Not specified | ~120 days | [8][9] |
| 0.5% | Room Temperature (~20 °C) | Not specified | ~236 days | [8][9] |
| 1% NCT Gel | Ambient Temperature | ~8.7 | ~161 days | [10] |
| 1% NCT Gel | 4 °C | ~9.0 | ~4 years | [10] |
| 0.75% | Room Temperature | Not specified | Decline of 0.43%/day | [8] |
| 0.75% | 2-5 °C | Not specified | Decline of 0.03%/day | [8] |
Table 2: Storage Recommendations for Crystalline NCT and Solutions
| Form | Storage Temperature | Duration | Activity Loss | Reference |
| Crystalline Sodium Salt | 2-4 °C (Refrigerator) | 1 year | ~10% | [1][3] |
| Aqueous Solution | 2-4 °C (Refrigerator) | 1 year | ~10% | [1][3] |
| Crystalline Sodium Salt | -20 °C or lower | At least 2 years | Not specified | [3] |
| Aqueous Solution | Room Temperature | 2 weeks | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of a 1% (55 mM) NCT Solution from Crystalline Sodium Salt
This protocol describes the preparation of a standard 1% NCT solution, commonly used in antimicrobial assays.
Materials:
-
This compound sodium salt (MW: 181.57 g/mol )
-
Sterile phosphate (B84403) buffer (0.1 M, pH 7.1) or sterile distilled water
-
Sterile containers
-
Analytical balance
-
Vortex mixer
Procedure:
-
For a 1% (w/v) solution, weigh 1.0 g of crystalline NCT sodium salt.
-
Transfer the NCT powder to a sterile container.
-
Add a final volume of 100 mL of sterile phosphate buffer (pH 7.1) or distilled water.[2][11]
-
Vortex the mixture until the NCT is completely dissolved.
-
Freshly prepare the solution for each experiment or store at 2-4°C for up to one year, protected from light.[3]
Protocol 2: In Situ Synthesis of NCT Solution
This method describes the preparation of NCT by reacting taurine with sodium hypochlorite.
Materials:
-
Taurine
-
Sodium hypochlorite (NaOCl) solution
-
Sterile distilled water
-
pH meter
-
Sterile glassware
Procedure:
-
Prepare a solution of taurine in sterile distilled water.
-
Slowly add an equimolar amount of sodium hypochlorite solution to the taurine solution while stirring. The reaction is almost instantaneous.[6][7]
-
Monitor the reaction and confirm the formation of NCT by measuring the UV absorbance spectrum. A characteristic peak should appear around 251-252 nm.[5][6]
-
Adjust the pH to a slightly alkaline range (pH 7-8) for enhanced stability.[5]
Protocol 3: Characterization of NCT Solution by UV-Visible Spectroscopy
This protocol outlines the method to confirm the presence and estimate the concentration of NCT in a solution.
Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Prepared NCT solution
-
Blank solution (e.g., phosphate buffer)
Procedure:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength scan range from 200 nm to 400 nm.
-
Use the buffer or solvent used to prepare the NCT solution as a blank to zero the instrument.
-
Measure the absorbance of the prepared NCT solution.
-
Confirm the presence of a characteristic absorption peak near 251-252 nm.[5][7]
-
The concentration can be determined using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) for NCT of approximately 395.5 M⁻¹cm⁻¹.[12]
Protocol 4: Quantitative Antimicrobial Killing Assay
This protocol details a time-kill assay to evaluate the microbicidal activity of NCT solutions.
Materials:
-
NCT solution (e.g., 1% in phosphate buffer, pH 7.1)
-
Bacterial or fungal suspension of known concentration (e.g., 5 x 10⁸ to 1 x 10⁹ CFU/mL)
-
Inactivation solution (e.g., 1% methionine/1% histidine in distilled water)[2][3]
-
Culture medium (e.g., Tryptic Soy Broth, Mueller-Hinton agar)
-
Sterile test tubes and pipettes
-
Incubator (37°C)
-
Water bath (37°C)
-
Spiral plater or materials for manual plating
Procedure:
-
In a sterile tube, add a defined volume of the pre-warmed NCT solution (e.g., 3.96 mL of 1% NCT).[2][3]
-
Add a small volume of the microbial suspension to the NCT solution to achieve a final concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL (e.g., 40 µL of the stock suspension). Vortex immediately.[2][3]
-
At predetermined time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot (e.g., 100 µL) and immediately transfer it to a tube containing the inactivation solution (e.g., 900 µL) to stop the antimicrobial action of NCT.[2][3]
-
Perform serial dilutions of the inactivated suspension in an appropriate buffer or saline.
-
Plate the dilutions onto agar (B569324) plates in duplicate.
-
Incubate the plates at 37°C for 16-24 hours, or until colonies are visible.
-
Count the number of colony-forming units (CFU) to determine the reduction in viable organisms over time compared to a control (microbes in buffer without NCT).
Mechanism of Action and Signaling Pathways
NCT exerts its antimicrobial effect through two primary mechanisms:
-
Chlorination: It acts as a chlorinating agent, transferring its active chlorine to microbial surface molecules. This "chlorine cover" leads to a loss of virulence and a post-antibiotic effect without immediately killing the pathogen.[4][13]
-
Oxidation: As a mild oxidant, NCT can inactivate essential microbial enzymes and structural proteins, ultimately leading to cell death.[4][13]
In addition to its direct antimicrobial effects, NCT has immunomodulatory properties. It is known to influence inflammatory signaling pathways. For instance, it can downregulate proinflammatory mediators and has been shown to interact with pathways involving NF-κB and IRF3.[3][14]
Visualizations
Caption: Workflow for preparing a 1% NCT solution.
Caption: Experimental workflow for a time-kill assay.
Caption: Dual mechanism of NCT's antimicrobial action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. main.pathogenics.com [main.pathogenics.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Long-Term Stability and Efficacy of NCT Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. main.pathogenics.com [main.pathogenics.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture Assays with N-Chlorotaurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorotaurine (NCT) is a naturally occurring, long-lived oxidant produced by human granulocytes and monocytes.[1][2] As the N-chloro derivative of the amino acid taurine, it plays a role in the body's innate immune defense and the termination of inflammation.[1][3] Synthetically produced NCT is available as a stable sodium salt and has demonstrated broad-spectrum microbicidal activity against bacteria, fungi, viruses, and protozoa in numerous in vitro studies.[1][2][4][5] Its mechanism of action involves chlorination and oxidation of pathogen structures, leading to a loss of virulence and cell death.[3][6] A key advantage of NCT is its high tolerability in human tissues, making it a promising candidate for various therapeutic applications.[1][2][7]
These application notes provide an overview of common in vitro cell culture assays involving NCT, including detailed protocols and quantitative data to guide researchers in their experimental design.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the effective concentrations and incubation times of NCT against various microorganisms and its effects on mammalian cells in vitro.
Table 1: Antimicrobial Activity of this compound
| Organism | Strain | NCT Concentration | Incubation Time | Log Reduction/Effect | Reference |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 1% (55 mM) | 15 min | >2 log10 | [8] |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 1% (55 mM) | 30 min | Complete killing | [8] |
| Pseudomonas aeruginosa | 3MRGN/4MRGN | 1% (55 mM) | 15 min | >2 log10 | [8] |
| Escherichia coli | 3MRGN/4MRGN | 1% (55 mM) | 15 min | >2 log10 | [8] |
| Candida albicans | ATCC 90028 | 0.1% (5.5 mM) | 60 min | >3 log10 | |
| Aspergillus fumigatus | Clinical Isolate | 1% (55 mM) | 120 min | Significant inhibition | |
| Trichomonas vaginalis | ATCC 30001 | 1% (55 mM) | 15 min | 100% killing | [9][10] |
| Acanthamoeba spp. (trophozoites) | Clinical Isolates | 10 mM | 6 h | >2 log10 | [11] |
| Periodontal Pathogens (planktonic) | Various | 1% (55 mM) | 10-20 min | Complete killing | [12] |
Table 2: Antiviral Activity of this compound
| Virus | Strain/Variant | NCT Concentration | Incubation Time | Effect | Reference |
| SARS-CoV-2 | Wild Type | 1% | 15 min | 1 log10 reduction | [4][13] |
| SARS-CoV-2 | B.1.1.7 (Alpha) | 1% | 20 min | 99-100% reduction | [5][13] |
| SARS-CoV-2 | B.1.351 (Beta) | 1% | 20 min | 99-100% reduction | [5][13] |
| Influenza A virus | H1N1pdm | 1% | 1 min | 6 log10 reduction | [13] |
| Influenza A virus | H3N2 | 1% | 5 min | 2 log10 reduction | [13] |
| Respiratory Syncytial Virus (RSV) | Clinical Isolate | 1% | a few min | 4 log10 reduction | [4] |
| Human Adenovirus 8 (HAdV8) | - | 49-256 µM (EC50) | 7 days | Dose-dependent inhibition | [14] |
| Human Adenovirus 37 (HAdV37) | - | 49-256 µM (EC50) | 7 days | Dose-dependent inhibition | [14] |
Table 3: Cytotoxicity and Anti-inflammatory Effects of this compound
| Cell Type | NCT Concentration | Incubation Time | Effect | Reference |
| Human Chondrocytes | 0.001% - 0.01% | 5 & 30 min | No significant decrease in cell viability | [15] |
| Human Chondrocytes | 0.1% - 1% | 5 & 30 min | Significant decrease in cell viability | [15] |
| Vaginal Epithelial Cells | - | 1 hour | Less cytotoxic than metronidazole | [9] |
| A549 cells | 2.9 mM (CC50) | - | 50% cytotoxic concentration | [14] |
| Rat Alveolar Macrophages | - | - | Inhibition of NO and TNF-α production | [16] |
| Human Leukocytes | - | - | Downregulation of pro-inflammatory cytokines (TNF-α, IL-6) | [1][13] |
Experimental Protocols
Protocol 1: Quantitative Killing Assay for Bacteria
This protocol is designed to determine the bactericidal activity of NCT against planktonic bacteria.
Materials:
-
This compound (NCT) sodium salt
-
Phosphate-buffered saline (PBS), pH 7.1
-
Bacterial culture in logarithmic growth phase
-
Inactivating solution (e.g., 1% methionine/1% histidine in distilled water)
-
Mueller-Hinton agar (B569324) plates
-
Sterile microcentrifuge tubes
-
Incubator at 37°C
-
Spiral plater or standard plating supplies
Procedure:
-
Prepare a 1% (w/v) NCT solution in PBS (approximately 55 mM). Pre-warm the solution to 37°C.
-
Adjust the bacterial suspension to a concentration of 5 x 10⁸ to 1 x 10⁹ CFU/mL in PBS.
-
Add 40 µL of the bacterial suspension to 3.96 mL of the pre-warmed 1% NCT solution to achieve a final bacterial concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL. Vortex briefly.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 5, 15, 30, 60 minutes), remove a 100 µL aliquot.
-
Immediately transfer the aliquot to 900 µL of the inactivating solution to neutralize the NCT.
-
Perform serial dilutions of the inactivated suspension in PBS.
-
Plate 50 µL of the appropriate dilutions onto Mueller-Hinton agar plates in duplicate.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL).
-
A control experiment without NCT should be run in parallel.
Protocol 2: Virus Inactivation Assay
This protocol assesses the virucidal activity of NCT.
Materials:
-
NCT sodium salt
-
Viral stock of known titer (PFU/mL or TCID50/mL)
-
Appropriate cell line for viral propagation (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium (e.g., MEM)
-
Inactivating solution (e.g., 1% methionine/1% histidine)
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Prepare NCT solutions at desired final concentrations (e.g., 1%) in a suitable buffer like PBS.
-
Mix the viral suspension with the NCT solution. For example, add 3 µL of concentrated virus to 400 µL of 1% NCT.
-
Incubate the mixture at 37°C for various time points (e.g., 1, 5, 10, 15, 30, 60 minutes).[13]
-
At each time point, take an aliquot (e.g., 100 µL) and immediately add it to an equal volume of the inactivating solution.[13]
-
Perform serial dilutions of the inactivated virus-NCT mixture.
-
Use the dilutions to infect monolayers of the appropriate cell line for a plaque assay or TCID50 assay to determine the remaining infectious virus titer.
-
Controls should include a virus-only sample incubated in PBS and an inactivation control where NCT is neutralized before adding the virus.
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol determines the effect of NCT on the viability of mammalian cells.
Materials:
-
NCT sodium salt
-
Adherent mammalian cell line (e.g., human chondrocytes, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Cell viability reagent (e.g., EZ4U kit, MTS, or MTT)
-
Plate reader
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 48 hours.[15]
-
Prepare various concentrations of NCT (e.g., 0.001%, 0.01%, 0.1%, 1%) in HBSS or serum-free medium.[15]
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the NCT solutions to the wells in triplicate and incubate for the desired time (e.g., 5 and 30 minutes) at 37°C.[15]
-
A control group should be incubated with HBSS only.[15]
-
After incubation, remove the NCT solutions and wash the cells.
-
Add fresh complete medium and the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a natural antiseptic with outstanding tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. main.pathogenics.com [main.pathogenics.com]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound is highly active against respiratory viruses including SARS-CoV-2 (COVID-19) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. main.pathogenics.com [main.pathogenics.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro activity of this compound (NCT) in combination with NH4Cl against Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of this compound (NCT) in combination with NH4Cl against Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic activity of this compound on Acanthamoeba spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. edoc.rki.de [edoc.rki.de]
- 14. Antiadenoviral effects of this compound in vitro confirmed by quantitative polymerase chain reaction methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tolerability of this compound in comparison with routinely used antiseptics: an in vitro study on chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Taurine chloramine inhibits inducible nitric oxide synthase and TNF-alpha gene expression in activated alveolar macrophages: decreased NF-kappaB activation and IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing N-Chlorotaurine Activity in the Presence of Organic Matter
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorotaurine (NCT) is an endogenous, long-lived oxidant produced by activated human granulocytes and monocytes as part of the innate immune response.[1][2] As a mild oxidizing and chlorinating agent, NCT possesses broad-spectrum microbicidal activity against bacteria (including multidrug-resistant strains), viruses, fungi, and protozoa.[3][4] A key feature of NCT is its unique interaction with organic matter. Unlike many conventional antiseptics that are inactivated, the activity of NCT is often enhanced in the presence of biological fluids, such as serum, blood, and purulent exudates.[4][5][6] This document provides detailed application notes and protocols for assessing the antimicrobial and anti-inflammatory activity of NCT in the presence of organic matter.
Mechanism of Action in the Presence of Organic Matter
This compound exerts its antimicrobial effects through a dual mechanism of chlorination and oxidation of pathogen biomolecules.[1] Initially, NCT acts as a chlorinating agent, creating a "chlorine cover" on pathogens. This does not immediately kill the microorganisms but leads to a loss of virulence and a delay in regrowth, a phenomenon known as a post-antibiotic effect.[3][7] Subsequently, as a weak oxidizing agent, NCT inactivates essential enzymes and structures, ultimately leading to pathogen death.[3][7]
The presence of organic matter, which is rich in amino compounds, significantly modulates the activity of NCT through a process called transchlorination . NCT transfers its active chlorine atom to amino groups present in the organic material, particularly to ammonium, which is ubiquitously found in biological fluids.[2][4] This reaction forms monochloramine (NH₂Cl), a more lipophilic and highly microbicidal compound.[4] Monochloramine can more readily penetrate pathogen cell walls, leading to an enhanced killing effect that outweighs the consumption of active chlorine by other organic molecules.[2][4]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in the presence of organic matter.
Data Presentation: Antimicrobial Efficacy of this compound
The following tables summarize the bactericidal activity of this compound against various multidrug-resistant bacteria.
Table 1: Bactericidal Activity of 1% this compound (55 mM) at 37°C, pH 7.1
| Microorganism | Strain Type | Log₁₀ CFU Reduction (15 min) | Log₁₀ CFU Reduction (30 min) |
| Staphylococcus aureus | MRSA | ≥ 2 | Complete or near detection limit |
| Staphylococcus epidermidis | Linezolid-Resistant | ≥ 2 | Complete or near detection limit |
| Enterococcus faecium | Vancomycin-Resistant | ≥ 2 | Complete or near detection limit |
| Escherichia coli | 3MRGN/4MRGN | ≥ 2 | Complete or near detection limit |
| Pseudomonas aeruginosa | 3MRGN/4MRGN | ≥ 2 | Complete or near detection limit |
| Acinetobacter baumannii | 3MRGN/4MRGN | ≥ 2 | Complete or near detection limit |
| Klebsiella pneumoniae | 3MRGN/4MRGN | ≥ 2 | Complete or near detection limit |
Data synthesized from quantitative killing assays.[4][8]
Table 2: Bactericidal Activity of Micromolar Concentrations of this compound at 37°C
| Concentration | pH | Incubation Time | Log₁₀ CFU Reduction |
| 12.5 - 50 µM | 7.0 | 6 - 9 hours | 2 - 4 |
| 12.5 - 50 µM | 5.0 | 2 - 3 hours | 3 - 4 |
These results demonstrate that even at physiological concentrations, NCT exhibits significant bactericidal activity, which is enhanced in an acidic environment.[9][10]
Experimental Protocols
Protocol 1: Quantitative Killing Assay for Bactericidal Activity in the Presence of Organic Load
This protocol is designed to assess the bactericidal efficacy of NCT against a chosen bacterial strain in a simulated in vivo environment containing organic matter.
Materials:
-
This compound (NCT) sodium salt
-
Phosphate-buffered saline (PBS), pH 7.1
-
Bacterial strain of interest (e.g., MRSA, P. aeruginosa)
-
Tryptic soy broth or other suitable bacterial growth medium
-
Columbia blood agar (B569324) or other suitable solid medium
-
Organic load: Bovine serum albumin (BSA) or defibrinated sheep blood
-
NCT inactivation solution: 1% L-methionine and 1% L-histidine in distilled water
-
Sterile test tubes
-
Incubator at 37°C
-
Vortex mixer
-
Spiral plater or standard plating supplies
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the test bacterium from a fresh agar plate into tryptic soy broth.
-
Incubate overnight (16 hours) at 37°C.
-
Centrifuge the culture at 1800 x g for 10 minutes, discard the supernatant, and wash the pellet twice with 0.9% NaCl.
-
Resuspend the final pellet in 0.9% NaCl to a concentration of approximately 5 x 10⁸ to 1 x 10⁹ CFU/mL.
-
-
Preparation of Test Solutions:
-
Prepare a 1% (55 mM) NCT solution in PBS (pH 7.1).
-
Prepare the organic load solution (e.g., 3% BSA in PBS).
-
Prepare a control solution of PBS without NCT.
-
-
Killing Assay:
-
Pre-warm the NCT solution, organic load solution, and control solution to 37°C.
-
In a sterile test tube, mix the NCT solution with the organic load solution at the desired final concentration (e.g., 1:1 ratio).
-
Add 40 µL of the bacterial suspension to 3.96 mL of the pre-warmed NCT/organic load mixture to achieve a final bacterial concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL. Vortex immediately.
-
Set up a parallel control tube with the PBS/organic load mixture and the same concentration of bacteria.
-
Incubate the tubes at 37°C.
-
-
Sampling and Inactivation:
-
At specified time points (e.g., 5, 15, 30, 60 minutes), remove a 100 µL aliquot from each test and control tube.
-
Immediately add the aliquot to 900 µL of the NCT inactivation solution (1% methionine/1% histidine) to stop the antimicrobial action.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the inactivated samples in 0.9% NaCl.
-
Plate the dilutions onto Columbia blood agar plates in duplicate.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the colonies and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Calculate the log₁₀ reduction in CFU/mL for each time point compared to the initial inoculum.
-
Compare the killing kinetics in the presence of the organic load to a parallel experiment without the organic load to determine its effect.
-
Experimental Workflow
Caption: Workflow for the quantitative killing assay.
Protocol 2: Assessment of Anti-Inflammatory Activity
This protocol provides a framework for evaluating the anti-inflammatory properties of NCT by measuring its effect on cytokine production in cell culture.
Materials:
-
Human or murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (NCT)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
Cell viability assay kit (e.g., MTT, MTS)
Procedure:
-
Cell Culture:
-
Culture macrophages in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare various concentrations of NCT in serum-free medium.
-
Remove the old medium from the cells and wash with PBS.
-
Add the NCT solutions to the wells and pre-incubate for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include a control group with LPS alone and an untreated control group.
-
-
Incubation:
-
Incubate the plate for a suitable period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability:
-
Assess the viability of the cells in each well using an MTT or MTS assay to ensure that the observed effects on cytokine production are not due to cytotoxicity of NCT.
-
-
Data Analysis:
-
Compare the cytokine levels in the NCT-treated groups to the LPS-only control group.
-
Determine the dose-dependent effect of NCT on the inhibition of pro-inflammatory cytokine production.
-
Conclusion
This compound represents a promising topical anti-infective and anti-inflammatory agent. Its efficacy is notably enhanced in the presence of organic matter, a significant advantage in clinical settings where infections are often accompanied by purulent exudates and other biological fluids. The protocols outlined in this document provide a standardized approach for researchers to assess and quantify the unique properties of NCT, facilitating further development and application of this endogenous antimicrobial compound.
References
- 1. This compound (NCT) [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. main.pathogenics.com [main.pathogenics.com]
- 4. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. main.pathogenics.com [main.pathogenics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bactericidal activity of micromolar this compound: evidence for its antimicrobial function in the human defense system - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Chlorotaurine: A Key Modulator of Neutrophil Oxidative Burst for Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorotaurine (NCT) is a naturally occurring, long-lived oxidant produced by activated human neutrophils and monocytes.[1][2] It is synthesized from the reaction of hypochlorous acid (HOCl), generated by the myeloperoxidase (MPO) system during the oxidative burst, with the abundant intracellular amino acid taurine (B1682933).[1][3][4][5] As a mild oxidant and chlorinating agent, NCT plays a crucial role in the innate immune response, contributing to the killing of pathogens and the regulation of inflammation.[1][2][6] Its favorable safety profile and broad-spectrum antimicrobial activity have made it a subject of interest for therapeutic applications.[1][2][6] These application notes provide detailed protocols for utilizing NCT in the study of neutrophil oxidative burst, a fundamental process in immunology and a key target in drug development.
Mechanism of Action in Neutrophil Oxidative Burst
During phagocytosis, neutrophils undergo a respiratory or oxidative burst, a rapid release of reactive oxygen species (ROS). This process is initiated by the activation of the NADPH oxidase enzyme complex, which produces superoxide (B77818) anion (O₂⁻).[3][7] Superoxide is then converted to hydrogen peroxide (H₂O₂), which serves as a substrate for MPO to produce the highly reactive HOCl.[3][4]
Taurine, present in high concentrations within neutrophils, reacts with HOCl to form the more stable and less reactive this compound.[1][4][8] This reaction detoxifies the potent HOCl, thereby protecting host cells from excessive oxidative damage while retaining antimicrobial and immunomodulatory functions. NCT exerts its effects through several mechanisms, including the inactivation of virulence factors and essential enzymes in pathogens, and the modulation of inflammatory signaling pathways such as NF-κB.[1][6]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of NCT on microbial viability and host cell integrity.
Table 1: Microbicidal Activity of this compound (NCT)
| Organism | NCT Concentration | Incubation Time | Temperature (°C) | Log₁₀ Reduction in Viable Counts | Reference |
| Staphylococcus aureus | 1% (55 mM) | 15 min | 37 | ≥ 2 | [2] |
| Escherichia coli | 1% (55 mM) | 15 min | 37 | ≥ 2 | [2] |
| Pseudomonas aeruginosa | 1% (55 mM) | 15 min | 37 | ≥ 2 | [2] |
| Various Bacteria | 12.5 - 50 µM | 6 - 9 h | 37 | 2 - 4 | [9] |
| Aspergillus fumigatus (conidia) | 6.8 - 55 mM | 24 h | Not Specified | Dose-dependent decrease | [3] |
| Dental Plaque Bacteria | 1% (55 mM) | 10 - 20 min | 37 | Complete killing | [10] |
Table 2: Effect of this compound (NCT) on Host Cell Viability
| Cell Type | NCT Concentration | Incubation Time | Viability Assay | Outcome | Reference |
| Chondrocytes | 0.001% - 0.01% | 5 and 30 min | EZ4U | No significant decrease in viability | [11] |
| Chondrocytes | 0.1% - 1% | 5 and 30 min | EZ4U | Significant decrease in viability | [11] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of NCT on neutrophil oxidative burst are provided below.
Protocol 1: Measurement of Neutrophil Oxidative Burst using Dihydrorhodamine 123 (DHR-123) Assay
This protocol measures the intracellular production of ROS in neutrophils using the fluorescent probe Dihydrorhodamine 123 (DHR-123), which is oxidized to the fluorescent compound rhodamine 123 by ROS.[12][13]
Materials:
-
This compound (NCT) solution (freshly prepared)
-
Human peripheral blood collected in heparin or EDTA tubes
-
Dihydrorhodamine 123 (DHR-123)
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimuli (e.g., fMLP, opsonized zymosan)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK Lysis Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Blood Collection: Collect fresh human peripheral blood into tubes containing an anticoagulant.[13]
-
Neutrophil Stimulation (Optional Pre-treatment with NCT):
-
To study the effect of NCT on the oxidative burst, pre-incubate 100 µL of whole blood with various concentrations of NCT for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
DHR-123 Loading: Add DHR-123 to the blood samples to a final concentration of 1-5 µM. Incubate for 15 minutes at 37°C in a water bath.[13]
-
Stimulation of Oxidative Burst: Add a neutrophil stimulus, such as PMA (final concentration ~100 ng/mL), to the samples.[14] Include an unstimulated control. Incubate for 15-45 minutes at 37°C.
-
RBC Lysis: Add RBC Lysis Buffer to the samples according to the manufacturer's instructions to lyse erythrocytes.[15]
-
Washing: Centrifuge the samples to pellet the leukocytes, aspirate the supernatant, and wash the cells with PBS.
-
Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze immediately on a flow cytometer. Gate on the neutrophil population based on forward and side scatter properties. Measure the fluorescence intensity of rhodamine 123 in the appropriate channel (e.g., FL1).[13] An increase in fluorescence intensity indicates an increase in ROS production.[16]
Protocol 2: Myeloperoxidase (MPO) Activity Assay
This protocol measures the activity of MPO released from neutrophils, which is a key enzyme in the oxidative burst. The assay is based on the MPO-catalyzed oxidation of a substrate, leading to a colorimetric or fluorometric change. A common method involves trapping the HOCl produced by MPO with taurine to form NCT, which is then quantified.[4][5]
Materials:
-
Isolated human neutrophils or neutrophil cell lysate
-
This compound (NCT) as a standard (optional)
-
Taurine
-
Hydrogen peroxide (H₂O₂)
-
5-thio-2-nitrobenzoic acid (TNB) or iodide solution for detection
-
Phorbol 12-myristate 13-acetate (PMA) or other neutrophil stimuli
-
Assay Buffer (e.g., PBS)
-
Spectrophotometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Stimulation:
-
Reaction Mixture:
-
In a microplate or cuvette, add the stimulated neutrophil suspension (or cell lysate).
-
Add taurine to the reaction mixture.
-
Initiate the reaction by adding H₂O₂.
-
-
Detection of NCT Formation:
-
After a specific incubation time, stop the reaction (e.g., by adding catalase).
-
Quantify the amount of NCT formed by its ability to oxidize a chromogenic substrate. A common method is to measure the oxidation of 5-thio-2-nitrobenzoic acid (TNB) to 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which can be measured spectrophotometrically at 412 nm.[4][5][14]
-
-
Data Analysis: Calculate MPO activity based on the rate of substrate oxidation, comparing treated samples to controls.
Protocol 3: Cell Viability Assay
This protocol assesses the cytotoxicity of NCT on neutrophils or other cell types.
Materials:
-
Isolated neutrophils or cell line of interest
-
This compound (NCT) solutions of various concentrations
-
Cell culture medium
-
Cell viability reagent (e.g., EZ4U kit, MTT, or a dye exclusion stain like Trypan Blue)
-
96-well plate
-
Plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere if necessary.[11]
-
NCT Treatment: Replace the culture medium with medium containing various concentrations of NCT. Include a vehicle control.
-
Incubation: Incubate the plate for different time points (e.g., 5 min, 30 min, 24 h) at 37°C in a humidified incubator.[11]
-
Viability Measurement:
-
For colorimetric assays (e.g., EZ4U, MTT), add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance at the appropriate wavelength using a plate reader.
-
For dye exclusion assays, harvest the cells, stain with Trypan Blue, and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer and microscope.
-
-
Data Analysis: Calculate the percentage of cell viability for each NCT concentration relative to the untreated control.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the study of NCT and neutrophil oxidative burst.
Caption: Signaling pathway of this compound formation during neutrophil oxidative burst.
Caption: Experimental workflow for the DHR-123 assay to measure ROS production.
Caption: Experimental workflow for the Myeloperoxidase (MPO) activity assay.
Conclusion
This compound is a key endogenous molecule that provides a valuable tool for studying the intricacies of the neutrophil oxidative burst. The protocols and data presented here offer a framework for researchers and drug development professionals to investigate the antimicrobial and immunomodulatory properties of NCT and to explore its potential as a therapeutic agent. By understanding how to work with and measure the effects of NCT, the scientific community can further elucidate the mechanisms of innate immunity and develop novel strategies for treating infectious and inflammatory diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. Chlorination of taurine by human neutrophils. Evidence for hypochlorous acid generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorination of Taurine by Human Neutrophils: EVIDENCE FOR HYPOCHLOROUS ACID GENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. main.pathogenics.com [main.pathogenics.com]
- 7. NADPH oxidase activation in neutrophils: Role of the phosphorylation of its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taurine chloramine, a product of activated neutrophils, inhibits in vitro the generation of nitric oxide and other macrophage inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tolerability of this compound in comparison with routinely used antiseptics: an in vitro study on chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydrorhodamine-123 flow cytometry method: time for substantial revision in technical procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. nwlifescience.com [nwlifescience.com]
- 15. Optimized flow cytometry protocol for dihydrorhodamine 123-based detection of reactive oxygen species in leukocyte subpopulations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Chlorotaurine (NCT) Antimicrobial Susceptibility Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Chlorotaurine (NCT) is an endogenous mild oxidant and a long-lived active chlorine compound produced by human granulocytes and monocytes. It plays a role in the human defense system against pathogens.[1][2][3] As a potential therapeutic agent, NCT exhibits broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and parasites, with a low propensity for resistance development due to its multi-targeted mechanism of action.[3][4][5] These application notes provide detailed protocols for assessing the antimicrobial susceptibility of various microorganisms to NCT, which is crucial for its preclinical and clinical development.
The methodologies outlined below are based on established antimicrobial susceptibility testing standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications to accommodate the unique properties of NCT.[6][7][8][9][10][11][12][13][14]
Mechanism of Action
This compound acts as a microbicidal agent through its oxidizing and chlorinating properties.[5][15] Unlike traditional antibiotics that target specific enzymes or cellular processes, NCT causes widespread damage to microbial cells by reacting with various cellular components.[5][16][17] This includes the oxidation of sulfhydryl groups in proteins, leading to conformational changes and enzyme inactivation, and the chlorination of peptide linkages.[15] This multi-targeted approach is believed to be the reason for the low probability of microbial resistance to NCT.[5]
Caption: Proposed antimicrobial mechanism of action of this compound (NCT).
Data Presentation: Quantitative Antimicrobial Activity of this compound
The following tables summarize the bactericidal and fungicidal activity of NCT from various studies. These values can serve as a reference for designing new experiments.
Table 1: Time-Kill Kinetics of 1% this compound (55 mM) against Planktonic Microorganisms
| Microorganism | Medium | Temperature (°C) | Time to ≥3-log10 Reduction (min) | Reference |
| Staphylococcus aureus | Phosphate Buffer | 37 | 15 | [18] |
| Methicillin-resistant S. aureus (MRSA) | Phosphate Buffer | 37 | 15 | [18] |
| Pseudomonas aeruginosa | Phosphate Buffer | 37 | 8 | [18] |
| Escherichia coli | Phosphate Buffer | 37 | 8 | [18] |
| Candida albicans | Phosphate Buffer | 37 | 120 | [18] |
| Streptococcus pyogenes | Phosphate Buffer | 37 | 5 | [18] |
| Proteus mirabilis | Phosphate Buffer | 37 | 5 | [18] |
| S. aureus | Artificial Sputum Medium | 37 | < 10 | [4] |
| P. aeruginosa | Artificial Sputum Medium | 37 | < 10 | [4] |
| E. coli | Artificial Sputum Medium | 37 | < 10 | [4] |
| C. albicans | Artificial Sputum Medium | 37 | < 15 | [4] |
| Aspergillus fumigatus | Artificial Sputum Medium | 37 | < 15 | [4] |
Table 2: Time-Kill Kinetics of 1% this compound (55 mM) against Biofilms
| Microorganism | Biofilm Age | Temperature (°C) | Time for Eradication (min) | Reference |
| Streptococcus spp. | 48 hours | 37 | 30 | [2] |
| Rothia aeria | 48 hours | 37 | 40 | [2] |
| Staphylococcus aureus | 14 weeks | 37 | > 60 | [19] |
| Pseudomonas aeruginosa | 14 weeks | 37 | 60 | [19] |
| Klebsiella variicola | 14 weeks | 37 | 60 | [19] |
Table 3: Bactericidal Activity of Micromolar Concentrations of this compound
| Microorganism | NCT Concentration (µM) | pH | Incubation Time (h) | Log10 Reduction | Reference |
| Staphylococcus aureus | 50 | 7.0 | 9 | ~4 | [1] |
| Staphylococcus aureus | 50 | 5.0 | 3 | ~4 | [1] |
| Pseudomonas aeruginosa | 30 | 7.0 | 6 | ~1 | [1] |
| Pseudomonas aeruginosa | 30 | 5.0 | 6 | >4 | [1] |
| Escherichia coli | 30 | 7.0 | 6 | ~1.5 | [1] |
| Escherichia coli | 30 | 5.0 | 6 | >4 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from CLSI guidelines for broth microdilution.[20][21]
1. Materials
-
This compound (NCT) stock solution (e.g., 1% or 55 mM)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial/fungal isolate(s)
-
Sterile saline (0.9%) or phosphate-buffered saline (PBS)
-
McFarland standard (0.5)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
NCT inactivating solution (e.g., 1% sodium thiosulfate (B1220275) or a combination of 1% methionine and 1% histidine)[5][18]
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)
2. Procedure
a. Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
b. Preparation of NCT Dilutions:
-
Perform two-fold serial dilutions of the NCT stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected efficacy.
c. Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing the NCT dilutions.
-
Include a positive control (broth with inoculum, no NCT) and a negative control (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
d. MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of NCT that completely inhibits visible growth of the microorganism.[20][22]
e. MBC Determination:
-
Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth (at and above the MIC).
-
Spot-plate the aliquots onto sterile agar plates.
-
Incubate the agar plates at 35 ± 2°C for 24-48 hours.
-
The MBC is the lowest concentration of NCT that results in a ≥99.9% reduction (a 3-log10 decrease) in CFU/mL compared to the initial inoculum count.[20][22]
Protocol 2: Time-Kill Kinetic Assay
This protocol is designed to determine the rate at which NCT kills a microbial population.[21]
1. Materials
-
This compound (NCT) solution at desired concentrations (e.g., 0.1%, 0.3%, 0.5%, 1%)
-
Bacterial/fungal culture in logarithmic growth phase
-
Sterile broth or buffer (e.g., PBS, pH 7.1)
-
Water bath or incubator shaker (37°C)
-
NCT inactivating solution (e.g., 1% sodium thiosulfate or 1% methionine/1% histidine)
-
Sterile dilution tubes
-
Sterile agar plates
-
Automated spiral plater or manual plating equipment
2. Procedure
-
Prepare a microbial suspension and dilute it in pre-warmed broth or buffer to a final concentration of approximately 5 x 10⁶ to 1 x 10⁷ CFU/mL.[5]
-
Prepare test tubes with the desired final concentrations of NCT in broth or buffer. Also, prepare a control tube without NCT.
-
At time zero, add the microbial suspension to the NCT and control tubes and vortex.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) from each tube and immediately transfer it to a tube containing the inactivating solution (e.g., 900 µL) to stop the action of NCT.[5]
-
Perform serial dilutions of the inactivated samples.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at the appropriate temperature and time for the specific microorganism.
-
Count the colonies (CFU/mL) for each time point. The detection limit is typically 100 CFU/mL.[5]
-
Plot the log10 CFU/mL versus time to generate the time-kill curves.
Experimental Workflow Visualization
Caption: Workflow for MIC and MBC determination of this compound.
Caption: Experimental workflow for this compound time-kill kinetic assay.
References
- 1. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. goums.ac.ir [goums.ac.ir]
- 14. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 15. youtube.com [youtube.com]
- 16. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 18. Antimicrobial and Anticoagulant Activities of this compound, N,N-Dichloro-2,2-Dimethyltaurine, and N-Monochloro-2,2-Dimethyltaurine in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 21. emerypharma.com [emerypharma.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. Bactericidal and Fungicidal Activity of this compound Is Enhanced in Cystic Fibrosis Sputum Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Chlorotaurine in Ophthalmic Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorotaurine (NCT) is an endogenous, mild, long-lived oxidant derived from the amino acid taurine. Produced by human granulocytes and monocytes, it plays a role in the body's innate immune defense.[1] As a non-selective oxidizing agent, NCT possesses broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and protozoa, making it a promising candidate for the topical treatment of ophthalmic infections.[1][2] Its mechanism of action, which involves chlorination and oxidation of essential pathogen structures and enzymes, minimizes the likelihood of microbial resistance.[1][3] This document provides detailed application notes and protocols for the use of NCT in various ophthalmic infection models, based on published research findings.
Data Presentation: Efficacy of this compound in Ophthalmic Infection Models
The following tables summarize the quantitative data on the efficacy of this compound across different in vitro, ex vivo, and in vivo ophthalmic infection models.
Table 1: Antiviral Activity of this compound against Adenovirus
| Model Type | Virus Serotypes | NCT Concentration | Treatment Duration | Outcome Measure | Result |
| In Vitro | Ad1, 2, 3, 4, 5, 7a, 8, 19, 37 | 0.1% - 2.5% | 1 hour | Viral Titer Reduction | Concentration-dependent reduction; ≥0.5% NCT resulted in a ≥3-log10 reduction in mean titers for all isolates.[4] |
| In Vivo (Ad5/NZW Rabbit Ocular Model) | Ad5 | 1.0%, 2.0%, 2.5% | 7 days (10x/day for 1 day, then 5x/day for 6 days) | Positive Viral Cultures | Significantly fewer positive cultures compared to saline control. |
| In Vivo (Ad5/NZW Rabbit Ocular Model) | Ad5 | 1.0% NCT + 0.1% NH₄Cl | 10 days (5x/day) | Positive Viral Cultures | Significantly fewer positive cultures compared to saline control.[4] |
Table 2: Antifungal and Antiprotozoal Activity of this compound
| Model Type | Pathogen | NCT Concentration | Treatment Duration | Outcome Measure | Result |
| Ex Vivo (Porcine Cornea) | Candida albicans | 1% | 120 minutes | CFU Reduction | 4-log10 reduction in colony-forming units.[5] |
| Ex Vivo (Porcine Cornea) | Acanthamoeba castellanii | 1% | 120 minutes | Regrowth Inhibition | Complete inhibition of regrowth.[5] |
Table 3: Antibacterial Activity of this compound
| Model Type | Bacterial Species | NCT Concentration | Treatment Duration | Outcome Measure | Result |
| In Vitro (Quantitative Killing Assay) | Methicillin-resistant Staphylococcus aureus | 1% (55 mM) | 15 minutes | CFU Reduction | ≥2-log10 reduction.[6] |
| In Vitro (Quantitative Killing Assay) | Pseudomonas aeruginosa | 1% (55 mM) | 15 minutes | CFU Reduction | ≥2-log10 reduction.[6] |
| In Vitro (Quantitative Killing Assay) | Multidrug-resistant E. coli, K. pneumoniae, A. baumannii | 1% (55 mM) | 30 minutes | CFU Reduction | Complete or near-complete reduction to the detection limit.[6] |
| Clinical Study (Bacterial Conjunctivitis) | Various bacterial isolates | 1% | 3-5 days (5x/day) | Clinical Cure | All 6 subjects with bacterial conjunctivitis were cured.[7][8] |
Experimental Protocols
Preparation of this compound Ophthalmic Solution
Materials:
-
This compound sodium salt (crystalline)
-
Sterile, double-distilled water or Sterile Water for Injection, USP
-
Sterile containers (e.g., 8-ml pipette tubes or ophthalmic dropper bottles)
-
Sterile 0.2-micron filter
Protocol:
-
Calculate the required amount of NCT sodium salt to achieve the desired concentration (e.g., for a 1% solution, dissolve 1 g of NCT in 100 ml of sterile water).
-
Aseptically weigh the NCT powder.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the NCT in the sterile water. The solution will have a pH of approximately 8. No buffers or preservatives are typically required due to the inherent stability and broad-spectrum activity of NCT.[9]
-
For enhanced antiviral activity, ammonium (B1175870) chloride (NH₄Cl) can be added. For a 1% NCT and 0.1% NH₄Cl solution, add the appropriate amount of sterile NH₄Cl to the prepared NCT solution.
-
Sterilize the final solution by filtering it through a 0.2-micron filter into the final sterile dispensing containers.
-
Store the prepared NCT solution at 2-4°C. Aqueous solutions of NCT are stable, with a reported loss of activity of approximately 9.3% per year under these conditions.[9]
In Vitro Antimicrobial Efficacy Testing
1. Viral Inactivation Assay (Plaque Assay):
-
Cell Culture: Culture appropriate host cells (e.g., A549 cells for adenovirus) in suitable medium.
-
Virus Preparation: Prepare high-titer stocks of the desired viral serotypes.
-
Inactivation Protocol:
-
Mix equal volumes of the viral stock with different concentrations of NCT solution (e.g., 0.1%, 0.5%, 1.0%, 2.5%) and a control medium.
-
Incubate the mixtures for a defined period (e.g., 60 minutes) at room temperature.[4]
-
Neutralize the NCT by adding a suitable inactivating agent (e.g., sodium thiosulfate).
-
-
Plaque Assay:
-
Perform serial dilutions of the treated and control virus suspensions.
-
Inoculate confluent monolayers of host cells with the dilutions.
-
After an adsorption period, overlay the cells with a semi-solid medium (e.g., agar (B569324) or methylcellulose) and incubate until plaques are visible.
-
Stain the cells (e.g., with crystal violet) and count the plaques to determine the viral titer (plaque-forming units per ml, PFU/ml).
-
Calculate the log10 reduction in viral titer for each NCT concentration compared to the control.
-
2. Quantitative Bacterial Killing Assay:
-
Bacterial Culture: Grow bacterial isolates to the mid-logarithmic phase in a suitable broth medium.
-
Killing Assay Protocol:
-
Prepare a bacterial suspension of a defined concentration (e.g., 5 x 10⁶ to 1 x 10⁷ CFU/ml).
-
Add a small volume of the bacterial suspension to a pre-warmed NCT solution (e.g., 1% NCT in phosphate-buffered saline, pH 7.1) and a control buffer.[6]
-
Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).[6]
-
At each time point, remove an aliquot and add it to a neutralizing solution (e.g., 1% methionine/1% histidine).[6]
-
-
Enumeration:
-
Perform serial dilutions of the neutralized samples.
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates until colonies are visible and count the colony-forming units (CFU/ml).
-
Calculate the log10 reduction in CFU/ml for each time point compared to the initial inoculum.
-
Ex Vivo Porcine Corneal Infection Model
Model Preparation:
-
Obtain fresh porcine eyes from a local abattoir.
-
Excise the corneal buttons aseptically.
-
Mount the corneal buttons in an artificial anterior chamber system.
Infection and Treatment Protocol:
-
Contaminate the corneal surface with a suspension of the pathogen (e.g., Candida albicans or Acanthamoeba castellanii trophozoites).[5]
-
Incubate the infected corneas for a period to allow for tissue penetration (e.g., 3 days for C. albicans, 7 days for A. castellanii).[5]
-
Treat the infected corneas with 1% NCT solution for various durations (e.g., 5 to 120 minutes).[5]
-
After treatment, wash the corneas and incubate them in a fresh medium without NCT for a further period (e.g., 2 days for A. castellanii) to assess regrowth.[5]
Efficacy Assessment:
-
Homogenize the corneal buttons.
-
For fungi, perform quantitative cultures of the homogenates to determine the CFU per cornea.[5]
-
For amoebae, culture the homogenates for a period (e.g., 5 days) and then count the number of viable organisms using a light microscope.[5]
In Vivo Rabbit Ocular Infection Model (Adenovirus Keratoconjunctivitis)
Animal Model:
-
Use New Zealand White (NZW) rabbits.
-
Anesthetize the animals and induce a mild corneal abrasion through scarification.
-
Topically inoculate both eyes with a defined titer of adenovirus (e.g., 1.5 x 10⁶ PFU/eye of Ad5).
Treatment Protocol:
-
Randomly assign rabbits to different treatment groups (e.g., 1.0% NCT, 2.0% NCT, 2.5% NCT, saline control).
-
Initiate treatment 24 hours post-inoculation.
-
Instill one drop (e.g., 37 µl) of the respective solution into the conjunctival sac at a defined frequency (e.g., 10 times on the first day, followed by 5 times daily for 6 days).
-
For combination therapy, a regimen of 1.0% NCT with 0.1% NH₄Cl can be administered 5 times daily for 10 days.[4]
Efficacy Assessment:
-
Monitor the animals daily for clinical signs of infection (e.g., conjunctivitis, corneal opacity).
-
Collect ocular swabs at regular intervals (e.g., days 1, 3, 5, 7, 10, 14) post-infection.
-
Perform viral cultures (plaque assays) on the swabs to determine the presence and titer of the virus.
-
Compare the number of positive cultures and the mean viral titers between the treatment and control groups.
Visualizations
Mechanism of Action of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow for In Vivo Rabbit Adenoviral Keratoconjunctivitis Model
Caption: Workflow for NCT efficacy testing in a rabbit model.
Logical Relationship of this compound Application in Ophthalmic Infections
Caption: this compound's application across infection types and models.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Management and treatment of contact lens-related Pseudomonas keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. This compound Inactivates Acanthamoeba and Candida albicans in the Porcine Ex Vivo Corneal Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Tolerance of this compound, a new antimicrobial agent, in infectious conjunctivitis - a phase II pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Antiadenoviral effects of this compound in vitro confirmed by quantitative polymerase chain reaction methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Chlorotaurine for the Disinfection of Medical Device Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorotaurine (NCT) is an endogenous, long-lived oxidant produced by human granulocytes and monocytes, playing a role in the innate immune system.[1][2] As a synthesized compound, it demonstrates broad-spectrum microbicidal activity against bacteria (including multi-drug resistant strains), viruses, fungi, and protozoa.[1][2] Its mechanism of action, based on oxidation and chlorination of essential microbial structures, makes the development of resistance unlikely.[2][3] NCT is noted for its high tolerability on human tissues, making it a promising candidate for various anti-infective applications, including the disinfection of medical device surfaces.[4][5] This document provides detailed application notes and protocols for the use of NCT in this capacity, summarizing key data and experimental procedures from published research.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the bactericidal efficacy of this compound against common pathogens, particularly those known to form biofilms on medical device surfaces.
Table 1: Bactericidal Activity of this compound (NCT) Against Biofilm-Forming Bacteria on Metal Disks
| Microorganism | NCT Concentration (%) | Contact Time | Log₁₀ Reduction in CFU | Reference |
| Staphylococcus aureus | 1% | 15 min | >1 | [1] |
| 0.5% | 3 h | Eradication | [6] | |
| 0.1% | 3 h | Significant Killing | [6] | |
| Staphylococcus epidermidis | 1% | 15 min | >1 | [1] |
| Pseudomonas aeruginosa | 1% | 15 min | >1 | [1] |
| 1% | 30 min | Eradication | [6] | |
| 0.5% | 30 min | Eradication | [6] |
Table 2: Efficacy of this compound (NCT) Against Multidrug-Resistant Bacteria (Planktonic)
| Microorganism | NCT Concentration (%) | Contact Time | Log₁₀ Reduction in CFU | Reference |
| Methicillin-resistant S. aureus (MRSA) | 1% | 15 min | >2 | [2] |
| 1% | 30 min | Complete or near detection limit | [2] | |
| Vancomycin-resistant Enterococcus faecium (VRE) | 1% | 15 min | >2 | [2] |
| 1% | 30 min | Complete or near detection limit | [2] | |
| Multidrug-resistant Pseudomonas aeruginosa | 1% | 15 min | >2 | [2] |
| 1% | 30 min | Complete or near detection limit | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound (NCT) Solution for Disinfection
This protocol describes the preparation of a 1% (w/v) NCT solution, a concentration commonly cited for effective antimicrobial activity.
Materials:
-
This compound sodium salt (crystalline form)
-
Sterile phosphate-buffered saline (PBS), pH 7.1
-
Sterile containers
-
Magnetic stirrer and stir bar (optional)
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh 1.0 g of this compound sodium salt.
-
Dissolving: In a sterile container, dissolve the weighed NCT in 100 mL of sterile PBS (pH 7.1).
-
Mixing: Gently mix the solution until the NCT is completely dissolved. A magnetic stirrer can be used for this purpose.
-
Storage: Store the freshly prepared solution at 2-8°C. While solutions are most stable when freshly prepared, they can be stored for extended periods with a gradual decrease in active chlorine concentration.[7] For critical applications, it is recommended to use freshly prepared solutions.
Protocol 2: Disinfection of Medical Device Surfaces (Metal Disks)
This protocol outlines a method for evaluating the efficacy of NCT in disinfecting metal surfaces, simulating medical devices.
Materials:
-
Prepared NCT solution (e.g., 0.1%, 0.5%, 1%)
-
Sterile metal disks (e.g., titanium alloy)
-
Bacterial culture of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate culture medium (e.g., Tryptic Soy Broth)
-
Sterile saline solution or PBS for rinsing
-
Inactivating solution (e.g., 1% L-methionine and 1% L-histidine in distilled water)[8]
-
Incubator
-
Shaker
-
Ultrasonicator
-
Standard microbiology plating supplies (petri dishes, agar (B569324), etc.)
Procedure:
-
Biofilm Formation:
-
Place sterile metal disks in a suitable container (e.g., 24-well plate).
-
Inoculate the disks with a suspension of the test bacteria in a culture medium.
-
Incubate at 37°C for 48 hours on a shaker to allow for biofilm formation.[6]
-
-
Rinsing:
-
Carefully remove the disks from the culture medium.
-
Rinse the disks with sterile saline solution for 1 minute to remove planktonic (free-floating) bacteria.[6]
-
-
Disinfection:
-
Immerse the biofilm-coated disks in the prepared NCT solution.
-
Incubate at 37°C for the desired contact times (e.g., 15 min, 30 min, 1 h, 3 h).[6]
-
Include a negative control by immersing disks in sterile PBS.
-
-
Inactivation:
-
After the specified contact time, transfer the disks to the inactivating solution to stop the antimicrobial action of NCT.
-
-
Bacterial Quantification:
-
Place the disks in a tube with sterile saline or PBS.
-
Sonication can be used to detach the remaining viable bacteria from the disk surface.
-
Perform serial dilutions of the resulting bacterial suspension.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the colony-forming units (CFU) to determine the number of viable bacteria.
-
Calculate the log₁₀ reduction in CFU compared to the negative control.
-
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general experimental workflow for testing its efficacy.
Caption: Proposed mechanism of this compound action on bacterial biofilms.
Caption: General experimental workflow for evaluating NCT disinfection efficacy.
Concluding Remarks
This compound presents a compelling profile as a disinfectant for medical device surfaces due to its broad-spectrum activity, high tolerability, and low propensity for inducing microbial resistance. The provided protocols and data serve as a foundational resource for researchers and professionals exploring the application of NCT. Further studies may be warranted to evaluate its efficacy on a wider range of medical device materials and against a broader array of clinically relevant microorganisms in various biofilm models. Additionally, the stability of NCT solutions under different storage conditions and in the presence of organic loads are important considerations for practical application.
References
- 1. journals.asm.org [journals.asm.org]
- 2. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tolerability of this compound in comparison with routinely used antiseptics: an in vitro study on chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bactericidal Activity of this compound against Biofilm-Forming Bacteria Grown on Metal Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. edoc.rki.de [edoc.rki.de]
Investigating N-Chlorotaurine's Impact on Fungal Hyphae Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorotaurine (NCT) is a naturally occurring, long-lived oxidant produced by human leukocytes, playing a role in the innate immune response.[1][2] As a stable N-chloro derivative of the amino acid taurine, NCT exhibits broad-spectrum microbicidal activity against bacteria, viruses, and fungi.[2][3][4] Its favorable safety profile and tolerability on human tissues make it a compelling candidate for topical and local antiseptic applications.[2][5] A critical aspect of the pathogenicity of many fungi, notably Candida albicans, is the morphological transition from a yeast-like form to filamentous hyphae. This transition is crucial for tissue invasion, biofilm formation, and overall virulence. This document provides detailed application notes and protocols for investigating the effects of this compound on fungal hyphae formation, summarizing key quantitative data and outlining relevant experimental procedures.
Mechanism of Action: An Overview
NCT's primary mode of action is through its oxidizing and chlorinating capabilities.[6] While its fungicidal effects are well-documented, the specific mechanisms inhibiting hyphal formation are still under investigation. A key insight comes from studies on Aspergillus fumigatus, where NCT was shown to induce a significant oxidative stress response.[7] This is a plausible mechanism for its impact on hyphal development, as cellular redox status is intricately linked with the signaling pathways that govern fungal morphogenesis. It is hypothesized that NCT-induced oxidative stress may disrupt the signaling cascades, such as the Ras/cAMP/PKA and MAPK pathways, which are central to the yeast-to-hypha transition in Candida albicans. Furthermore, NCT has been observed to decrease the production of secreted aspartyl proteinases in Candida species, which are important virulence factors.[1][8]
Quantitative Data Summary
The following tables summarize the fungicidal and inhibitory activity of this compound against various fungal species, with a focus on filamentous forms and conidia germination where data is available.
Table 1: Fungicidal Activity of this compound (NCT) against Various Fungal Species
| Fungal Species | NCT Concentration | Incubation Time | Log₁₀ CFU Reduction | Reference |
| Candida albicans | 0.1% (5.5 mM) | 60 min | ~3 | [9] |
| Candida albicans | 0.1% (5.5 mM) | 90 min | ≥4 | [9] |
| Candida spp. (non-albicans) | 0.1% (5.5 mM) | 120 min | ~3 | [9] |
| Candida spp. (non-albicans) | 0.1% (5.5 mM) | 24 h | ≥4 | [9] |
| Candida albicans | 1% (55 mM) | 1-2 h | 1-3 | [9] |
| Candida glabrata | 1% (55 mM) | 4 h | ~2 | [9] |
| Aspergillus spp., Candida spp., Fusarium spp., Penicillium spp., Alternaria spp. | 1% (55 mM) | 1-4 h | 1-4 | [4] |
| Scedosporium spp. and Lomentospora prolificans (hyphae and conidia) | 1% (55 mM) | 4 h | 1-4 | |
| Scedosporium spp. and Lomentospora prolificans (hyphae and conidia) | 1% (55 mM) | 24 h | 4->6 | |
| Candida albicans (in artificial sputum medium) | 0.3% | 60 min | >5 (to detection limit) | [10] |
| Aspergillus fumigatus (spores in artificial sputum medium) | 1% (55 mM) | 15 min | >5 (to detection limit) | [10] |
Table 2: Effect of this compound (NCT) on Fungal Germination and Post-Antifungal Effect (PAFE)
| Fungal Species | NCT Concentration | Pre-incubation Time | Effect | Reference |
| Scedosporium and Lomentospora spp. | 1.0% | 10-60 min | Delayed conidia germination by 2 to >12 h; Reduced germination rate by 10-100% | |
| Candida albicans | 1% | 1 min | PAFE (lag of regrowth) of 0.7 to 1.4 h | [1] |
| Candida albicans | 1% | 45 min | PAFE (lag of regrowth) of 2.6 to 2.7 h | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Candida albicans Hyphal Formation
This protocol is designed to assess the direct inhibitory effect of NCT on the yeast-to-hypha morphological transition.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) broth
-
Hyphal induction medium (e.g., RPMI-1640, Spider medium, or a simplified medium containing peptone, dextrose, and bovine serum albumin)[11]
-
This compound (NCT) stock solution
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Incubator at 37°C
-
Inverted microscope
Procedure:
-
Yeast Culture Preparation: Inoculate a single colony of C. albicans into YPD broth and grow overnight at 30°C with shaking.
-
Cell Harvest and Resuspension: Harvest the yeast cells by centrifugation, wash twice with PBS, and resuspend in the hyphal induction medium to a final concentration of 1 x 10⁶ cells/mL.
-
Treatment Setup: In a 96-well plate, add 100 µL of the cell suspension to each well. Add 100 µL of NCT at various concentrations (prepared in the same induction medium) to achieve the desired final concentrations. Include a vehicle control (medium without NCT).
-
Incubation: Incubate the plate at 37°C for 4-6 hours to induce hyphal formation.
-
Microscopic Examination: After incubation, observe the cell morphology in each well using an inverted microscope. Capture images for documentation.
-
Quantification (Optional): To quantify the inhibition, count the number of yeast-form cells and filamentous cells (germ tubes, pseudohyphae, and hyphae) in several fields of view for each treatment condition. Calculate the percentage of filamentous cells.
Protocol 2: Quantitative Fungicidal Assay against Hyphal Forms
This protocol determines the killing efficacy of NCT against pre-formed fungal hyphae.
Materials:
-
Candida albicans strain
-
Hyphal induction medium
-
Sabouraud Dextrose Agar (SDA) plates
-
NCT solution
-
NCT inactivating solution (e.g., 1% sodium thiosulfate)
-
Sterile PBS
Procedure:
-
Hyphae Generation: Grow C. albicans in hyphal induction medium at 37°C for a sufficient time (e.g., 4-6 hours) to ensure a high percentage of hyphal forms.
-
Treatment: Add NCT solution to the culture of hyphae to the desired final concentration. Include a control culture without NCT.
-
Incubation: Incubate the treated and control cultures at 37°C for various time points (e.g., 30, 60, 90, 120 minutes).
-
Sampling and Inactivation: At each time point, withdraw an aliquot from each culture and immediately add it to the NCT inactivating solution.
-
Plating and Incubation: Prepare serial dilutions of the inactivated samples in sterile PBS and plate onto SDA plates. Incubate the plates at 30°C for 24-48 hours.
-
CFU Counting: Count the number of colonies on the plates to determine the colony-forming units per milliliter (CFU/mL).
-
Data Analysis: Calculate the log₁₀ reduction in CFU/mL for each NCT concentration and time point compared to the control.
Visualizations
Experimental Workflow for Hyphal Inhibition Assay
Caption: Workflow for the in vitro Candida albicans hyphal inhibition assay.
Proposed Signaling Pathway for NCT's Effect on Hyphal Formation
Caption: Proposed mechanism of NCT's inhibitory effect on fungal hyphal formation.
Conclusion
This compound demonstrates significant potential as a topical antifungal agent. Its ability to not only kill fungal cells but also to potentially inhibit the critical virulence-associated process of hyphal formation warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the efficacy and mechanisms of NCT in preventing and treating fungal infections. Future studies should focus on elucidating the precise molecular targets of NCT within fungal signaling pathways to fully understand its anti-dimorphic properties.
References
- 1. Impact of this compound on Viability and Production of Secreted Aspartyl Proteinases of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Promising Future Candidate for Topical Therapy of Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced fungicidal activity of this compound in nasal secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Exposure to this compound induces oxidative stress responses in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Fungicidal Activities of this compound and Conventional Antiseptics against Candida spp. Isolated from Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bactericidal and Fungicidal Activity of this compound Is Enhanced in Cystic Fibrosis Sputum Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Microbial Resistance Mechanisms Using N-Chlorotaurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorotaurine (NCT) is an endogenous, long-lived oxidant produced by human granulocytes and monocytes as part of the innate immune response.[1][2] As a mild oxidizing and chlorinating agent, NCT exhibits broad-spectrum microbicidal activity against bacteria, viruses, fungi, and protozoa.[1][2][3] A significant advantage of NCT is the apparent lack of microbial resistance development, which is attributed to its multi-targeted mechanism of action.[1][4][5][6] NCT's primary mode of action involves the oxidation of sulfhydryl and amino groups in microbial proteins, leading to widespread cellular damage and death.[7] This contrasts with traditional antibiotics that often have specific cellular targets, which can be more readily overcome by microbial mutations.
These application notes provide a framework for utilizing NCT as a tool to investigate microbial resistance mechanisms, or rather the lack thereof. By understanding how NCT effectively kills a wide range of pathogens without inducing resistance, researchers can gain insights into novel antimicrobial strategies. The following protocols and data summaries are derived from published studies and offer a starting point for in vitro investigations.
Data Presentation
Table 1: Bactericidal Activity of 1% this compound (55 mM) against Planktonic Bacteria
| Microorganism | Strain Type | Incubation Time for >2 log10 Reduction | Incubation Time for Complete Killing | Reference(s) |
| Staphylococcus aureus | ATCC & MRSA | 15 min | 30-60 min | [1][8] |
| Staphylococcus epidermidis | Linezolid-Resistant | 15 min | 30-60 min | [1][8] |
| Enterococcus faecium | Vancomycin-Resistant | 15 min | ~30 min | [1] |
| Pseudomonas aeruginosa | ATCC & 3MRGN | 15 min | ~30 min | [1][8] |
| Escherichia coli | 3MRGN & 4MRGN | 15 min | ~30 min | [1] |
| Klebsiella pneumoniae | 4MRGN | 15 min | ~30 min | [1] |
| Acinetobacter baumannii | 4MRGN | 15 min | ~30 min | [1] |
| Various Periodontal Pathogens | Planktonic | 10-20 min | 10-20 min | [9] |
Note: 3MRGN and 4MRGN refer to multidrug-resistant Gram-negative bacteria resistant to 3 or 4 antibiotic classes, respectively.
Table 2: Activity of this compound against Bacterial Biofilms
| Microorganism | Biofilm Age | NCT Concentration | Incubation Time | Log10 CFU Reduction | Reference(s) |
| S. aureus, P. aeruginosa, K. variicola | 14 weeks | 1% | 30 min | 0.9 - 4.7 | [10][11] |
| S. aureus, P. aeruginosa, K. variicola | 14 weeks | 1% | 60 min | 2.8 - 5.6 | [10][11] |
| S. aureus | 48 hours | 1% | 15 min | >1 | [8][12] |
| S. aureus | 48 hours | 1% | 60 min | Reached detection limit | [8] |
| P. aeruginosa | 48 hours | 1% | 15 min | >1 | [8][12] |
| P. aeruginosa | 48 hours | 30 min | 30 min | Reached detection limit | [8] |
| Periodontal Pathogens | 48 hours | 1% | 30-40 min | Reached detection limit | [9] |
Table 3: Effect of this compound on Biofilm Metabolic Activity (XTT Assay)
| Microorganism | NCT Concentration | Incubation Time | % Reduction in Metabolic Activity | Reference(s) |
| S. aureus (ATCC) | 0.1% | 15 min | 30-60% | [5][8] |
| S. aureus (ATCC) | 0.5% | 15 min | 30-60% | [5][8] |
| S. aureus (ATCC) | 1% | 15 min | ~80-90% | [5][8] |
| S. aureus (Clinical) | 1% | 15 min | ~75% | [5][8] |
| S. aureus (ATCC) | 0.1% | 30 min | 60-80% | [5][8] |
| S. aureus (ATCC) | 0.5% | 30 min | 60-80% | [5][8] |
Experimental Protocols
Protocol 1: Quantitative Killing Assay for Planktonic Bacteria
This protocol is designed to determine the bactericidal activity of NCT against planktonic (free-floating) bacteria over time.
Materials:
-
This compound (NCT) sodium salt
-
Phosphate-buffered saline (PBS), pH 7.1
-
Bacterial culture in logarithmic growth phase
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Mueller-Hinton Agar (MHA) or other suitable solid medium
-
NCT inactivating solution (e.g., 1% methionine/1% histidine solution or sodium thiosulfate)
-
Sterile microcentrifuge tubes and plates
-
Incubator at 37°C
-
Spectrophotometer
-
Spiral plater (optional)
Procedure:
-
Preparation of NCT Solution: Prepare a 1% (w/v) NCT solution in PBS (pH 7.1). This corresponds to approximately 55 mM. Ensure the solution is freshly prepared.
-
Bacterial Suspension Preparation: a. Culture bacteria overnight in TSB at 37°C. b. Centrifuge the culture, wash the pellet twice with 0.9% NaCl, and resuspend to a final concentration of 5 x 10⁸ to 1 x 10⁹ CFU/mL. Adjust the concentration using a spectrophotometer (e.g., OD₆₀₀).
-
Killing Assay: a. Pre-warm the 1% NCT solution and control buffer (PBS) to 37°C. b. Add 40 µL of the bacterial suspension to 3.96 mL of the pre-warmed NCT solution to achieve a final bacterial concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL. Vortex briefly.[1] A parallel control should be run using PBS instead of NCT. c. Incubate the tubes at 37°C. d. At specified time points (e.g., 5, 15, 30, 60 minutes), remove 100 µL aliquots.
-
Inactivation and Plating: a. Immediately mix the 100 µL aliquot with 900 µL of the NCT inactivating solution. b. Perform serial dilutions of the inactivated suspension in saline. c. Plate 50-100 µL of the appropriate dilutions onto MHA plates in duplicate. A spiral plater can be used for automated plating.
-
Incubation and Enumeration: a. Incubate the plates at 37°C for 24-48 hours. b. Count the number of colonies to determine the CFU/mL. The detection limit is typically around 100 CFU/mL.[1] c. Calculate the log₁₀ reduction in CFU compared to the initial inoculum and the control.
Protocol 2: Biofilm Susceptibility Testing
This protocol assesses the efficacy of NCT against established bacterial biofilms.
Materials:
-
Materials from Protocol 1
-
Biofilm growth substrate (e.g., 96-well polystyrene plates, metal disks, or MBEC™ pegs)
-
Ultrasonicator
-
Shaker incubator
Procedure:
-
Biofilm Formation: a. Place sterile substrates (e.g., metal disks) into tubes or wells containing a suitable growth medium (e.g., TSB) inoculated with the test bacterium at a concentration of ~2 x 10⁵ CFU/mL.[8] b. Incubate at 37°C for 48 hours on a shaker to allow for biofilm formation.[8][12]
-
NCT Treatment: a. Gently rinse the biofilm-coated substrates with saline to remove planktonic cells.[8] b. Transfer the substrates to tubes or wells containing pre-warmed NCT solutions (e.g., 0.1%, 0.5%, 1%) or PBS (control). c. Incubate at 37°C for various time points (e.g., 15 min, 30 min, 1 h, 3 h).[8]
-
Biofilm Disruption and Enumeration: a. After treatment, rinse the substrates again in saline. b. Place the substrates in tubes containing a known volume of PBS. c. Resuspend the biofilm bacteria by ultrasonication.[10] d. Perform serial dilutions and plate as described in Protocol 1 (steps 4c-5c) to determine the number of viable cells.
Protocol 3: Assessment of Metabolic Activity in Biofilms (XTT Assay)
This protocol measures the metabolic activity of biofilms after NCT treatment as an indicator of cell viability.
Materials:
-
Biofilms grown in 96-well plates (as in Protocol 2)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Plate reader
Procedure:
-
Biofilm Formation and Treatment: a. Grow biofilms in a 96-well plate for 48 hours. b. Wash the biofilms with PBS to remove planktonic cells. c. Treat the biofilms with various concentrations of NCT or PBS (control) for different durations (e.g., 15 min, 30 min, 1 h, 3 h) at 37°C.[8]
-
XTT Assay: a. After treatment, wash the biofilms twice with PBS. b. Prepare the XTT/menadione solution according to the manufacturer's instructions. c. Add the XTT/menadione solution to each well. d. Incubate the plate in the dark at 37°C for 2 hours.[8]
-
Measurement: a. Transfer the supernatant to a new 96-well plate. b. Measure the absorbance at 450 nm using a plate reader. c. Calculate the percentage of metabolic activity relative to the PBS-treated control wells.[8]
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
The provided application notes and protocols offer a robust starting point for investigating the antimicrobial properties of this compound and the reasons for the notable lack of induced microbial resistance. The multi-targeted oxidative and chlorinative mechanism of NCT presents a significant hurdle for microbes to overcome through simple mutations.[1][6] By employing these standardized methods, researchers can further elucidate the specific cellular targets of NCT and explore its potential as a template for developing novel, resistance-refractory antimicrobial agents. The study of bacterial stress responses to NCT, such as the Cpx pathway activation, can reveal fundamental mechanisms of how bacteria cope with oxidative and envelope stress, providing valuable insights for drug development.[13]
References
- 1. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. main.pathogenics.com [main.pathogenics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Bactericidal Activity of this compound against Biofilm-Forming Bacteria Grown on Metal Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Bactericidal activity of this compound against biofilm-forming bacteria grown on metal disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Troubleshooting & Optimization
N-Chlorotaurine (NCT) Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing the stability of N-Chlorotaurine (NCT) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NCT solution seems to be losing its activity over time. What are the primary factors that affect its stability?
A1: The stability of NCT in an aqueous solution is primarily influenced by three main factors: temperature, pH, and exposure to light.[1][2][3] Higher temperatures, acidic pH, and exposure to UV radiation can all accelerate the degradation of NCT.[1][4] Concentration can also play a role, with lower concentrations sometimes exhibiting shorter half-lives.[3][5]
Q2: What is the optimal pH for storing NCT solutions to maximize stability?
A2: A slightly alkaline pH is necessary to increase the stability of NCT and prevent the formation of less stable byproducts like N,N-dichlorotaurine and sulfoacetaldehyde (B1196311).[4] Studies have shown that regardless of the initial pH, NCT solutions tend to shift towards and maintain a pH of approximately 8.3 at both room temperature (20°C) and 40°C.[3][5] Unbuffered 1% NCT solutions naturally have a pH of about 8.2.[4] It is noteworthy that commonly used phosphate (B84403) buffers can actually increase the disproportionation of NCT, so unbuffered solutions are often preferred.[6]
Q3: How does temperature impact the shelf-life of my NCT solution?
A3: Temperature has a significant impact on the stability of NCT. For long-term storage, refrigeration (2-4°C) is recommended.[6][7] At these temperatures, both the crystalline sodium salt and aqueous solutions of NCT show minimal degradation, losing only about 10% of their activity over a year.[6] At room temperature, the stability decreases, and at elevated temperatures (e.g., 40°C), the degradation is further accelerated.[3][5]
Q4: I've noticed variability in my results. Could light exposure be a contributing factor?
A4: Absolutely. NCT solutions are highly sensitive to UV radiation.[1] It is crucial to protect NCT solutions from light, especially sunlight, during storage and experimentation.[1][7] Storing solutions in amber glass bottles or in the dark is a recommended practice to prevent photodegradation.[3]
Q5: I need to prepare a fresh NCT solution. What is the general procedure?
A5: NCT solutions are typically prepared by dissolving the crystalline sodium salt of NCT in sterile water or a suitable buffer like phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[7][8][9] The desired concentration is achieved by adding the appropriate amount of NCT to the solvent. For example, a 1% solution corresponds to 55 mM.[8] It is recommended to freshly prepare solutions for each experiment.[7]
Q6: How can I verify the concentration of my NCT solution?
A6: The concentration of NCT in a solution can be determined using spectrophotometry. NCT has a characteristic absorption peak at approximately 251.5 nm.[4][7] Another common method is iodometric titration to determine the content of active chlorine.[7]
Q7: Are there any known incompatibilities with common laboratory reagents?
A7: Yes, NCT is an oxidizing agent and will react with reducing agents. For experimental purposes, if you need to inactivate NCT, a mixture of 1% methionine and 1% histidine can be used.[7][9]
Quantitative Stability Data
The following tables summarize the stability of NCT solutions under various conditions based on published data.
Table 1: Half-life of NCT Solutions at Different Temperatures and Concentrations
| Concentration | Temperature (°C) | Initial pH | Half-life (days) | Reference |
| 1% | ~20 | 7, 8, 9.5 | ~120 | [3][5] |
| 0.5% | ~20 | 7, 8, 9.5 | ~236 | [3][5] |
| 0.25% | ~20 | 7, 8, 9.5 | Not precisely determined* | [3] |
| 1% | 40 | 7 | 20.3 ± 0.6 | [3] |
| 0.5% | 40 | 7 | 25.0 ± 1.0 | [3] |
| 0.25% | 40 | 7 | 23.0 ± 2.0 | [3] |
| 1% | 40 | 8 | 21.0 ± 1.0 | [3] |
| 0.5% | 40 | 8 | 25.0 ± 1.0 | [3] |
| 0.25% | 40 | 8 | 24.0 ± 2.0 | [3] |
| 1% | 40 | 9.5 | 21.0 ± 1.0 | [3] |
| 0.5% | 40 | 9.5 | 26.0 ± 1.0 | [3] |
| 0.25% | 40 | 9.5 | 25.0 ± 1.0 | [3] |
*Large variability in the data did not allow for a precise half-life determination.[3]
Table 2: Storage Recommendations for NCT
| Form | Storage Temperature (°C) | Duration | Reference |
| Crystalline Sodium Salt | 20 | ~2 weeks | [7] |
| Crystalline Sodium Salt | 2-4 | 1 year | [6][7] |
| Crystalline Sodium Salt | -20 or lower | At least 2 years | [7] |
| Aqueous Solution | Room Temperature | 2 weeks (protected from UV) | [7] |
| Aqueous Solution | 2-4 | Up to 1 year | [6][7] |
Experimental Protocols & Workflows
Protocol for Preparation of a 1% (55 mM) NCT Solution
-
Materials:
-
This compound sodium salt (crystalline)
-
Sterile, purified water or desired buffer (e.g., PBS)
-
Sterile glassware (e.g., beaker, volumetric flask)
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
-
Procedure:
-
Weigh the required amount of NCT sodium salt. For a 1% solution, this is 1 g of NCT per 100 mL of solvent.
-
Add the solvent to a beaker containing a magnetic stir bar.
-
Slowly add the weighed NCT to the solvent while stirring.
-
Continue stirring until the NCT is completely dissolved.
-
Transfer the solution to a volumetric flask and add solvent to the final desired volume.
-
Store the solution in a tightly sealed, light-protected container (e.g., amber bottle) at the recommended temperature.
-
Workflow for Assessing NCT Stability
The following diagram illustrates a typical workflow for conducting an NCT stability study.
Caption: Workflow for an this compound stability study.
This compound Degradation Pathway
The degradation of this compound in aqueous solution can proceed through various pathways, with the formation of sulfoacetaldehyde being a key step.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Stability and Efficacy of NCT Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolerability of this compound in comparison with routinely used antiseptics: an in vitro study on chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
optimizing N-Chlorotaurine storage conditions to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions of N-Chlorotaurine (NCT) to prevent degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Rapid loss of active chlorine concentration in NCT solution. | Improper Storage Temperature: NCT solutions are sensitive to elevated temperatures. | Store NCT solutions at 2-4°C for optimal stability. For long-term storage of the solid sodium salt, temperatures of -20°C or lower are recommended.[1] |
| Exposure to UV Light: NCT is highly sensitive to UV radiation, which accelerates its decomposition.[2] | Always store NCT solutions in amber vials or protect them from light. | |
| Incorrect pH: The stability of NCT is pH-dependent. Acidic conditions can lead to faster degradation.[2][3] | Maintain the pH of the solution between 7 and 8. NCT solutions tend to self-buffer to a pH of around 8.3.[4][5][6] | |
| Presence of Contaminants: Organic impurities or certain metal ions can catalyze the degradation of NCT. | Use high-purity water and reagents for preparing NCT solutions. Ensure all glassware is thoroughly cleaned. | |
| Visible color change or precipitation in the NCT solution. | Degradation: While degradation products are often colorless, significant degradation under certain conditions might lead to visible changes. | Discard the solution. Prepare a fresh solution using high-purity reagents and sterile water. Confirm the purity and concentration using a validated analytical method. |
| Inconsistent results in antimicrobial or anti-inflammatory assays. | Degraded NCT: The loss of active chlorine due to degradation will reduce the biological activity of the NCT solution. | Regularly check the concentration of active chlorine in your stock and working solutions using methods like iodometric titration or UV-Vis spectroscopy. |
| Interaction with Assay Components: Components of your experimental medium (e.g., certain amino acids, ammonium (B1175870) salts) can react with NCT, altering its activity.[4] | Be aware of potential interactions. For example, the presence of ammonium can lead to the formation of monochloramine, which has a more potent but different activity profile.[4] | |
| Difficulty dissolving crystalline NCT sodium salt. | Low Temperature of Solvent: Dissolution may be slower in cold solvents. | Allow the high-purity water to reach room temperature before dissolving the crystalline NCT. Gentle agitation can also aid dissolution. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound sodium salt?
For long-term storage (at least 2 years), the crystalline sodium salt of NCT should be stored at -20°C or lower.[1] For shorter periods (up to 1 year), storage at 2-4°C is acceptable.[1] It is crucial to keep the container tightly sealed to protect it from moisture.
2. How should I prepare and store aqueous solutions of this compound?
NCT solutions should be prepared by dissolving the crystalline sodium salt in high-purity, sterile water. These solutions are most stable when stored at 2-4°C and protected from light.[1][2] Under these conditions, a 1% solution can be stored for up to one year with minimal loss of activity.[1] At room temperature, solutions are stable for about two weeks.[1]
3. What factors can accelerate the degradation of NCT solutions?
Several factors can accelerate the degradation of NCT solutions:
-
Elevated Temperatures: Higher temperatures increase the rate of decomposition.[5][6]
-
UV Light Exposure: NCT is highly sensitive to UV radiation.[2]
-
Acidic pH: A slightly alkaline pH (7-8) is optimal for stability.[3][4]
-
Presence of Excess Taurine (B1682933): An excess of taurine can decrease the stability of NCT solutions.[2]
-
Contaminants: Organic impurities and metal ions can catalyze degradation.
4. What are the primary degradation products of this compound?
The primary degradation product of NCT is sulphoacetaldehyde.[7][8] In the presence of excess chlorine or under certain conditions, N,N-dichlorotaurine can also be formed.[3]
5. How can I verify the concentration and purity of my NCT solution?
Several analytical methods can be used:
-
UV-Vis Spectroscopy: NCT has a characteristic absorption peak at approximately 252 nm.[1][3][7] This can be used for rapid concentration determination.
-
Iodometric Titration: This is a classic and reliable method to determine the concentration of active chlorine.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate NCT from its degradation products and accurately quantify its concentration.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are valuable for identifying contaminants and degradation products.[5][6]
6. Is it necessary to use a buffer for NCT solutions?
Generally, it is not necessary to use an additional buffer for NCT solutions. NCT solutions inherently establish a stable, slightly alkaline pH (around 8.3), which is favorable for its stability.[4][5][6]
Quantitative Data on NCT Stability
The stability of NCT is concentration-dependent, with more dilute solutions sometimes exhibiting a longer half-life.
| Concentration | Storage Temperature | Half-life | Reference |
| 1% (55 mM) | ~20°C (Room Temperature) | ~120 days | [5][6] |
| 0.5% | ~20°C (Room Temperature) | ~236 days | [5][6] |
| 1% Gel Formulation | ~20°C (Room Temperature) | ~161 days | [9] |
| 1% Gel Formulation | 4°C | ~4 years | [9] |
| Not specified | 37°C (in phosphate (B84403) buffer, pH 7.4) | First-order rate constant of 9.9 x 10⁻⁴ h⁻¹ | [7][8] |
| 1% and 0.5% | 40°C | All solutions shifted to and maintained a pH of ~8.3 | [5][6] |
| Crystalline Sodium Salt | 2-4°C | 10% loss of activity per year | [4] |
Experimental Protocols
1. Quantification of NCT using UV-Vis Spectroscopy
-
Principle: NCT exhibits a characteristic absorbance maximum at approximately 252 nm. The concentration can be determined by measuring the absorbance at this wavelength and using the Beer-Lambert law.
-
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
High-purity water for dilutions
-
-
Procedure:
-
Prepare a series of NCT standards of known concentrations in high-purity water.
-
Measure the absorbance of each standard at 252 nm.
-
Generate a standard curve by plotting absorbance versus concentration.
-
Dilute the unknown NCT sample to fall within the linear range of the standard curve.
-
Measure the absorbance of the diluted sample at 252 nm.
-
Determine the concentration of the unknown sample using the standard curve.
-
2. Determination of Active Chlorine by Iodometric Titration
-
Principle: NCT, an active chlorine compound, oxidizes iodide (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.
-
Materials:
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Burette, flasks, and pipettes
-
-
Procedure:
-
Pipette a known volume of the NCT solution into an Erlenmeyer flask.
-
Add an excess of potassium iodide solution and acidify with glacial acetic acid. The solution will turn a yellow-brown color due to the formation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add a few drops of starch indicator. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of sodium thiosulfate used and calculate the concentration of active chlorine.
-
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Experimental workflow for NCT stability testing.
Caption: Troubleshooting flowchart for NCT degradation issues.
References
- 1. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scilit.com [scilit.com]
- 6. pure.cardiffmet.ac.uk [pure.cardiffmet.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Conversion of taurine into this compound (taurine chloramine) and sulphoacetaldehyde in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Efficacy and Stability of an this compound Gel for Chronic Wound Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in N-Chlorotaurine antimicrobial assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N-Chlorotaurine (NCT) antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: My NCT solution shows no or significantly reduced antimicrobial activity. What are the possible causes?
A1: Lack of activity is often related to the preparation, storage, and handling of the NCT solution. Key factors include:
-
Improper Preparation: NCT should be freshly prepared for each experiment by dissolving the crystalline sodium salt in a suitable buffer, typically sterile phosphate (B84403) buffer (0.1 M, pH 7.1).[1][2]
-
Degradation: NCT solutions are sensitive to environmental factors. Stability is compromised by:
-
High Temperatures: Store crystalline NCT at -20°C.[3][4] While aqueous solutions can be stored at 2-4°C for extended periods, prolonged exposure to room temperature or higher will lead to degradation.[5] A 1% NCT gel formulation showed a half-life of approximately 161 days at room temperature and 4 years at 4°C.
-
UV Light Exposure: Protect NCT solutions from light, as UV radiation causes rapid decomposition.[5]
-
Acidic pH: While a slightly acidic milieu can enhance bactericidal activity during the assay, long-term storage in acidic conditions can decrease stability.[5]
-
-
Inactivation: Ensure that all glassware and reagents are free from potential inactivating agents.
Q2: I am observing highly variable and inconsistent results between replicate assays. What could be the reason?
A2: Inconsistent results in NCT assays can stem from several sources of variability:
-
Pipetting Errors: As with any antimicrobial assay, ensure accurate and consistent pipetting of the microbial inoculum and NCT dilutions.
-
Inoculum Preparation: The density of the bacterial or fungal suspension must be standardized for each experiment. Variations in the initial number of colony-forming units (CFUs) will lead to inconsistent outcomes.
-
Interfering Substances: The presence of organic materials can impact NCT's effectiveness. For instance, proteins and other components in complex media can react with NCT, reducing its available concentration to act on the microbes. This effect can sometimes enhance activity through transchlorination but may also inhibit it, leading to variability.
-
Incomplete Inactivation: At the end of the incubation period, NCT must be completely and rapidly inactivated to prevent continued antimicrobial action during plating and enumeration. Inadequate inactivation will result in an overestimation of NCT's efficacy. A common and effective method is to use a solution of 1% methionine and 1% histidine.[1][6]
Q3: Can I use standard broth microdilution methods (e.g., CLSI/EUCAST) for determining the Minimum Inhibitory Concentration (MIC) of NCT?
A3: While the principles of broth microdilution are applicable, standard protocols may need modification for NCT due to its unique properties as an oxidizing agent. Key considerations include:
-
Media Interaction: Standard Mueller-Hinton Broth (MHB) contains organic components that can interact with NCT. This interaction may reduce the effective concentration of NCT over the typical 16-20 hour incubation period for MIC assays. It is crucial to be aware of this potential for reduced activity and to consider shorter incubation times or alternative media if feasible.
-
Inoculum Effect: The final inoculum concentration should be strictly controlled, as a higher bacterial load will consume more NCT, potentially leading to an artificially high MIC value.
-
Reading the MIC: The MIC is determined as the lowest concentration with no visible growth.[7] However, NCT can cause sublethal damage to microbes, so it is important to confirm the lack of viability by subculturing onto an appropriate agar (B569324) medium.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Zone of Inhibition in Disk Diffusion Assay | NCT solution degraded | Prepare a fresh solution of NCT immediately before the experiment. Ensure the crystalline NCT has been stored correctly at -20°C.[3][4] |
| Inappropriate inactivator in agar | Ensure the recovery medium does not contain substances that neutralize NCT. | |
| Higher than Expected MIC/MBC Values | High inoculum density | Standardize the inoculum to approximately 5 x 10^5 CFU/mL for MIC assays. |
| NCT reacting with media components | Be aware of potential interactions with complex media like MHB. Consider this when interpreting results. | |
| Insufficient incubation time | While NCT can act rapidly, some organisms may require longer exposure. Refer to established protocols for typical incubation times.[1] | |
| Growth Observed in "No Growth" Wells After Subculturing (MBC) | NCT was inhibitory, not bactericidal at that concentration | This is an expected result and helps differentiate between the MIC and MBC. The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum. |
| Incomplete inactivation of NCT before plating | Use an effective inactivator solution, such as 1% methionine/1% histidine, immediately after the incubation period and before plating.[1][6] | |
| Inconsistent Kill-Curve Results | Variation in incubation conditions | Ensure a consistent temperature (typically 37°C) and mixing throughout the experiment. |
| Presence of organic debris | Wash microbial cells and resuspend in buffer before adding to the NCT solution to minimize interfering substances. |
Experimental Protocols
Protocol 1: Preparation of this compound (NCT) Solution
-
Retrieve crystalline NCT sodium salt from -20°C storage.[3][4]
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of NCT powder in a sterile container.
-
Dissolve the NCT in sterile 0.1 M phosphate buffer (pH 7.1) to the desired stock concentration (e.g., 1% w/v, which is 55 mM).[1][2]
-
Ensure complete dissolution by vortexing.
-
Prepare fresh for each experiment and protect from light.[5]
Protocol 2: Time-Kill Assay
This protocol is designed to determine the rate at which NCT kills a microbial population.
-
Inoculum Preparation:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Harvest colonies and suspend them in sterile saline or phosphate buffer.
-
Wash the cells by centrifugation and resuspend in fresh buffer to remove media components.
-
Adjust the suspension to a final concentration of approximately 5 x 10^6 to 1 x 10^7 CFU/mL in the final test solution.[1]
-
-
Assay Procedure:
-
Pre-warm the NCT solution (e.g., 1% in 0.1 M phosphate buffer, pH 7.1) and a control buffer (without NCT) to 37°C.[1]
-
Add the prepared inoculum to both the NCT solution and the control buffer.
-
Incubate at 37°C with agitation.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from both the test and control suspensions.[1]
-
-
Inactivation and Enumeration:
-
Immediately transfer the aliquot into an inactivation solution (e.g., 1% methionine/1% histidine) to neutralize the NCT.[1][6]
-
Perform serial dilutions of the inactivated suspension in sterile saline.
-
Plate the dilutions onto a suitable agar medium.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
Diagram: Time-Kill Assay Workflow
Caption: Workflow for a standard this compound time-kill assay.
Protocol 3: MIC/MBC Determination by Broth Microdilution
-
Preparation of NCT Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of NCT in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well containing the NCT dilutions, bringing the total volume to 200 µL.
-
Include a positive control (broth + inoculum, no NCT) and a negative control (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of NCT at which there is no visible growth.
-
-
MBC Determination:
-
From each well that shows no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a drug-free agar plate.
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% (3-log10) reduction in CFU/mL compared to the initial inoculum count.
-
Diagram: Logic for Troubleshooting Inconsistent MIC Results
Caption: A logical flow for troubleshooting inconsistent MIC results.
References
- 1. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound against Long-Term Biofilms of Bacteria and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound does not alter structural tendon properties: a comparative biomechanical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. apec.org [apec.org]
impact of pH on N-Chlorotaurine activity and stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the activity and stability of N-Chlorotaurine (NCT). Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound (NCT) solutions?
A1: this compound is most stable in neutral to slightly alkaline conditions.[1] Unbuffered aqueous solutions of NCT spontaneously establish a pH between 7 and 8, which is optimal for its stability.[1] In this pH range, the disproportionation reaction that leads to the formation of N,N-dichlorotaurine (NDCT) is largely suppressed.[1] For long-term storage, aqueous solutions of NCT are stable for up to one year at 2-4°C.[2] Specifically, a 1% NCT solution can equilibrate to a pH of around 8.2, while a 0.1% solution equilibrates to about pH 7.1.[1] Some gel formulations of NCT are stable at a pH range of 8.7-9.0.[3][4]
Q2: How does pH affect the antimicrobial activity of NCT?
A2: The antimicrobial activity of NCT is significantly enhanced in an acidic environment.[5][6] For instance, the bactericidal effect of micromolar concentrations of NCT is markedly increased at pH 5.0 compared to pH 7.0.[5][6] At pH 5.0, a 3 to 4 log10 reduction in viable bacterial counts can be achieved within 2 to 3 hours, whereas at pH 7.0, a similar reduction may take 6 to 9 hours.[5][6] This increased activity in acidic conditions is attributed to the formation of the protonated form of NCT (NCTH+), which is more reactive.[1][2]
Q3: Can I buffer my NCT solution?
A3: While it is possible to use buffered solutions for specific experimental conditions (e.g., phosphate (B84403) buffer at pH 7.1 for bactericidal assays), it is often unnecessary for general use and storage.[7][8][9][10] NCT solutions self-actingly produce a favorable pH environment for stability.[1] If an acidic pH is desired to enhance antimicrobial activity, appropriate buffer systems can be used, but it's important to consider the potential for accelerated degradation.
Q4: What are the degradation products of NCT at different pH values?
A4: The stability of NCT is influenced by pH-dependent degradation pathways. In acidic conditions (pH below 7), NCT can undergo disproportionation to form taurine (B1682933) and N,N-dichlorotaurine (NDCT).[1] In neutral to alkaline solutions, NCT can decompose to form sulphoacetaldehyde.[11][12] The formation of sulphoacetaldehyde from NCT at 37°C and pH 7.4 follows first-order kinetics.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased antimicrobial activity of NCT solution. | Improper storage pH: Storage in acidic conditions can lead to degradation. | Ensure the NCT solution is stored at a neutral to slightly alkaline pH (7-8). For long-term storage, refrigeration at 2-4°C is recommended.[1][2] |
| Degradation over time: NCT solutions have a finite shelf life. | Prepare fresh solutions for critical experiments. Check the concentration of active chlorine using UV-Vis spectroscopy or titration. | |
| Variability in experimental results. | Inconsistent pH of the experimental medium: The activity of NCT is highly pH-dependent. | Carefully control and measure the pH of your experimental setup. Use appropriate buffers if necessary, keeping in mind their potential interaction with NCT. |
| Precipitation in NCT solution. | Reaction with incompatible buffer components. | Use buffers that are known to be compatible with NCT, such as phosphate buffer. Avoid buffers that may react with chloramines. |
| Formation of insoluble degradation products. | If precipitation occurs, the solution may have degraded. It is advisable to prepare a fresh solution. |
Quantitative Data Summary
Table 1: Effect of pH on the Bactericidal Activity of this compound (NCT)
| Concentration | pH | Target Organism | Incubation Time | Log10 Reduction in CFU | Reference |
| 12.5 - 50 µM | 7.0 | S. aureus | 6 - 9 h | 2 - 4 | [5][6] |
| 12.5 - 50 µM | 5.0 | S. aureus | 2 - 3 h | 3 - 4 | [5][6] |
| 30 µM | 7.0 | P. aeruginosa, E. coli | - | Less susceptible than Gram-positive cocci | [5] |
| 30 µM | 5.0 | Gram-negative bacteria | 3 - 6 h | ≥4 | [5] |
| 1% (55 mM) | 7.1 | Multidrug-resistant bacteria | 15 min | ≥2 | [7] |
| 1% (55 mM) | 7.1 | Multidrug-resistant bacteria | 30 min | Complete or near detection limit | [7] |
Table 2: Stability of this compound (NCT) Solutions and Gels
| Formulation | Concentration | pH | Temperature | Half-life | Reference |
| Aqueous Solution | 1% | ~8.3 | Room Temperature (~20°C) | ~120 days | [13][14] |
| Aqueous Solution | 0.5% | ~8.3 | Room Temperature (~20°C) | ~236 days | [13][14] |
| Aqueous Solution | Not specified | 7.4 | 37°C | Decomposition constant: 9.9 x 10⁻⁴ h⁻¹ | [11][12] |
| Gel | 1% | 8.7 - 9.0 | Room Temperature | ~161 days | [4][15] |
| Gel | 1% | ~9.0 | 4°C | ~4 years | [4][15] |
Experimental Protocols
1. Preparation of 1% (55 mM) this compound (NCT) Solution
-
Materials:
-
Crystalline sodium salt of this compound (pharmaceutical grade)
-
Sterile 0.1 M phosphate buffer (pH 7.1) or sterile distilled water
-
-
Procedure:
-
Weigh the appropriate amount of NCT sodium salt.
-
Dissolve the NCT in the desired volume of sterile phosphate buffer or distilled water to achieve a final concentration of 1% (55 mM).
-
If using unbuffered water, the pH will naturally equilibrate to between 7.1 and 8.2.[1]
-
For immediate use in bactericidal assays, pre-warm the solution to 37°C.[7][9]
-
Store stock solutions at 2-4°C for up to one year or at -20°C for longer-term storage.[2][10]
-
2. Quantitative Killing Assay for Bactericidal Activity
-
Materials:
-
1% NCT solution (prepared as above)
-
Bacterial suspension (e.g., 5 x 10⁸ to 1 x 10⁹ CFU/mL)
-
Inactivation solution (e.g., 1% methionine/1% histidine in distilled water)[7]
-
Phosphate-buffered saline (PBS)
-
Culture plates (e.g., Mueller-Hinton agar)
-
-
Procedure:
-
Pre-warm the 1% NCT solution and control buffer (e.g., PBS) to 37°C.
-
Add a small volume of the bacterial suspension to the NCT solution and the control buffer to achieve a final concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL.
-
Incubate the mixtures at 37°C.
-
At specified time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot from each mixture.
-
Immediately mix the aliquot with the inactivation solution to stop the activity of NCT.
-
Perform serial dilutions of the inactivated samples in PBS.
-
Plate the dilutions onto agar (B569324) plates and incubate under appropriate conditions to determine the number of viable bacteria (CFU/mL).
-
Calculate the log10 reduction in CFU compared to the control at each time point.
-
3. Monitoring NCT Stability using UV-Visible Spectroscopy
-
Materials:
-
NCT solution of known concentration
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare NCT solutions at the desired concentrations and initial pH values.
-
Measure the initial absorbance spectrum of the NCT solution. NCT has a characteristic absorption peak around 252 nm.[3]
-
Store the solutions under the desired temperature conditions (e.g., room temperature, 4°C, 40°C).
-
At regular intervals, take an aliquot of each solution and measure its UV-Vis spectrum.
-
The decrease in absorbance at the characteristic peak over time is proportional to the degradation of NCT.
-
The half-life of the NCT solution can be calculated from the first-order decay kinetics of the absorbance.
-
Visualizations
Caption: pH-dependent antimicrobial activity of this compound.
Caption: Impact of pH on the stability of this compound solutions.
Caption: Workflow for a quantitative killing assay of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal activity of micromolar this compound: evidence for its antimicrobial function in the human defense system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Activity of this compound against Long-Term Biofilms of Bacteria and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound is highly active against respiratory viruses including SARS-CoV-2 (COVID-19) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Conversion of taurine into this compound (taurine chloramine) and sulphoacetaldehyde in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-Term Stability and Efficacy of NCT Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Efficacy and Stability of an this compound Gel for Chronic Wound Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bactericidal Efficacy of N-Chlorotaurine (NCT)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the bactericidal efficacy of N-Chlorotaurine (NCT) with various additives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which additives enhance the bactericidal activity of this compound (NCT)?
A1: The primary mechanism involves a process called transhalogenation or transchlorination. Additives, particularly ammonium (B1175870) chloride, react with NCT in equilibrium to form monochloramine (NH₂Cl).[1][2][3] Monochloramine is a more lipophilic and smaller molecule than NCT, allowing it to penetrate bacterial cell walls more rapidly and effectively, leading to a significant increase in bactericidal activity.[3][4]
Q2: Which additives have been shown to be most effective in enhancing NCT's bactericidal efficacy?
A2: Ammonium chloride (NH₄Cl) is the most well-documented and effective additive for enhancing the bactericidal activity of NCT.[1][2][3][5][6] The combination of NCT and ammonium chloride leads to a rapid and potent bactericidal effect.[1] Hydrogen peroxide (H₂O₂) has also been shown to have an additive bactericidal effect when combined with NCT, although the mechanism is not believed to involve the formation of free radicals.[7][8][9] Some amino acids, such as glycine (B1666218) and alanine, can also enhance NCT's efficacy through the formation of their corresponding N-chloro derivatives.[2][4]
Q3: Is there a risk of developing bacterial resistance to NCT or NCT-additive combinations?
A3: The development of bacterial resistance to NCT is considered highly improbable.[2] NCT acts as an oxidizing and chlorinating agent that attacks multiple targets within microorganisms.[10][11] This non-specific mechanism of action makes it difficult for bacteria to develop resistance.[12] Its efficacy is not influenced by existing antibiotic resistance patterns.[10][11]
Q4: What is the stability of NCT solutions, both alone and with additives?
A4: Aqueous solutions of NCT are relatively stable. When stored in a refrigerator (2–4°C), both the pure sodium salt and its aqueous solution lose only about 10% of their activity per year.[4] The stability of NCT solutions is concentration-dependent, with 1% and 0.5% solutions having half-lives of approximately 120 and 236 days, respectively, at room temperature.[13][14] Formulations of NCT in a gel have shown even greater stability, with a half-life of about 161 days at room temperature and 4 years at 4°C.[15][16] The combination of NCT and ammonium chloride is most stable in plain water without buffer additives and can be stored in a refrigerator for at least a month.[1]
Q5: What are the optimal conditions for NCT activity?
A5: NCT demonstrates considerable bactericidal activity at physiological pH (around 7.0) and 37°C.[17][18] However, its efficacy is significantly enhanced in an acidic environment (pH 5.0).[17][18]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bactericidal activity of the NCT and ammonium chloride combination.
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Concentration | Verify the concentrations of both the NCT and ammonium chloride stock solutions. Prepare fresh solutions if there is any doubt about their accuracy. |
| Inappropriate Buffer | The combination of NCT and ammonium chloride is most stable and effective in plain, unbuffered water.[1] Buffers can interfere with the equilibrium reaction that forms monochloramine. |
| Incorrect pH of the final solution | While NCT is active at neutral pH, its efficacy is enhanced at a more acidic pH.[17][18] Measure the pH of your final experimental solution. |
| Degraded NCT Stock Solution | NCT solutions can degrade over time, especially if not stored properly. Use a fresh stock solution or verify the concentration of the existing stock using spectrophotometry (absorbance peak around 250 nm).[19] |
| Presence of Organic Matter | High concentrations of organic material can consume the active chlorine, reducing the efficacy of NCT. While some organic matter can enhance activity through transchlorination, excessive amounts may have a negative impact.[2] Consider this in your experimental design. |
Issue 2: High variability in results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Incubation Times | Ensure precise timing for the addition of reagents and the termination of the reaction (inactivation). Use a timer and a consistent workflow for all replicates. |
| Inadequate Mixing | Ensure thorough mixing of the bacterial suspension with the NCT/additive solution at the start of the incubation period. |
| Incomplete Inactivation of NCT | Incomplete inactivation of NCT before plating can lead to continued killing and artificially low colony counts. Ensure the inactivating agent (e.g., sodium thiosulfate) is in sufficient concentration and is mixed thoroughly.[9] |
| Clumping of Bacteria | Bacterial clumps can lead to inaccurate colony counts. Ensure the initial bacterial suspension is homogenous by vortexing before use. |
Data Presentation
Table 1: Bactericidal Activity of this compound (NCT) with and without Additives against various bacteria.
| Additive | Target Organism | NCT Concentration | Additive Concentration | Incubation Time | Log₁₀ Reduction in CFU/mL | Reference |
| None | S. aureus | 0.1% | N/A | 2-4 hours | Complete Inactivation | [1] |
| Ammonium Chloride | S. aureus | 0.1% | 0.1% | 5 minutes | Complete Inactivation | [1] |
| None | E. coli | 0.1% | N/A | 2-4 hours | Complete Inactivation | [1] |
| Ammonium Chloride | E. coli | 0.1% | 0.1% | 5 minutes | Complete Inactivation | [1] |
| None | P. aeruginosa | 0.1% | N/A | 2-4 hours | Complete Inactivation | [1] |
| Ammonium Chloride | P. aeruginosa | 0.1% | 0.1% | 5 minutes | Complete Inactivation | [1] |
| Hydrogen Peroxide | S. aureus | 1% | 1% | Not Specified | Additive Effect | [7][8][9] |
Table 2: Bactericidal Activity of 1% this compound (NCT) against Multidrug-Resistant Bacteria.
| Organism | Time (minutes) | Log₁₀ Reduction in CFU/mL |
| MRSA | 15 | ≥ 2 |
| MRSA | 30 | Complete or near detection limit |
| VRE | 15 | ≥ 2 |
| VRE | 30 | Complete or near detection limit |
| Multidrug-Resistant E. coli | 15 | ≥ 2 |
| Multidrug-Resistant E. coli | 30 | Complete or near detection limit |
| Multidrug-Resistant P. aeruginosa | 15 | ≥ 2 |
| Multidrug-Resistant P. aeruginosa | 30 | Complete or near detection limit |
| Data from quantitative killing assays at pH 7.1 and 37°C.[10][11] |
Experimental Protocols
Protocol 1: Quantitative Killing Assay (Time-Kill Assay)
This protocol is used to determine the rate and extent of bactericidal activity of NCT and its combinations with additives over time.
Materials:
-
This compound (NCT) stock solution
-
Additive stock solution (e.g., Ammonium Chloride)
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS) or unbuffered water
-
Inactivating solution (e.g., 1% sodium thiosulfate)
-
Tryptic Soy Agar (TSA) plates
-
Sterile microcentrifuge tubes
-
Incubator at 37°C
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture bacteria overnight in an appropriate broth medium.
-
Dilute the overnight culture in fresh broth and incubate until it reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).
-
Wash the bacterial cells by centrifugation and resuspend in PBS or the desired test buffer to a final concentration of approximately 10⁶ to 10⁷ CFU/mL.
-
-
Experimental Setup:
-
Prepare test solutions in sterile tubes containing the final desired concentrations of NCT and the additive. Include a control with only the buffer/water.
-
Pre-warm the test solutions to 37°C.
-
-
Killing Assay:
-
At time zero, add the bacterial inoculum to each test solution and vortex briefly to mix.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) from each test solution.
-
Immediately transfer the aliquot to a tube containing the inactivating solution to stop the bactericidal action of NCT.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the inactivated samples in PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies (CFU) on the plates.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL against time to generate a time-kill curve.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to assess the synergistic, additive, or antagonistic effects of combining NCT with an additive.
Materials:
-
NCT stock solution
-
Additive stock solution
-
Bacterial inoculum (prepared as in Protocol 1)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Plate reader for measuring OD₆₀₀
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial dilutions of NCT along the y-axis (e.g., rows A-G) and the additive along the x-axis (e.g., columns 1-11). Row H should contain dilutions of NCT alone, and column 12 should contain dilutions of the additive alone.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine Minimum Inhibitory Concentrations (MICs):
-
After incubation, determine the MIC of NCT alone, the additive alone, and the MIC of each in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of NCT = (MIC of NCT in combination) / (MIC of NCT alone)
-
FIC of Additive = (MIC of Additive in combination) / (MIC of Additive alone)
-
FIC Index = FIC of NCT + FIC of Additive
-
-
Interpret the Results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
Visualizations
Caption: Workflow for a quantitative time-kill assay.
Caption: Synergistic mechanism of NCT and ammonium chloride.
References
- 1. This compound and ammonium chloride: an antiseptic preparation with strong bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of this compound (NCT) in combination with NH4Cl against Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound is highly active against respiratory viruses including SARS-CoV-2 (COVID-19) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of this compound (NCT) in combination with NH4Cl against Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbicidal activity of this compound in combination with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. academic.oup.com [academic.oup.com]
- 11. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. main.pathogenics.com [main.pathogenics.com]
- 13. Long-Term Stability and Efficacy of NCT Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Antimicrobial Efficacy and Stability of an this compound Gel for Chronic Wound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pathogenics.com [pathogenics.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: N-Chlorotaurine Degradation Under UV Light
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Chlorotaurine (NCT) and its degradation under ultraviolet (UV) light exposure.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound (NCT) when exposed to UV light?
A1: Upon exposure to UV light, particularly at its maximum absorption wavelength of around 252 nm, this compound (NCT) is believed to undergo photodegradation primarily through the homolytic cleavage of the Nitrogen-Chlorine (N-Cl) bond. This initial step generates a taurine (B1682933) amidyl radical and a chlorine radical. These highly reactive species can then participate in a series of secondary reactions. A proposed pathway, based on the photochemistry of similar N-haloamines, suggests the formation of taurine and inorganic species such as chloride and ammonium (B1175870) ions. While the decomposition of NCT to sulfoacetaldehyde (B1196311) has been observed under conditions of oxidative stress, its direct formation as a major product of UV photolysis is not well-established.
Q2: What are the expected degradation products of NCT under UV irradiation?
A2: Based on the proposed degradation pathway, the expected primary end-products of NCT photolysis in aqueous solution are taurine, chloride ions (Cl⁻), and ammonium ions (NH₄⁺). The formation of transient radical species, such as the taurine amidyl radical and chlorine radical, are key intermediates in this process.
Q3: How does pH affect the UV degradation of NCT?
A3: The pH of the solution can influence the stability of NCT and the distribution of its degradation products. While specific studies on the effect of pH on NCT photolysis are limited, the protonation state of the taurine molecule can affect its reactivity. It is recommended to control and report the pH of the reaction medium in all experiments to ensure reproducibility.
Q4: What is the significance of the UV absorption spectrum of NCT?
A4: The UV absorption spectrum of NCT is critical for understanding its photochemistry. NCT exhibits a characteristic absorption maximum at approximately 252 nm.[1][2] Irradiating NCT at or near this wavelength will result in the most efficient absorption of light and, consequently, the most rapid photodegradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between experiments. | 1. Fluctuations in UV lamp intensity.2. Variations in the initial concentration of NCT.3. Inconsistent pH of the solution.4. Temperature variations in the reaction vessel. | 1. Monitor the output of the UV lamp before each experiment using a radiometer. Ensure the lamp has reached a stable output.2. Prepare fresh NCT solutions for each experiment and accurately determine the initial concentration by spectrophotometry (A₂₅₂).3. Use a buffered solution to maintain a constant pH throughout the experiment.4. Use a temperature-controlled reaction setup. |
| Formation of unexpected byproducts. | 1. Presence of impurities in the NCT sample or solvent.2. Secondary reactions with components of the reaction medium (e.g., buffer).3. Non-specific degradation due to broad-spectrum UV source. | 1. Use high-purity NCT and analytical grade solvents.2. Choose an inert buffer system that does not absorb at the irradiation wavelength.3. Use a monochromatic or narrow-band UV source to target the absorption maximum of NCT. |
| Low or no degradation of NCT observed. | 1. Incorrect UV wavelength.2. Low UV light intensity.3. The reaction vessel is made of a material that blocks UV light (e.g., standard glass). | 1. Ensure the UV lamp emits at or near the 252 nm absorption maximum of NCT.2. Increase the UV light intensity or the exposure time.3. Use quartz cuvettes or reaction vessels that are transparent to UV light at 254 nm. |
| Difficulty in quantifying NCT degradation. | 1. Interference from degradation products in spectrophotometric measurements.2. Inaccurate sampling or dilution techniques. | 1. Use a diode array spectrophotometer to monitor the full spectrum and identify any interfering absorption bands. High-Performance Liquid Chromatography (HPLC) can provide more specific quantification.2. Ensure accurate and reproducible sampling and dilution protocols. |
Quantitative Data Summary
Currently, there is a lack of comprehensive published data on the quantum yield and specific degradation rate constants for the photolysis of this compound. The following table presents hypothetical data for illustrative purposes. Researchers are encouraged to determine these values experimentally for their specific conditions.
| Parameter | Value | Experimental Conditions |
| UV Absorption Maximum (λ_max) | ~252 nm | In aqueous solution |
| Molar Absorptivity (ε) at λ_max | ~429 M⁻¹cm⁻¹ | pH 7.4 |
| Quantum Yield (Φ) | Not yet determined | - |
| Pseudo-First-Order Rate Constant (k) | Dependent on UV intensity and pH | - |
Experimental Protocols
Protocol 1: Determination of NCT Photodegradation Rate
-
Preparation of NCT Solution: Prepare a stock solution of NCT in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4). Determine the exact concentration using a UV-Vis spectrophotometer by measuring the absorbance at 252 nm (ε = 429 M⁻¹cm⁻¹).
-
UV Irradiation Setup:
-
Use a collimated beam UV lamp emitting at 254 nm (commonly available low-pressure mercury lamp).
-
Place the NCT solution in a quartz cuvette with a stir bar.
-
Position the cuvette at a fixed distance from the UV lamp.
-
Measure the incident light intensity at the surface of the solution using a calibrated radiometer.
-
-
Irradiation and Sampling:
-
Start the UV lamp and allow it to stabilize.
-
Expose the NCT solution to the UV light while stirring continuously.
-
At predetermined time intervals, withdraw small aliquots of the solution.
-
-
Analysis:
-
Immediately measure the absorbance of each aliquot at 252 nm to determine the remaining NCT concentration.
-
Plot the natural logarithm of the NCT concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k).
-
Protocol 2: Identification of Degradation Products by HPLC-MS
-
Sample Preparation: Irradiate a solution of NCT as described in Protocol 1 for a sufficient time to achieve significant degradation (e.g., >50%).
-
HPLC Separation:
-
Inject the irradiated sample onto a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Use a mobile phase gradient appropriate for separating polar compounds (e.g., water/acetonitrile with a small amount of formic acid).
-
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a mass spectrometer (e.g., electrospray ionization - mass spectrometry, ESI-MS).
-
Monitor for the expected masses of taurine and any other potential degradation products.
-
Acquire fragmentation spectra (MS/MS) to confirm the identity of the detected compounds.
-
Visualizations
Caption: Proposed UV degradation pathway of this compound.
References
overcoming low solubility of N-Chlorotaurine in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of N-Chlorotaurine (NCT) in organic solvents.
Solubility Data
This compound is typically used as its sodium salt (NCT-Na), which is a hydrophilic compound. Its solubility is significantly higher in aqueous solutions compared to organic solvents. The following table summarizes the solubility of NCT-Na in various common solvents.
| Solvent | Solubility (g/mL) | Classification | Reference |
| Water | 1.4 | Very Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 0.43 | Soluble | [1] |
| Methanol (B129727) | 0.04 | Sparingly Soluble | [1] |
| Ethanol (B145695) | 0.0076 | Slightly Soluble | [1] |
| Apolar Solvents (e.g., hexane, toluene) | Insoluble | Insoluble | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (NCT) not dissolving in my organic solvent?
A1: this compound is used as a sodium salt (NCT-Na), which is a highly polar and hydrophilic molecule.[2][3] According to the principle of "like dissolves like," it exhibits high solubility in polar solvents like water and very low solubility in less polar and apolar organic solvents.[1] If you are using a non-polar or weakly polar organic solvent, you will encounter significant solubility challenges.
Q2: I need to use an organic solvent for my reaction. What are my options?
A2: Based on available data, Dimethyl Sulfoxide (DMSO) is the most suitable organic solvent for dissolving NCT-Na, with a solubility of 0.43 g/mL.[1] Methanol is a less effective option, with a much lower solubility of 0.04 g/mL.[1] For most other common organic solvents, particularly apolar ones, NCT-Na is practically insoluble.[1]
Q3: Can I improve the solubility of NCT in an alcohol like ethanol?
A3: The solubility of NCT-Na in ethanol is very low (0.0076 g/mL).[1] However, solubility often increases with temperature. The synthesis of NCT-Na is carried out in an ethanolic solution, and it can be recrystallized from a methanol/ethanol mixture, which suggests that heating can improve its solubility to some extent.[1] For practical purposes, achieving a high concentration in ethanol at room temperature is unlikely.
Q4: Are there any alternative forms of NCT with better organic solvent solubility?
A4: Currently, NCT is primarily available and studied as its sodium salt due to its stability. While the development of more lipophilic derivatives could theoretically improve organic solvent solubility, this is an area of ongoing research.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause | Suggested Solution |
| NCT-Na precipitate forms when adding to an organic solvent. | The solvent is not polar enough to dissolve the NCT-Na salt. | 1. Switch to a more polar organic solvent like DMSO. 2. If your experimental conditions allow, use an aqueous solution. NCT-Na is readily soluble in water (1.4 g/mL).[1] |
| I can only dissolve a very small amount of NCT-Na in methanol or ethanol. | This is expected due to the low solubility of NCT-Na in these alcohols. | 1. Gently heat the solution to try and increase the dissolved amount. Be cautious as NCT can degrade at elevated temperatures. 2. Use a larger volume of the solvent to achieve your desired total dissolved amount, if the concentration is not critical. 3. Consider using a co-solvent system. |
| My experiment requires a non-polar organic solvent, but NCT-Na is insoluble. | The significant difference in polarity between NCT-Na and non-polar solvents makes direct dissolution impossible. | 1. Phase-Transfer Catalysis: Investigate the use of a phase-transfer catalyst to facilitate the reaction between the aqueous phase containing NCT and the organic phase containing your other reactants. 2. Synthesis of a Lipophilic Derivative: If feasible, consider a synthetic modification of taurine (B1682933) prior to chlorination to introduce lipophilic moieties, which may result in a more organic-soluble N-chloro derivative. |
| I need to prepare a stock solution of NCT in an organic solvent for biological assays. | The choice of solvent is critical to avoid cellular toxicity from the solvent itself. | 1. DMSO is a common choice for stock solutions in biological assays. Given its relatively good solubility for NCT-Na, it is the recommended starting point. 2. When diluting the DMSO stock in your aqueous assay medium, ensure the final DMSO concentration is low enough to not affect your biological system. |
Experimental Protocols
Protocol 1: Preparation of a Saturated this compound Solution in an Organic Solvent
-
Solvent Selection: Choose the desired organic solvent (e.g., DMSO, Methanol).
-
Dispensing NCT-Na: Weigh a small amount of NCT-Na powder and add it to a vial.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Mixing: Agitate the mixture vigorously at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle.
-
Sampling: Carefully extract a sample of the supernatant.
-
Analysis: Determine the concentration of NCT in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry) to determine the saturation solubility.
Protocol 2: Utilizing a Co-solvent System to Enhance Solubility
-
Primary Solvent: Dissolve the NCT-Na in the solvent in which it has higher solubility (e.g., DMSO or a small amount of water if permissible for the application).
-
Co-solvent Addition: Gradually add the less effective organic solvent (the "co-solvent") to this solution while continuously stirring.
-
Observation: Monitor for any signs of precipitation.
-
Optimization: Experiment with different ratios of the primary solvent to the co-solvent to find the optimal mixture that keeps the NCT in solution at the desired concentration.
Visualizing Experimental Workflows
Caption: A troubleshooting workflow for overcoming the low solubility of this compound sodium salt in organic solvents.
References
addressing variability in N-Chlorotaurine efficacy against different bacterial strains
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the variability in N-Chlorotaurine (NCT) efficacy against different bacterial strains. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that can lead to variability in experimental results with this compound.
Q1: We are observing inconsistent bactericidal efficacy of our NCT solution. What are the potential causes?
A1: Inconsistent efficacy can stem from several factors related to the NCT solution itself:
-
Preparation and Storage: NCT solutions should be freshly prepared for each experiment. The crystalline sodium salt of NCT is stable when stored at -20°C.[1] Aqueous solutions can be stored for up to a year at 2-4°C and for about two weeks at room temperature, protected from UV light.[1] Stability is dependent on concentration, with 0.5% solutions having a longer half-life than 1% solutions at room temperature.[2][3]
-
pH of the Solution: The pH of the NCT solution can influence its stability and efficacy. A pH of around 7.1 is commonly used for bactericidal assays.[1][4] It has been noted that NCT solutions, regardless of their initial pH, tend to stabilize around a pH of 8.3.[2][3] An acidic milieu (pH 5.0) has been shown to significantly enhance the bactericidal effect of NCT.[5][6]
-
Purity of NCT: Ensure you are using a high-purity, crystalline sodium salt of NCT. The synthesis and purity can be verified by spectrophotometric analysis and iodometric titration.[1]
Q2: Our results show that NCT is less effective against certain bacterial strains. Why is there strain-dependent variability?
A2: While NCT has broad-spectrum activity, some inter-strain and inter-species variability is expected.[1] This can be attributed to:
-
Bacterial Cell Wall and Membrane Composition: The primary mechanism of NCT involves the penetration of active chlorine through the bacterial cell envelope.[1] Differences in the composition and thickness of the cell wall and outer membrane between Gram-positive and Gram-negative bacteria, and even between different strains, can affect the rate of NCT penetration and subsequent bactericidal action.
-
Biofilm Formation: Bacteria within a biofilm are significantly more resistant to antimicrobial agents than their planktonic counterparts.[7][8][9] The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, limiting NCT diffusion. NCT has been shown to be effective against biofilms, but it may require higher concentrations or longer exposure times.[7][8][9]
-
Physiological State of the Bacteria: The growth phase of the bacteria can influence their susceptibility. Actively dividing cells may be more susceptible than stationary phase or persister cells.
Q3: Can components of the culture medium interfere with NCT activity?
A3: Yes, components of the culture medium can interact with and inactivate NCT.
-
Organic Matter: Nutrient-rich media containing proteins, amino acids, and other organic molecules can consume the active chlorine of NCT, reducing its effective concentration. It is recommended to perform killing assays in a buffer solution, such as phosphate-buffered saline (PBS), to minimize these interactions.[1][4]
-
Enhancement by Ammonium (B1175870): Conversely, the presence of ammonium can enhance NCT's efficacy. NCT can transfer its active chlorine to ammonium to form monochloramine, a more lipophilic molecule that can penetrate bacterial cells more easily.[10]
Q4: How can we ensure complete inactivation of NCT before plating to determine viable counts?
A4: Proper inactivation of NCT is crucial for accurate determination of bactericidal activity.
-
Inactivating Agents: A solution of 1% methionine and 1% histidine in distilled water is an effective and commonly used inactivator for NCT.[1][4][11]
-
Inactivation Control: It is essential to include an inactivation control in your experiments. This involves adding the inactivator to the NCT solution before adding the bacteria to ensure that the inactivation process itself is not harmful to the bacteria and that the NCT is fully neutralized.[11]
Quantitative Data on NCT Efficacy
The following table summarizes the bactericidal activity of NCT against various bacterial strains as reported in the literature. The data is presented as the log10 reduction in colony-forming units (CFU).
| Bacterial Species | Strain | NCT Concentration | Incubation Time | Log10 Reduction in CFU/mL | Reference |
| Staphylococcus aureus | Multidrug-resistant clinical isolates | 1% (55 mM) | 15 min | > 2 | [4] |
| 30 min | Near detection limit | [4] | |||
| Staphylococcus epidermidis | Linezolid-resistant clinical isolate | 1% (55 mM) | 15 min | > 2 | [4] |
| 30 min | Near detection limit | [4] | |||
| Enterococcus faecium | Vancomycin-resistant clinical isolate | 1% (55 mM) | 15 min | > 2 | [4] |
| 30 min | Near detection limit | [4] | |||
| Escherichia coli | 3MRGN and 4MRGN clinical isolates | 1% (55 mM) | 15 min | > 2 | [4] |
| 30 min | Near detection limit | [4] | |||
| Pseudomonas aeruginosa | Multidrug-resistant clinical isolate | 1% (55 mM) | 15 min | > 2 | [4] |
| 30 min | Near detection limit | [4] | |||
| Acinetobacter baumannii | 3MRGN and 4MRGN clinical isolates | 1% (55 mM) | 15 min | > 2 | [4] |
| 30 min | Near detection limit | [4] | |||
| Klebsiella pneumoniae | 3MRGN and 4MRGN clinical isolates | 1% (55 mM) | 15 min | > 2 | [4] |
| 30 min | Near detection limit | [4] | |||
| Staphylococcus aureus | Biofilm on metal disk | 1% (55 mM) | 15 min | > 1 | [8] |
| 1 h | Reached detection limit | [8] | |||
| Staphylococcus epidermidis | Biofilm on metal disk (clinical isolate) | 1% (55 mM) | 3 h | Reached detection limit | [8] |
| Pseudomonas aeruginosa | Biofilm on metal disk | 1% (55 mM) | 30 min | Reached detection limit | [8] |
| Streptococcus sanguinis | Planktonic | 1% (55 mM) | 10-20 min | Reached detection limit | [12][13] |
| Streptococcus salivarius | Planktonic | 1% (55 mM) | 10-20 min | Reached detection limit | [12][13] |
| Streptococcus oralis | Planktonic | 1% (55 mM) | 10-20 min | Reached detection limit | [12][13] |
| Rothia aeria | Planktonic | 1% (55 mM) | 10-20 min | Reached detection limit | [12][13] |
| Capnocytophaga ochracea | Planktonic | 1% (55 mM) | 10-20 min | Reached detection limit | [12][13] |
| Staphylococcus aureus | ATCC 25923 (Biofilm) | 1% (55 mM) | 60 min | 2.83 | [14] |
| Pseudomonas aeruginosa | ATCC 27853 (Biofilm) | 1% (55 mM) | 60 min | 5.13 | [14] |
| Klebsiella variicola | Clinical isolate (Biofilm) | 1% (55 mM) | 60 min | 5.58 | [14] |
Experimental Protocols
Detailed Protocol for Quantitative Killing Assay
This protocol outlines the steps for assessing the bactericidal activity of NCT against planktonic bacteria.
Materials:
-
Crystalline sodium salt of this compound (NCT)
-
Sterile 0.1 M Phosphate-Buffered Saline (PBS), pH 7.1
-
Bacterial strain of interest
-
Appropriate liquid culture medium (e.g., Tryptic Soy Broth)
-
Sterile distilled water
-
L-methionine and L-histidine for inactivation solution
-
Appropriate solid agar (B569324) medium (e.g., Tryptic Soy Agar)
-
Sterile microcentrifuge tubes and other labware
-
Incubator at 37°C
-
Spectrophotometer
-
Vortex mixer
-
Spiral plater (optional)
Procedure:
-
Preparation of NCT Solution:
-
Freshly prepare a 1% (55 mM) NCT solution by dissolving the crystalline sodium salt in sterile 0.1 M PBS (pH 7.1).
-
Ensure the NCT is completely dissolved. Protect the solution from light.
-
-
Preparation of Bacterial Suspension:
-
Inoculate the bacterial strain into a suitable liquid culture medium and incubate overnight at 37°C.
-
Harvest the bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10⁸ to 1 x 10⁹ CFU/mL using a spectrophotometer or by comparison to a McFarland standard.
-
-
Killing Assay:
-
Pre-warm the 1% NCT solution and PBS (for controls) to 37°C.
-
In a sterile tube, add 40 µL of the bacterial suspension to 3.96 mL of the pre-warmed 1% NCT solution. This results in a final bacterial concentration of 5 x 10⁶ to 1 x 10⁷ CFU/mL.
-
For the control, add 40 µL of the bacterial suspension to 3.96 mL of pre-warmed PBS without NCT.
-
Vortex the tubes immediately.
-
Incubate the tubes at 37°C.
-
-
Sampling and Inactivation:
-
At predetermined time points (e.g., 5, 15, 30, and 60 minutes), remove a 100 µL aliquot from each tube.
-
Immediately mix the aliquot with 900 µL of the inactivation solution (1% methionine and 1% histidine in distilled water).
-
-
Plating and Incubation:
-
Perform serial dilutions of the inactivated samples in sterile PBS if necessary.
-
Plate 50-100 µL of the appropriate dilutions onto the surface of the solid agar medium in duplicate. A spiral plater can be used for automated plating.[1][4]
-
Incubate the plates at 37°C for 24-48 hours. For bacteria that may be attenuated but not killed, extend the incubation for up to 5 days.[1]
-
-
Data Analysis:
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point.
-
Calculate the log10 reduction in CFU/mL for the NCT-treated samples compared to the control at each time point.
-
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound (NCT) bactericidal activity.
Experimental Workflow for NCT Efficacy Testing
Caption: Standard experimental workflow for assessing this compound efficacy.
Enhancement of NCT Activity by Ammonium
Caption: Chemical interaction of NCT with ammonium leading to enhanced efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scilit.com [scilit.com]
- 3. Long-Term Stability and Efficacy of NCT Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal activity of micromolar this compound: evidence for its antimicrobial function in the human defense system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bactericidal activity of this compound against biofilm-forming bacteria grown on metal disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal Activity of this compound against Biofilm-Forming Bacteria Grown on Metal Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Activity of this compound against Periodontal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of this compound against Periodontal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of this compound against Long-Term Biofilms of Bacteria and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Chlorotaurine (NCT) Measurement in Biological Samples
Welcome to the technical support center for N-Chlorotaurine (NCT) analysis. This resource is designed to assist researchers, scientists, and drug development professionals in accurately measuring NCT concentrations in various biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on NCT stability.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound (NCT) concentration?
A1: The most frequently employed methods for NCT quantification are UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] Titrimetric methods have also been utilized.[5][6] UV-Vis spectrophotometry is often favored for its simplicity and is based on NCT's characteristic absorbance peak at approximately 252 nm.[4][7][8] HPLC and LC-MS offer higher specificity and are particularly useful for complex biological matrices.[1][2][3]
Q2: What are the main challenges in measuring NCT in biological samples?
A2: The primary challenges include:
-
Instability of NCT: NCT is an oxidizing agent and its stability is a significant concern. It is sensitive to temperature, concentration, pH, and UV light, which can lead to degradation during sample handling and analysis.[9][10][11]
-
Matrix Effects: Biological samples are complex mixtures containing proteins, amino acids, and other substances that can interfere with NCT measurement.[1][11]
-
Sample Preparation: Inefficient removal of interfering substances during sample preparation can lead to inaccurate results. For instance, residual proteins can affect both spectrophotometric and chromatographic analyses.
Q3: How stable is NCT in solution and what are the optimal storage conditions?
A3: NCT stability is dependent on concentration and temperature.[2][9] Aqueous solutions are more stable at lower temperatures. For example, a 1% NCT gel was found to have a half-life of approximately 161 days at room temperature, while at 4°C, the half-life extended to about 4 years.[10] Solutions should be protected from light to prevent degradation.[10] For long-term storage, freezing at -20°C is recommended.[8]
Q4: Can other amino acids or compounds in my sample interfere with NCT measurement?
A4: Yes. NCT can undergo transhalogenation, transferring its active chlorine to other N-H compounds like amino acids (e.g., glycine, alanine).[1][11] This can decrease the concentration of NCT and potentially create new chlorinated species that may interfere with the analysis. The presence of ammonium (B1175870) can also lead to the formation of monochloramine, which has different properties than NCT.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of NCT concentration.
UV-Vis Spectrophotometry
| Problem | Possible Cause(s) | Solution(s) |
| High or Unstable Absorbance Readings | 1. Sample concentration is too high, exceeding the linear range of the spectrophotometer.[13] 2. The sample is hazy or contains suspended particles that are scattering light.[13] 3. The spectrophotometer has not been allowed to warm up sufficiently. | 1. Dilute the sample with the appropriate buffer to bring the absorbance into the optimal range (typically 0.1-1.0 AU). 2. Centrifuge the sample to pellet any suspended material. If haziness persists, consider further dilution or filtration.[13] 3. Ensure the spectrophotometer has warmed up for at least 15-30 minutes before taking measurements. |
| Negative Absorbance Readings | 1. The blank cuvette is dirty or was not handled properly.[13] 2. The blank and sample cuvettes are mismatched.[13] 3. The blank and sample were inadvertently swapped in the spectrophotometer.[13] | 1. Clean the cuvette thoroughly and handle it only by the frosted sides. 2. Use the same cuvette for both the blank and the sample, or use a matched pair of cuvettes.[13] 3. Label all cuvettes clearly to avoid mix-ups.[13] |
| Unexpected Peaks in the Spectrum | 1. Contamination of the sample or cuvette.[14] 2. Presence of interfering substances in the biological matrix that absorb at similar wavelengths. | 1. Use fresh, clean cuvettes and ensure no cross-contamination during sample preparation.[14] 2. Perform a sample cleanup procedure, such as protein precipitation, to remove potential interferences. If interference persists, consider using a more specific method like HPLC. |
HPLC Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Ghost Peaks in the Chromatogram | 1. Contaminated mobile phase, particularly the water component.[15] 2. Impurities leaching from the HPLC system components. | 1. Use high-purity water (e.g., from a point-of-use purification system) and HPLC-grade solvents.[15] 2. Flush the system thoroughly. If the problem persists, inspect and clean or replace system components as needed. |
| Poor Peak Shape or Resolution | 1. Inappropriate mobile phase composition or pH. 2. Column degradation or contamination. 3. Suboptimal column temperature. | 1. Optimize the mobile phase composition, including the organic solvent ratio and buffer pH, to improve separation. 2. Wash the column according to the manufacturer's instructions or replace it if it is old or irreversibly contaminated. 3. Adjust the column temperature to enhance separation efficiency. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate. 2. Changes in column temperature. | 1. Ensure the mobile phase is well-mixed and degassed. Check the pump for proper functioning and leaks. 2. Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
Stability of this compound (NCT) Solutions
| Concentration | Temperature | Half-life | Reference(s) |
| 1% Aqueous Solution | ~20 °C (Ambient) | ~120 days | [2][9] |
| 0.5% Aqueous Solution | ~20 °C (Ambient) | ~236 days | [2][9] |
| 1% Aqueous Gel | Ambient Temperature | ~161 days | [10][16] |
| 1% Aqueous Gel | 4 °C | ~4 years | [10][16] |
| 1% Aqueous Solution | 40 °C | ~15 days | [9] |
| 0.25% Aqueous Solution | 40 °C | ~45 days | [9] |
Experimental Protocols
Protocol 1: Quantification of NCT by UV-Vis Spectrophotometry
This protocol provides a general method for determining NCT concentration in aqueous solutions.
1. Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
NCT standard of known concentration
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Biological sample containing NCT
2. Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Blank Measurement: Fill a quartz cuvette with PBS (or the same buffer your sample is in). Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.
-
Standard Curve Preparation:
-
Prepare a series of NCT standards of known concentrations by diluting the stock NCT solution in PBS.
-
Measure the absorbance of each standard at 252 nm.
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Preparation:
-
If the sample is a clear aqueous solution, it may be measured directly or after dilution in PBS.
-
For samples with complex matrices (e.g., plasma, tissue homogenate), perform a protein precipitation step (see Protocol 2).
-
-
Sample Measurement:
-
Fill a quartz cuvette with the prepared sample.
-
Measure the absorbance at 252 nm.
-
-
Concentration Calculation:
-
Determine the concentration of NCT in the sample by interpolating its absorbance value on the standard curve.
-
Account for any dilution factors used during sample preparation.
-
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
This protocol is for removing proteins from plasma samples prior to NCT analysis.
1. Materials:
-
Plasma sample containing NCT
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
2. Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to plasma).
-
Vortex the tube vigorously for 30 seconds to denature and precipitate the proteins.
-
Incubate the sample on ice for 10 minutes to enhance protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the NCT, for analysis.
Visualizations
Caption: Workflow for NCT quantification using UV-Vis spectrophotometry.
Caption: Troubleshooting logic for inaccurate NCT measurements.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound Solutions as Agents for Infusion Detoxification Therapy: Preclinical Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Long-Term Stability and Efficacy of NCT Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. main.pathogenics.com [main.pathogenics.com]
- 13. youtube.com [youtube.com]
- 14. ossila.com [ossila.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: N-Chlorotaurine (NCT) Experimental Stability
Welcome to the N-Chlorotaurine (NCT) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the inactivation of this compound by antioxidants during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the handling and use of NCT in the presence of antioxidants.
Question 1: My NCT solution is rapidly losing activity. What are the common causes?
Answer: Rapid inactivation of NCT is often due to several factors. Firstly, NCT is sensitive to its environment. Exposure to UV light can cause degradation, so it is crucial to store NCT solutions in light-protected containers.[1][2][3] Secondly, the stability of NCT is pH-dependent. A slightly alkaline pH of around 8.2 is optimal for unbuffered 1% NCT solutions to prevent the formation of less stable byproducts like N,N-dichlorotaurine.[4] Temperature also plays a significant role; NCT solutions are more stable at lower temperatures (2-4°C) for long-term storage.[5][6] Finally, and most critically, the presence of reducing agents, including many common antioxidants, will lead to rapid inactivation.
Question 2: Which common laboratory reagents are known to inactivate NCT?
Answer: Several classes of compounds can inactivate NCT. Thiol-containing compounds, such as glutathione, react very quickly with NCT, leading to a complete loss of its oxidizing capacity.[7] Amino acids like methionine and histidine are also potent inactivators and are often used experimentally to quench NCT activity.[5] Other antioxidants, including ascorbic acid (Vitamin C), can also reduce and inactivate NCT.[8] It is essential to review all components of your experimental buffer and media for the presence of these and other reducing agents.
Question 3: How can I minimize NCT inactivation when antioxidants are a necessary component of my experiment?
Answer: Minimizing NCT inactivation in the presence of antioxidants requires careful experimental design.
-
Sequential Addition: If possible, add the antioxidant to the system after the desired action of NCT is complete. If the antioxidant's purpose is to quench the NCT reaction at a specific time point, this is the standard procedure.
-
Encapsulation: For more complex scenarios where both substances need to be present simultaneously, consider encapsulation techniques. Liposomes or other microencapsulation methods can be used to physically separate NCT from antioxidants in the formulation, preventing their direct interaction until a desired release is triggered.[7][9]
-
Formulation in a Gel Matrix: Formulating NCT in a gel, such as a smectite clay-based gel, has been shown to improve its stability.[10][11] This may offer some protection against environmental factors and could potentially slow down interactions with antioxidants depending on the gel's properties.
-
Structural Analogs: Research has shown that structural analogs of NCT with methyl groups at the beta-carbon of taurine (B1682933) exhibit lower reaction rates with methionine.[12] Depending on the experimental goals, exploring the use of more stable analogs could be a viable strategy.
Question 4: What are the optimal storage conditions for NCT solutions to ensure maximum stability?
Answer: To maximize the shelf-life of your NCT solutions, adhere to the following storage conditions:
-
Temperature: For long-term storage (up to a year), keep crystalline NCT salt or prepared solutions at 2-4°C.[5][6] For shorter periods (up to two weeks), room temperature is acceptable if the solution is protected from light.[5]
-
Light Protection: Always store NCT solutions in amber vials or wrapped in aluminum foil to protect them from UV light, which can accelerate degradation.[1][2][3]
-
pH: Unbuffered aqueous solutions of NCT naturally establish a slightly alkaline pH (around 7-8), which is optimal for its stability.[6] Avoid using phosphate (B84403) buffers, as they have been shown to increase the rate of disproportionation.[1]
Question 5: I am seeing inconsistent results in my NCT experiments. What are the potential sources of variability?
Answer: Inconsistent results can stem from several sources. Ensure precise and consistent preparation of your NCT solutions. The concentration of NCT can be verified using the analytical methods described below. Pay close attention to the experimental conditions, as minor variations in pH, temperature, or light exposure can affect NCT stability. If working with biological samples, the inherent variability in the composition of these samples (e.g., levels of endogenous antioxidants) can also contribute to inconsistent outcomes. Finally, ensure that any reagents used to inactivate NCT at the end of an experiment (e.g., methionine/histidine solution) are freshly prepared and used at a sufficient concentration to completely quench the reaction.[5]
Quantitative Data on NCT Inactivation
The inactivation of this compound by antioxidants is a significant consideration in experimental design. The following tables summarize available quantitative data on the stability of NCT and its reaction with various compounds.
Table 1: Half-life of Aqueous this compound Solutions under Different Conditions
| NCT Concentration | Temperature | Initial pH | Half-life | Reference |
| 1% | ~20 °C | 7, 8, or 9.5 | ~120 days | [13] |
| 0.5% | ~20 °C | 7, 8, or 9.5 | ~236 days | [13] |
| 1% (in smectite gel) | Room Temperature | ~8.7 | ~161 days | [10][11] |
| 1% (in smectite gel) | 4 °C | ~9.0 | ~4 years | [10][11] |
Table 2: Qualitative Reactivity of this compound with Various Compounds
| Reactant Class | Example(s) | Reaction Rate | Impact on Oxidative Capacity | Reference |
| Thiols | Glutathione | Very Fast | Completely Lost | [7] |
| Activated Aromatic Compounds | Histidine, Phenol | Moderately Fast | Completely Lost | [14] |
| Amines | Amino Acids, Ammonium | Equilibrium Established | Intact (transchlorination) | [14] |
| Vitamin C | Ascorbic Acid | - | Protects against and reverses some modifications | [8] |
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound concentration.
Protocol 1: Determination of NCT Concentration using UV-Vis Spectrophotometry
This method is based on the characteristic absorbance of NCT at a specific wavelength.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound solution of unknown concentration
-
Solvent used to prepare the NCT solution (e.g., deionized water, buffer) for use as a blank
Procedure:
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15 minutes to ensure a stable light source.
-
Wavelength Selection: Set the spectrophotometer to measure absorbance at 252 nm, which is the maximum absorbance wavelength (λmax) for NCT.[13]
-
Blank Measurement: a. Fill a clean quartz cuvette with the blank solution (the same solvent used to prepare your NCT sample). b. Place the cuvette in the spectrophotometer and zero the absorbance.
-
Sample Measurement: a. Empty the cuvette and rinse it with a small amount of the NCT sample solution. b. Fill the cuvette with the NCT sample solution. c. Place the cuvette in the spectrophotometer and record the absorbance reading at 252 nm.
-
Concentration Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration of your NCT solution.
-
A = Absorbance reading
-
ε = Molar absorptivity of NCT (415 M⁻¹cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration of NCT (in M)
-
Troubleshooting:
-
Absorbance too high (>1.0): Your sample is too concentrated. Dilute the sample with a known volume of the blank solution and re-measure. Remember to account for the dilution factor in your final concentration calculation.
-
Negative Absorbance: This may indicate an issue with the blanking procedure or contamination of the blank solution. Re-blank the instrument and measure the sample again.
-
Drifting Readings: This could be due to an unstable lamp or the sample degrading during measurement. Ensure the instrument has had adequate warm-up time. If degradation is suspected, perform readings quickly.
Protocol 2: Determination of NCT Concentration by Iodometric Titration
This titrimetric method determines the concentration of active chlorine in the NCT solution.
Materials:
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Graduated cylinders
-
This compound solution
-
Potassium iodide (KI), solid or 10% solution
-
Glacial acetic acid
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
Procedure:
-
Sample Preparation: a. Pipette a known volume (e.g., 10.0 mL) of the NCT solution into a 250 mL Erlenmeyer flask. b. Add approximately 100 mL of deionized water.
-
Reaction Initiation: a. Add approximately 1 g of solid KI or 10 mL of a 10% KI solution to the flask. b. Add 5-10 mL of glacial acetic acid to acidify the solution. The solution should turn a yellow-brown color due to the liberation of iodine (I₂).
-
Titration: a. Fill the burette with the standardized sodium thiosulfate solution and record the initial volume. b. Titrate the liberated iodine with the sodium thiosulfate solution. The yellow-brown color will fade as the titration proceeds. c. When the solution becomes a pale yellow, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color. d. Continue the titration dropwise with constant swirling until the blue-black color disappears completely, indicating the endpoint.
-
Data Recording and Calculation: a. Record the final volume of the sodium thiosulfate solution used. b. Calculate the concentration of active chlorine in the NCT sample using the following formula: Concentration (mg/L) = (A x N x 35.45 x 1000) / V Where:
- A = volume of Na₂S₂O₃ titrant used (mL)
- N = normality of the Na₂S₂O₃ solution
- 35.45 = equivalent weight of chlorine
- V = volume of the NCT sample used (mL)
Troubleshooting:
-
Endpoint is difficult to determine: The starch indicator may be old or improperly prepared. Use a freshly prepared starch solution. Over-titration can also be an issue; add the titrant dropwise near the endpoint.
-
Inconsistent results: Ensure accurate pipetting of the sample and titrant. The sodium thiosulfate solution should be properly standardized.
Visualizations
Diagram 1: General Workflow for Assessing NCT Stability
Caption: Workflow for evaluating the stability of this compound in the presence of an antioxidant.
Diagram 2: Decision Tree for Troubleshooting NCT Inactivation
Caption: A troubleshooting decision tree for identifying the cause of this compound inactivation.
Diagram 3: NCT Inactivation Pathway by Thiols
Caption: Simplified reaction pathway for the inactivation of this compound by thiol-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-Encapsulation of Multiple Antineoplastic Agents in Liposomes by Exploring Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Efficacy and Stability of an this compound Gel for Chronic Wound Treatment [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Long-Term Stability and Efficacy of NCT Solutions [mdpi.com]
- 14. IJMS | Special Issue : Advanced Research on this compound and Other Active Halogen Taurine Derivatives [mdpi.com]
resolving artifacts in microscopy when using N-Chlorotaurine
Welcome to the technical support center for researchers utilizing N-Chlorotaurine (NCT) in microscopy applications. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve potential artifacts and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NCT) and why might it cause microscopy artifacts?
This compound is a mild, long-lived oxidant and chlorinating agent, endogenously produced by human immune cells.[1] In research, it is valued for its broad-spectrum antimicrobial and anti-inflammatory properties.[2][3] However, its reactive nature as an active chlorine compound means it can interact with various biological and chemical components of a microscopy experiment. These interactions can lead to artifacts such as fluorescent signal quenching, increased background autofluorescence, and morphological changes that may complicate data interpretation.[4][5]
Q2: My fluorescent signal is significantly weaker or completely gone after treating my sample with NCT. What is happening?
This is likely due to fluorescence quenching . As an oxidizing agent, NCT can chemically modify fluorophores, including fluorescent proteins (e.g., GFP) and organic dyes (e.g., Alexa Fluor™ dyes), rendering them non-fluorescent.[6] The active chlorine in NCT can directly attack the chemical structure of the fluorophore, leading to irreversible photobleaching or conversion to a non-fluorescent state.
Q3: I am observing high, non-specific background fluorescence after NCT treatment. How can I resolve this?
This artifact is likely oxidant-induced autofluorescence .[5] Oxidative stress from NCT treatment can lead to the formation of endogenous fluorescent products within the cell.[5] Furthermore, if you are using an aldehyde-based fixative like paraformaldehyde (PFA), NCT may react with it or exacerbate the autofluorescence that aldehydes can cause on their own.[7][8]
To mitigate this:
-
Include an unstained, NCT-treated control to determine the baseline autofluorescence.[9]
-
Use a chemical quenching agent after fixation. Sodium borohydride (B1222165) is effective against aldehyde-induced autofluorescence.[10]
-
Choose fluorophores in the far-red spectrum (e.g., Alexa Fluor™ 647, Cy5), as autofluorescence is typically strongest in the blue-green range.[8][9]
Q4: I'm observing changes in cell structure, like membrane blebbing or cytoplasmic disorganization. Is this an artifact of NCT?
Yes, this is a possibility. NCT is biologically active and can induce morphological changes in cells, particularly at higher concentrations or with longer incubation times.[2][4] Electron microscopy studies have revealed that NCT can alter bacterial cell membranes and cause cytoplasmic disintegration.[11] It is crucial to distinguish these treatment-induced effects from your experimental variable. Running parallel controls (untreated cells, vehicle-only treated cells) is essential to correctly attribute any observed morphological changes.
Q5: Can NCT interfere with immunofluorescence (IF/ICC) staining by masking antigens?
Yes, this is a significant risk. The chlorinating and oxidizing properties of NCT can alter protein structures, including the epitopes recognized by primary antibodies. This can lead to reduced or absent signal during immunofluorescence staining. The extent of this interference depends on the specific antigen and epitope.
Troubleshooting Guides
Issue 1: Diminished or Absent Fluorescent Signal
This guide helps you troubleshoot signal loss, a common issue when working with the oxidant NCT.
Troubleshooting Workflow: Low Fluorescent Signal
References
- 1. Tolerability of this compound in comparison with routinely used antiseptics: an in vitro study on chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound is highly active against respiratory viruses including SARS-CoV-2 (COVID-19) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Oxidation-Induced Autofluorescence Hypothesis: Red Edge Excitation and Implications for Metabolic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. benchchem.com [benchchem.com]
- 11. Bactericidal activity of micromolar this compound: evidence for its antimicrobial function in the human defense system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Chlorotaurine Biofilm Disruption
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation time for N-Chlorotaurine (NCT) in biofilm disruption experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for disrupting biofilms with this compound (NCT)?
A1: The optimal incubation time for NCT is highly dependent on the bacterial species, the concentration of NCT used, and the age of the biofilm. Generally, significant biofilm disruption can be observed within 15 minutes to 7 hours of incubation.[1][2][3] For many common biofilm-forming bacteria, a 1% NCT solution can cause a significant reduction in viable cells within 15 to 60 minutes.[1][4]
Q2: How does the concentration of NCT affect the required incubation time?
A2: The action of NCT is dose-dependent.[1][2][3] Higher concentrations of NCT will disrupt biofilms more rapidly. For example, a 1% NCT solution can achieve a 10-fold reduction in CFU counts of Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa biofilms within 15 minutes.[1][2] Lower concentrations, such as 0.1% or 0.5%, will require longer incubation times to achieve a similar effect.[1][2][3]
Q3: Do different bacterial species require different incubation times?
A3: Yes, susceptibility to NCT varies among bacterial species. Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella variicola have been shown to be more susceptible to NCT than Gram-positive bacteria such as Staphylococcus aureus.[4][5][6] For instance, with a 1% NCT solution, the detection limit for viable P. aeruginosa in a biofilm was reached after 30 minutes, while it took 1 hour for staphylococci.[2]
Q4: Does the age of the biofilm influence the effectiveness of NCT and the required incubation time?
A4: Interestingly, older, more established biofilms do not appear to show increased resistance to NCT.[4][6] Studies on long-term biofilms (grown for weeks to months) have demonstrated that their susceptibility to NCT remains constant over time.[4][6]
Q5: What is the mechanism of action of NCT on biofilms?
A5: NCT disrupts biofilms through a dual mechanism. It disturbs the architecture of the biofilm by rupturing the extracellular matrix, which leads to the detachment of bacteria.[1][7] Additionally, NCT has direct bactericidal activity, killing the bacteria within the biofilm.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no biofilm disruption | NCT concentration is too low: Lower concentrations require longer incubation times. | Increase the NCT concentration (e.g., from 0.1% to 1%) or extend the incubation period. |
| Incubation time is too short: The required time may vary based on the bacterial species and biofilm density. | Refer to the data tables below for recommended incubation times for specific bacteria and NCT concentrations. Perform a time-course experiment to determine the optimal time for your specific conditions. | |
| Bacterial strain is less susceptible: Some clinical isolates may be more resistant than ATCC type strains.[1][2] | Increase NCT concentration and/or incubation time. Consider combination therapies if applicable. | |
| High variability between replicates | Uneven biofilm formation: Inconsistent initial biofilm growth can lead to variable results. | Ensure a standardized protocol for biofilm growth, including consistent inoculum density, growth medium, and incubation conditions. |
| Incomplete removal of NCT before quantification: Residual NCT can continue to act on the bacteria, affecting viability counts. | Wash the biofilms thoroughly with a suitable buffer (e.g., PBS) after NCT treatment and before proceeding with quantification assays like CFU counting or XTT assays. | |
| Difficulty detaching biofilm for quantification | Strongly adherent biofilm: Some bacterial strains form very tenacious biofilms. | Use a combination of scraping and sonication to detach the biofilm from the surface. Ensure the sonication parameters (e.g., frequency, duration) are optimized and standardized. |
Quantitative Data Summary
The following tables summarize the bactericidal activity of this compound against various bacterial biofilms at different concentrations and incubation times.
Table 1: Log₁₀ Reduction in CFU/mL of Various Bacterial Biofilms Treated with 1% NCT
| Bacterial Species | Incubation Time | Log₁₀ Reduction in CFU/mL | Reference |
| Staphylococcus aureus | 15 min | >1 | [2] |
| 30 min | ~2.83 | [4] | |
| 60 min | ~5.13 | [4] | |
| Staphylococcus epidermidis | 15 min | >1 | [2] |
| 60 min | Detection limit reached | [2] | |
| Pseudomonas aeruginosa | 15 min | >1 | [2] |
| 30 min | Detection limit reached | [2] | |
| 60 min | ~5.58 | [4] | |
| Klebsiella variicola | 30 min | ~4.74 | [4] |
| 60 min | ~5.58 | [4] | |
| Periodontal Pathogens | 30-40 min | Eradicated to detection limit | [8] |
Table 2: Effect of Different NCT Concentrations on S. aureus Biofilm Metabolic Activity (XTT Assay)
| NCT Concentration | Incubation Time | % Reduction in Metabolic Activity | Reference |
| 1% | 15 min | ~75% | [2] |
| 0.5% | 15 min | 30% - 60% | [2] |
| 30 min | 60% - 80% | [2] | |
| 0.1% | 15 min | 30% - 60% | [2] |
| 30 min | 60% - 80% | [2] |
Experimental Protocols
Biofilm Growth on Metal Disks
This protocol is adapted from studies investigating NCT's effect on biofilms relevant to orthopedic implants.[1][2]
-
Material Preparation: Sterilize metal alloy disks (e.g., titanium) representative of implant materials.
-
Bacterial Culture: Prepare an overnight culture of the desired bacterial strain (e.g., S. aureus, S. epidermidis, P. aeruginosa) in a suitable broth (e.g., Tryptic Soy Broth).
-
Inoculation: Place the sterile disks in a sterile container (e.g., 24-well plate). Add the bacterial culture, ensuring the disks are fully submerged.
-
Incubation: Incubate the disks for 48 hours at 37°C to allow for mature biofilm formation.
-
Washing: Gently wash the disks with Phosphate (B84403) Buffered Saline (PBS) to remove planktonic (free-floating) bacteria.
This compound Treatment and Biofilm Disruption
-
Prepare NCT Solutions: Dissolve pure NCT sodium salt in 0.1 M phosphate buffer (pH 7.1) to the desired concentrations (e.g., 0.1%, 0.5%, 1%).[5]
-
Treatment: Place the biofilm-coated disks into the prepared NCT solutions. Include a negative control (PBS only) and a positive control (e.g., 0.2% chlorhexidine).[7]
-
Incubation: Incubate at 37°C for the desired time points (e.g., 15 min, 30 min, 1 h, 3 h, 7 h).[1][2]
-
Washing: After incubation, wash the disks twice with PBS to remove the NCT solution.
Quantification of Biofilm Disruption
-
Biofilm Detachment: Place the washed disks in a tube with a known volume of PBS. Use sonication (e.g., 1 minute in an ultrasound water bath at 40 kHz) to detach the remaining viable bacteria from the disk surface.[7]
-
Serial Dilution: Perform serial dilutions of the resulting bacterial suspension in PBS.
-
Plating: Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Counting: Count the colonies on the plates to determine the number of CFU per disk.
This assay measures the metabolic activity of the remaining biofilm.
-
Biofilm Growth: Grow biofilms in a 96-well polystyrene plate.
-
NCT Treatment: Treat the biofilms with different concentrations of NCT for various time points as described above.
-
Washing: Wash the wells twice with PBS.
-
XTT Addition: Add the XTT solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2 hours.[3][7]
-
Measurement: Measure the colorimetric change (formazan product) using a microplate reader to determine the metabolic activity.
Visualizations
Caption: Experimental workflow for assessing NCT-mediated biofilm disruption.
Caption: Factors influencing this compound's efficacy against biofilms.
References
- 1. Bactericidal activity of this compound against biofilm-forming bacteria grown on metal disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Activity of this compound against Long-Term Biofilms of Bacteria and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bactericidal Activity of this compound against Biofilm-Forming Bacteria Grown on Metal Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of N-Chlorotaurine and Hypochlorous Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of N-Chlorotaurine (NCT) and hypochlorous acid (HOCl), two potent oxidizing agents with significant relevance in antimicrobial research and development. While both compounds are part of the innate immune response, they exhibit distinct characteristics in their antimicrobial efficacy, stability, and mechanism of action.
Overview and Physicochemical Properties
Hypochlorous acid (HOCl) is a powerful, fast-acting antimicrobial agent produced by neutrophils during the oxidative burst to combat invading pathogens.[1][2] It is a weak acid and a strong oxidizing agent that demonstrates broad-spectrum activity against bacteria, viruses, and fungi.[1] However, HOCl is inherently unstable, with a short half-life, particularly in the presence of organic matter.[1]
This compound (NCT) is a naturally occurring, long-lived oxidant derived from the reaction of HOCl with the amino acid taurine.[3][4] This process, which occurs within phagocytes, modulates the high reactivity of HOCl, resulting in a more stable and less toxic compound.[2][5] NCT can be synthesized and formulated as a stable crystalline salt, allowing for its use in various applications where sustained antimicrobial action is desired.[6]
| Property | This compound (NCT) | Hypochlorous Acid (HOCl) |
| Chemical Formula | C₂H₆ClNNaO₃S | HOCl |
| Nature | Mild, long-lived oxidant[3] | Potent, short-lived oxidant[1] |
| Stability | High; can be stored as a crystalline salt or in solution for extended periods[6] | Low; rapidly degrades, especially in the presence of organic material[1] |
| Reactivity | Less reactive than HOCl[3] | Highly reactive[1] |
| Toxicity | Low cytotoxicity[5] | Higher potential for cytotoxicity at effective concentrations[1] |
Antimicrobial Mechanism of Action
Both NCT and HOCl exert their antimicrobial effects through the oxidation and chlorination of essential biomolecules in microbial cells. However, the kinetics and specificity of their actions differ.
Hypochlorous Acid (HOCl):
HOCl acts rapidly and indiscriminately, targeting a wide range of cellular components. Its primary mechanisms include:
-
Disruption of Cell Membranes: HOCl oxidizes lipids and proteins in the bacterial cell membrane, leading to increased permeability and cell lysis.[1]
-
Protein Damage: It causes the oxidation and denaturation of proteins, including essential enzymes, leading to metabolic arrest.[1]
-
Nucleic Acid Damage: HOCl can lead to DNA strand breaks and the formation of chlorinated derivatives of nucleotide bases, inhibiting replication and transcription.[7]
This compound (NCT):
NCT acts as a milder and more targeted oxidizing and chlorinating agent. Its mechanism involves:
-
Targeted Oxidation: NCT primarily targets sulfur-containing amino acids (cysteine and methionine) and other thiol groups in proteins, leading to their inactivation.
-
Chlorination: NCT can transfer its active chlorine to other molecules, creating a "chlorine cover" on the surface of pathogens, which disrupts their function.
-
Sustained Action: Due to its greater stability, NCT provides a more prolonged antimicrobial effect compared to the rapid action of HOCl.[6]
Below is a diagram illustrating the general antimicrobial signaling pathways for HOCl and NCT.
Quantitative Antimicrobial Efficacy
Direct comparative studies providing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for NCT and HOCl against a wide range of identical microbial strains under the same experimental conditions are limited. The following tables summarize available data from various studies to provide an insight into their respective efficacies.
Table 1: Time-Kill Assay Data for this compound (NCT)
| Microorganism | NCT Concentration | Incubation Time | Log₁₀ Reduction | Reference |
| Staphylococcus aureus | 1% (55 mM) | 15 min | >2 | [8] |
| Staphylococcus aureus | 1% (55 mM) | 30 min | Complete Kill | [8] |
| Staphylococcus aureus (biofilm) | 1% (55 mM) | 15 min | >1 | [9] |
| Staphylococcus aureus (biofilm) | 1% (55 mM) | 1 hour | Complete Kill | [9] |
| Escherichia coli | 1% (55 mM) | 15 min | >2 | [8] |
| Escherichia coli | 1% (55 mM) | 30 min | Complete Kill | [8] |
| Pseudomonas aeruginosa | 1% (55 mM) | 15 min | >2 | [8] |
| Pseudomonas aeruginosa | 1% (55 mM) | 30 min | Complete Kill | [8] |
| Pseudomonas aeruginosa (biofilm) | 1% (55 mM) | 30 min | Complete Kill | [9] |
| Candida albicans | 0.1% (5.5 mM) | 90 min | >4 | [10] |
Table 2: Time-Kill Assay Data for Hypochlorous Acid (HOCl)
| Microorganism | HOCl Concentration | Incubation Time | Log₁₀ Reduction | Reference |
| Staphylococcus aureus (MSSA) | 0.01% | 1 min | Bactericidal (>3) | [11] |
| Staphylococcus aureus (MRSA) | 0.01% | Immediate | Bactericidal (>3) | [11] |
| Staphylococcus aureus (MRSA) | 0.01% & 0.08% | 1 min | Bactericidal (>3) | [12] |
| Escherichia coli | 80 ppm | 1 min | Complete Kill | [7] |
| Pseudomonas aeruginosa | 0.01% | Immediate | Bactericidal (>3) | [11] |
| Candida albicans | 0.01% | Immediate | Bactericidal (>3) | [11] |
Note: Direct comparison of the data in these tables should be approached with caution due to variations in experimental protocols, including the specific strains tested, initial inoculum concentrations, and the media used across different studies.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the antimicrobial activity of NCT and HOCl.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of NCT or HOCl. Perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar (B569324) medium for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum). Incubate the plate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).
Time-Kill Assay
This assay measures the rate at which an antimicrobial agent kills a microbial population over time.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth or buffer solution to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Exposure: Add the desired concentration of NCT or HOCl to the microbial suspension. A control tube with no antimicrobial agent should also be prepared.
-
Sampling: At predetermined time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot from the test and control suspensions.
-
Neutralization and Plating: Immediately add the aliquot to a neutralizing broth to inactivate the antimicrobial agent. Perform serial dilutions of the neutralized sample and plate onto an appropriate agar medium.
-
Incubation and Enumeration: Incubate the plates at 37°C for 24-48 hours. Count the number of viable colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.
Below is a diagram illustrating a generalized experimental workflow for antimicrobial susceptibility testing.
Conclusion
Both this compound and hypochlorous acid are effective antimicrobial agents with distinct profiles. HOCl is a highly potent, fast-acting disinfectant, making it suitable for applications requiring rapid and broad-spectrum microbial killing, such as surface disinfection and initial wound cleansing.[1] However, its instability and potential for cytotoxicity are important considerations.
This compound, as a more stable and less reactive derivative of HOCl, offers a sustained antimicrobial effect with lower toxicity.[5][6] This makes it a promising candidate for therapeutic applications where prolonged contact time and better tissue tolerance are required. The choice between NCT and HOCl will ultimately depend on the specific application, the target microorganisms, and the desired balance between antimicrobial potency, speed of action, and biocompatibility. Further direct comparative studies are warranted to provide a more comprehensive understanding of their relative efficacies and to guide their optimal use in various research and clinical settings.
References
- 1. microbiochemjournal.com [microbiochemjournal.com]
- 2. Antimicrobial efficacy, mode of action and in vivo use of hypochlorous acid (HOCl) for prevention or therapeutic support of infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Efficacy and Stability of an this compound Gel for Chronic Wound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. medesolhealth.com [medesolhealth.com]
- 7. scispace.com [scispace.com]
- 8. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal Activity of this compound against Biofilm-Forming Bacteria Grown on Metal Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Fungicidal Activities of this compound and Conventional Antiseptics against Candida spp. Isolated from Vulvovaginal Candidiasis | AVESİS [avesis.gazi.edu.tr]
- 11. Research Portal [scholarship.miami.edu]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of N-Chlorotaurine and Chlorhexidine Efficacy on Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-biofilm efficacy of N-Chlorotaurine (NCT), a novel endogenous antiseptic, and Chlorhexidine (CHX), a widely used disinfectant. The following sections present quantitative data from in-vitro studies, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate an objective evaluation.
Quantitative Efficacy Comparison
The bactericidal activity of this compound and Chlorhexidine against mature biofilms of various bacterial species has been evaluated in several studies. The data below summarizes the key findings on the reduction of viable bacteria and metabolic activity within these biofilms.
Table 1: Reduction in Metabolic Activity of Staphylococcus aureus Biofilms
This table outlines the percentage reduction in metabolic turnover of S. aureus biofilms following treatment with different concentrations of this compound and Chlorhexidine over time.[1][2]
| Treatment | Concentration | 15 min | 30 min | 1 h | 3 h |
| This compound | 1% | ~75% | ~80% | >80% | >80% |
| 0.5% | ~60% | ~75% | ~80% | >80% | |
| 0.1% | ~30% | ~60% | ~70% | ~80% | |
| Chlorhexidine | 0.2% | ~75% | >80% | >80% | >80% |
| Control (PBS) | - | No significant reduction | No significant reduction | No significant reduction | No significant reduction |
Table 2: Log₁₀ Reduction of Viable Bacteria in Biofilms
This table presents the log₁₀ reduction in colony-forming units (CFU) for various bacterial biofilms after treatment with this compound and Chlorhexidine.[1][2]
| Organism | Treatment | Concentration | 15 min | 30 min | 1 h | 3 h |
| S. aureus ATCC 29213 | This compound | 1% | >1 | >2 | >3 | >4 (Detection limit) |
| 0.5% | <1 | ~1.5 | ~2.5 | ~3.5 | ||
| 0.1% | <1 | <1 | ~1.5 | ~2.5 | ||
| Chlorhexidine | 0.2% | >4 (Detection limit) | >4 (Detection limit) | >4 (Detection limit) | >4 (Detection limit) | |
| S. epidermidis Clinical Isolate | This compound | 1% | >1 | >2 | ~3 | >4 (Detection limit) |
| Chlorhexidine | 0.2% | >4 (Detection limit) | >4 (Detection limit) | >4 (Detection limit) | >4 (Detection limit) | |
| P. aeruginosa ATCC 27853 | This compound | 1% | >1 | >4 (Detection limit) | >4 (Detection limit) | >4 (Detection limit) |
| Chlorhexidine | 0.2% | >4 (Detection limit) | >4 (Detection limit) | >4 (Detection limit) | >4 (Detection limit) |
Note: The detection limit for CFU was 2 log₁₀.[1]
Experimental Protocols
The following methodologies were employed in the comparative studies to assess the anti-biofilm efficacy of this compound and Chlorhexidine.
Biofilm Formation and Treatment for Bactericidal Assay
-
Biofilm Growth: Sterile metal alloy disks (titanium-aluminum-niobium alloy) were placed in 15-ml tubes containing 2 ml of Mueller-Hinton (MH) broth inoculated with a bacterial suspension of approximately 2 × 10⁵ CFU/ml.[1] The tubes were incubated at 37°C for 48 hours on a shaker to allow for mature biofilm formation.[1]
-
Washing: Post-incubation, the disks with established biofilms were rinsed in a saline solution for 1 minute to remove planktonic, non-adherent bacteria.[1]
-
Treatment: The rinsed disks were then transferred to tubes containing solutions of this compound (1%, 0.5%, and 0.1%), Chlorhexidine (0.2% as a positive control), or phosphate-buffered saline (PBS as a negative control).[1][2] The treatment was carried out at 37°C for various time points (15 min, 30 min, 1 h, 3 h, 5 h, and 7 h).[1][2]
-
Quantification of Viable Bacteria: Following treatment, the disks were washed again in saline. To quantify the remaining viable bacteria, the biofilms were detached from the disks by vortexing and sonication. The resulting bacterial suspension was serially diluted and plated for colony-forming unit (CFU) counting.[3]
Metabolic Turnover (XTT) Assay
-
Biofilm Growth: Biofilms were grown in 96-well polystyrene plates at 37°C and subsequently washed with PBS.[1]
-
Treatment: The biofilms were treated with different concentrations of NCT (0.1%, 0.5%, and 1%) and 0.2% Chlorhexidine for 15 min, 30 min, 1 h, or 3 h at 37°C.[1]
-
XTT Assay: After treatment, the wells were washed twice with PBS. A solution of 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide (XTT) was added to each well, and the plates were incubated in the dark for 2 hours at 37°C.[1]
-
Measurement: The absorbance of the supernatant was measured at 450 nm to determine the metabolic activity of the remaining biofilm.[1] The results were expressed as a percentage of the negative control (PBS).[1]
Mechanisms of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action for this compound and Chlorhexidine against bacterial biofilms, along with a visualization of the experimental workflow.
Caption: Proposed mechanism of action for this compound against bacterial biofilms.
References
N-Chlorotaurine: A Potent Endogenous Antiseptic Against Multidrug-Resistant Bacteria
A comparative analysis of N-Chlorotaurine's (NCT) bactericidal efficacy against a panel of multidrug-resistant (MDR) pathogens reveals its potential as a valuable topical anti-infective agent. Unlike traditional antibiotics, NCT's effectiveness is not compromised by existing resistance mechanisms due to its unique multi-targeted oxidizing and chlorinating action.
This compound, a naturally occurring compound in the human immune system, demonstrates broad-spectrum bactericidal activity against a wide array of multidrug-resistant Gram-positive and Gram-negative bacteria.[1][2][3] This includes clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and various multidrug-resistant Gram-negative bacilli.[1][2][4] Its mechanism of action, which involves the oxidation and chlorination of essential microbial components, leads to a multi-pronged attack on pathogens, making the development of resistance highly unlikely.[4][5][6]
Comparative Efficacy of this compound
Studies have consistently shown that a 1% solution of this compound (55 mmol/L) can achieve a significant reduction in the viability of MDR bacteria. Quantitative killing assays demonstrate a decrease of at least 2 log10 in colony-forming units (CFU) within 15 minutes of exposure, with a near-complete eradication of many strains within 30 minutes.[1][2] This rapid bactericidal effect is observed across a range of clinically relevant MDR isolates.
Table 1: Bactericidal Activity of 1% this compound against Multidrug-Resistant Bacteria
| Bacterial Species | Resistance Profile | Time of Exposure | Mean Log10 Reduction in CFU/mL | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 15 min | > 2 | [1] |
| 30 min | Near detection limit | [1] | ||
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 15 min | > 2 | [1] |
| 30 min | Near detection limit | [1] | ||
| Escherichia coli | 3MRGN / 4MRGN | 15 min | > 2 | [1] |
| 30 min | Near detection limit | [1] | ||
| Pseudomonas aeruginosa | 3MRGN / 4MRGN | 15 min | > 2 | [1] |
| 30 min | Near detection limit | [1] | ||
| Acinetobacter baumannii | 3MRGN / 4MRGN | 15 min | > 2 | [1] |
| 30 min | Near detection limit | [1] | ||
| Klebsiella pneumoniae | 3MRGN / 4MRGN | 15 min | > 2 | [1] |
| 30 min | Near detection limit | [1] |
3MRGN: Multidrug-resistant to 3 of 4 antibiotic classes; 4MRGN: Multidrug-resistant to all 4 antibiotic classes.
While direct, extensive comparative studies with a wide range of other antiseptics against the same panel of MDR strains are limited in the literature, some studies have included comparator agents. For instance, in biofilm studies, 0.2% chlorhexidine (B1668724) demonstrated complete inactivation of bacterial biofilms within 15 minutes, a faster onset of action compared to 1% NCT which achieved a similar effect in about 30 to 60 minutes.[7] However, NCT's excellent tolerability on human tissues, even in sensitive areas, presents a significant advantage.[5][6]
Mechanism of Action: A Multi-Target Approach
This compound is an endogenous long-lived oxidant produced by human granulocytes and monocytes.[5][8] Its antimicrobial activity stems from its ability to act as both a chlorinating and an oxidizing agent.[9] This dual action allows it to attack a wide range of biological molecules essential for microbial survival.
The proposed mechanism involves an initial "chlorine cover" that inactivates virulence factors, followed by the oxidation of critical enzymes and structural proteins, ultimately leading to cell death.[9] This non-specific, multi-targeted mechanism is a key reason for the lack of observed resistance development to NCT.[5][6]
References
- 1. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound does not alter structural tendon properties: a comparative biomechanical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal Activity of this compound against Biofilm-Forming Bacteria Grown on Metal Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. main.pathogenics.com [main.pathogenics.com]
A Comparative Guide: N-Chlorotaurine vs. Vancomycin for Staphylococcal Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Chlorotaurine (NCT) and vancomycin (B549263) in the context of treating Staphylococcus aureus infections, including methicillin-resistant Staphylococcus aureus (MRSA). The following sections detail their mechanisms of action, comparative bactericidal efficacy, and performance against biofilms, supported by experimental data.
Mechanisms of Action: A Tale of Two Strategies
This compound and vancomycin employ fundamentally different strategies to combat staphylococcal infections. Vancomycin targets a specific step in cell wall synthesis, while NCT unleashes a multi-pronged oxidative assault.
This compound (NCT): The Oxidative Disruptor
NCT is an endogenous long-lived oxidant produced by human immune cells. Its antimicrobial activity stems from its ability to act as a chlorinating and oxidizing agent. This leads to a broad and non-specific attack on multiple microbial targets, making the development of resistance unlikely.[1] The primary mechanisms include:
-
Oxidation of essential biomolecules: NCT can oxidize critical amino acids, proteins, and lipids within the bacterial cell, disrupting their function.
-
Chlorination: It can transfer its active chlorine to various microbial components, leading to the formation of chloramines that further contribute to cellular damage.
-
Disruption of cellular integrity: Electron microscopy has revealed that NCT causes changes in the bacterial cell membrane and cytoplasmic disintegration.[2]
Vancomycin: The Cell Wall Synthesis Inhibitor
Vancomycin is a glycopeptide antibiotic that has been a mainstay for treating serious Gram-positive infections for decades.[1] Its mechanism of action is highly specific:
-
Inhibition of peptidoglycan synthesis: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for cell wall elongation and cross-linking, ultimately leading to cell lysis.[4]
Comparative Bactericidal Efficacy
The bactericidal activity of NCT and vancomycin against S. aureus has been evaluated in various in vitro studies.
2.1. Planktonic (Free-Floating) Bacteria
NCT demonstrates rapid and broad-spectrum bactericidal activity against both susceptible and resistant strains of S. aureus. Vancomycin's efficacy is more variable and dependent on the susceptibility of the strain.
| Agent | Concentration | Strain(s) | Incubation Time | Log Reduction (CFU/mL) | Reference |
| This compound | 1% (55 mM) | MRSA | 15 min | >2 | [5] |
| 1% (55 mM) | MRSA | 30 min | Near detection limit | [5] | |
| 12.5-50 µM | S. aureus | 6-9 hours | 2-4 | [2] | |
| Vancomycin | 1% (10 mg/mL) | S. aureus | Not specified | ≥3.00 ± 0.07 | [6] |
| 2-50 µg/mL | S. aureus | 24 hours | Variable | [7][8] |
2.2. Biofilm Eradication
Bacterial biofilms present a significant challenge for antimicrobial agents. NCT has shown considerable efficacy in disrupting and killing bacteria within biofilms, while vancomycin's performance is often limited.
| Agent | Concentration | Biofilm Age | Incubation Time | Log Reduction (CFU/mL) | Reference |
| This compound | 1% | 48 hours | 15 min | >1 | [9] |
| 1% | 14 weeks | 60 min | 2.83 | [10] | |
| 0.5% | 48 hours | 7 hours | Eradication | [11] | |
| Vancomycin | Sub-MIC | Not specified | Not specified | Can promote biofilm formation | [12] |
| Not specified | Not specified | Not specified | Limited penetration and killing | [13] |
Experimental Protocols
3.1. Time-Kill Assay for this compound
This assay evaluates the rate and extent of bacterial killing by an antimicrobial agent over time.
3.2. Minimum Inhibitory Concentration (MIC) Determination for Vancomycin
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Broth microdilution is a standard method.
Conclusion
This compound and vancomycin represent two distinct approaches to combating staphylococcal infections.
-
This compound emerges as a promising broad-spectrum antimicrobial with rapid bactericidal activity against both planktonic and biofilm-embedded S. aureus, including resistant strains. Its multi-targeted mechanism of action suggests a low potential for resistance development.
-
Vancomycin remains a critical therapeutic option for severe MRSA infections. However, its efficacy can be hampered by the emergence of resistance, reduced activity against biofilms, and the need for therapeutic drug monitoring.
For researchers and drug development professionals, the contrasting profiles of NCT and vancomycin highlight the ongoing need for novel antimicrobial strategies. The broad, non-specific mechanism of agents like NCT may offer advantages in an era of increasing antibiotic resistance, particularly for topical applications and in preventing biofilm-associated infections. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of these two agents in various clinical settings.
References
- 1. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EFFECT OF VANCOMYCIN ON THE SYNTHESIS OF THE CELL WALL AND CYTOPLASMIC MEMBRANE OF STAPHYLOCOCCUS AUREUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (NCT) as an Effective and Biocompatible Antiseptic for Human Graft Tissue Decontamination: An In Vitro Comparison with Vancomycin [gavinpublishers.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Analysis of vancomycin time-kill studies with Staphylococcus species by using a curve stripping program to describe the relationship between concentration and pharmacodynamic response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal activity of this compound against biofilm-forming bacteria grown on metal disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of this compound against Long-Term Biofilms of Bacteria and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the Autolytic System by Vancomycin Causes Mimicry of Vancomycin-Intermediate Staphylococcus aureus-Type Resistance, Cell Concentration Dependence of the MIC, and Antibiotic Tolerance in Vancomycin-Susceptible S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of N-Chlorotaurine and Other Taurine Derivatives: Antimicrobial and Anti-inflammatory Properties
For Immediate Release
This guide provides a detailed comparative analysis of N-Chlorotaurine (NCT) and other notable taurine (B1682933) derivatives, with a particular focus on Taurine Bromamine (B89241) (TauBr). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. This document synthesizes experimental data on their antimicrobial and anti-inflammatory activities, outlines detailed experimental protocols, and visualizes key signaling pathways.
Executive Summary
This compound and Taurine Bromamine are two prominent halogenated taurine derivatives produced by leukocytes during inflammation. Both exhibit significant antimicrobial and anti-inflammatory properties, positioning them as potential therapeutic agents. NCT is noted for its superior stability, while TauBr is suggested to possess more potent microbicidal activity, partly due to its higher membrane permeability. This guide delves into a quantitative comparison of their biological activities, providing the scientific community with a comprehensive resource for further research and development.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance metrics of this compound and Taurine Bromamine based on available experimental data.
Table 1: Comparative Antimicrobial Activity
| Compound | Organism | Concentration | Incubation Time | Log10 Reduction in CFU | Reference |
| This compound | Staphylococcus aureus | 30 µM | 9 hours | ~2.5 | [1] |
| This compound | Pseudomonas aeruginosa | 30 µM | 9 hours | ~1.5 | [1] |
| This compound | Escherichia coli | 30 µM | 9 hours | ~2.0 | [1] |
| This compound | Candida albicans | 10-200 µM | - | Killing activity reported | [1] |
| Taurine Bromamine | Pseudomonas aeruginosa | - | - | Stronger inhibitor of biofilm formation than NCT | [2] |
Note: Direct comparative MIC values for NCT and TauBr from a single study were not available in the reviewed literature. The data presented for NCT shows bactericidal effect at micromolar concentrations. TauBr is reported to have stronger activity against biofilms.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Parameter | Cell Type | IC50 | Reference |
| This compound | IL-6 Inhibition | Rheumatoid Arthritis Synoviocytes | ~250 µM | |
| Taurine Bromamine | IL-6 Inhibition | Rheumatoid Arthritis Synoviocytes | ~250 µM | |
| This compound | PGE2 Inhibition | Rheumatoid Arthritis Synoviocytes | ~250 µM | |
| Taurine Bromamine | PGE2 Inhibition | Rheumatoid Arthritis Synoviocytes | ~250 µM | |
| This compound | VEGF Inhibition | Rheumatoid Arthritis Synoviocytes | ~400 µM | |
| Taurine Bromamine | VEGF Inhibition | Rheumatoid Arthritis Synoviocytes | No significant effect | |
| This compound | IL-8 Inhibition | Rheumatoid Arthritis Synoviocytes | ~400 µM | |
| Taurine Bromamine | IL-8 Inhibition | Rheumatoid Arthritis Synoviocytes | No significant effect | |
| This compound | TNF-α Inhibition | Macrophages | Dose-dependent inhibition reported | [3][4][5] |
| Taurine Bromamine | TNF-α Inhibition | Leukocytes | Suppression reported | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound, Taurine Bromamine)
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile saline solution (0.9%)
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation: a. Culture the bacterial strain overnight on an appropriate agar (B569324) plate. b. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the stock solution is added to well 1, and then 100 µL is transferred sequentially from well 1 to well 11, mixing at each step. The final 100 µL from well 11 is discarded.
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (except for the sterility control well), resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL. b. Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only). c. Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
Assessment of Anti-inflammatory Activity - Cytokine Inhibition in Macrophages
This protocol describes a method to evaluate the ability of taurine derivatives to inhibit the production of pro-inflammatory cytokines in cultured macrophages.
Materials:
-
Test compounds (this compound, Taurine Bromamine)
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Sterile cell culture plates (24-well or 96-well)
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Cell Seeding: a. Seed the macrophage cells into the wells of a culture plate at a density of approximately 1 x 10⁵ cells/well. b. Allow the cells to adhere by incubating for 24 hours in a CO₂ incubator.
-
Compound Treatment and Stimulation: a. Prepare various concentrations of the test compounds in the cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the test compounds. c. Incubate the cells with the compounds for a pre-determined time (e.g., 1 hour). d. Stimulate the cells to produce cytokines by adding LPS to each well (final concentration typically 1 µg/mL), except for the unstimulated control wells. e. Include a vehicle control (cells + LPS, no compound) and a negative control (cells only, no LPS or compound).
-
Sample Collection and Analysis: a. After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants from each well. b. Centrifuge the supernatants to pellet any detached cells and debris. c. Measure the concentration of the desired cytokines (e.g., TNF-α, IL-6) in the clarified supernatants using the specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle control. b. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.
Signaling Pathway and Experimental Workflow Diagrams
This compound and Taurine Bromamine Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Both NCT and TauBr have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by NCT and TauBr.
Induction of the Heme Oxygenase-1 (HO-1) Pathway
Both this compound and Taurine Bromamine can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory and antioxidant properties. This induction is mediated, at least in part, through the activation of the Nrf2 transcription factor.
Caption: Induction of HO-1 expression by NCT and TauBr via Nrf2.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of taurine derivatives.
Caption: Workflow for comparative analysis of taurine derivatives.
References
- 1. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of taurine haloamines (TauCl and TauBr) on the development of Pseudomonas aeruginosa biofilm: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taurine chloramine inhibits NO and TNF-α production in zymosan plus interferon-γ activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taurine chloramine inhibits inducible nitric oxide synthase and TNF-alpha gene expression in activated alveolar macrophages: decreased NF-kappaB activation and IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taurine bromamine (TauBr) - its role in immunity and new perspectives for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Chlorotaurine and Povidone-Iodine for Researchers and Drug Development Professionals
An in-depth analysis of the antimicrobial efficacy, cytotoxicity, and anti-inflammatory properties of N-Chlorotaurine and Povidone-Iodine, supported by experimental data.
In the landscape of antiseptic agents, povidone-iodine (PVP-I) has long been a gold standard, widely utilized for its broad-spectrum antimicrobial activity. However, the endogenous substance this compound (NCT), a naturally occurring N-chloramine, is emerging as a promising alternative with a potentially superior safety profile. This guide provides a comprehensive, data-driven comparison of these two compounds, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Differences
| Feature | This compound (NCT) | Povidone-Iodine (PVP-I) |
| Antimicrobial Spectrum | Broad-spectrum (bacteria, fungi, viruses, protozoa) | Broad-spectrum (bacteria, fungi, viruses, protozoa) |
| Cytotoxicity | Lower cytotoxicity, particularly at lower concentrations | Higher cytotoxicity, dose-dependent |
| Anti-inflammatory Action | Modulates NF-κB and IRF3 signaling pathways | Modulates TLR4/MyD88 and NF-κB signaling pathways |
| Wound Healing | Promotes granulation and re-epithelialization | May delay epithelialization at higher concentrations |
Antimicrobial Efficacy: A Quantitative Comparison
Both this compound and povidone-iodine exhibit potent antimicrobial properties. However, their efficacy and speed of action can vary depending on the target microorganism and the presence of organic materials.
Fungicidal Activity
A direct comparative study on the fungicidal activity against Candida species isolated from vulvovaginal candidiasis revealed that PVP-I has a more rapid onset of action.[1][2]
Table 1: Comparative Fungicidal Activity against Candida albicans
| Antiseptic | Concentration | Incubation Time for ≥4 log10 Reduction |
| This compound (NCT) | 0.1% | 90 minutes |
| Povidone-Iodine (PVP-I) | 8% | 60 minutes |
| Chlorhexidine (CHX) | 1.6% | 30 minutes |
| Octenidine (OCT) | 0.08% | 30 minutes |
Data sourced from a study by Hacioglu et al., which evaluated the fungicidal effects in the presence of skim milk as an organic material.[1][2]
Bactericidal Activity
While direct head-to-head studies with tabulated comparative log reductions for various bacterial strains are limited in the reviewed literature, individual studies demonstrate the potent bactericidal effects of both agents.
NCT (1%) has been shown to reduce colony-forming units (CFUs) of multidrug-resistant Staphylococcus aureus, Pseudomonas aeruginosa, and other bacteria by at least 2 log10 steps after 15 minutes, with near-complete eradication after 30 minutes.[3] Studies on long-term biofilms of S. aureus and P. aeruginosa also confirm the efficacy of 1% NCT, with significant log reductions observed after 30 to 60 minutes of incubation.[4][5]
PVP-I is also highly effective, with studies showing that a 0.25% solution can kill bacterial isolates from corneal ulcers within 30 seconds.[6] However, some studies suggest that higher concentrations of PVP-I (5% and 10%) may have a slower killing time against certain bacteria like S. aureus compared to more dilute solutions.[6]
Virucidal Activity
Both NCT and PVP-I have demonstrated efficacy against adenoviruses, a common cause of keratoconjunctivitis. In vitro studies have shown that NCT has a dose-dependent inhibitory effect on several adenovirus serotypes.[7] Similarly, PVP-I at a concentration of 0.2% is effective against multiple adenovirus serotypes within one to three minutes.
Cytotoxicity Profile: A Key Differentiator
A critical aspect in the selection of an antiseptic is its impact on host cells. In this domain, this compound demonstrates a distinct advantage over povidone-iodine.
A comparative in vitro study on human chondrocytes revealed that lower concentrations of NCT (0.001% and 0.01%) were well-tolerated, showing no significant decrease in cell viability compared to a control group. In contrast, higher concentrations of NCT (0.1% and 1%) and 1.1% PVP-I led to a significant reduction in chondrocyte viability after both 5 and 30 minutes of incubation.[8][9]
Table 2: Cytotoxicity on Human Chondrocytes after 30 minutes of Incubation
| Treatment | Concentration | Cell Viability (% of Control) |
| This compound (NCT) | 1% | Significantly Decreased |
| 0.1% | Significantly Decreased | |
| 0.01% | Not Significantly Decreased | |
| 0.001% | Not Significantly Decreased | |
| Povidone-Iodine (PVP-I) | 1.1% | Significantly Decreased |
| Control | - | 100% |
Data adapted from a study by Pilz et al.[8][9]
Anti-inflammatory Mechanisms and Signaling Pathways
Both NCT and PVP-I possess anti-inflammatory properties, which can be beneficial in the context of wound healing and infection control. However, they appear to exert these effects through different signaling pathways.
This compound's Anti-inflammatory Cascade
NCT is known to down-regulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. Its anti-inflammatory mechanism is partly attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) pathway. Recent research also suggests that NCT can facilitate the oxidation of Interferon Regulatory Factor 3 (IRF3), thereby attenuating antiviral responses.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Fungicidal Activities of this compound and Conventional Antiseptics against Candida spp. Isolated from Vulvovaginal Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound against Long-Term Biofilms of Bacteria and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal Activity of this compound against Biofilm-Forming Bacteria Grown on Metal Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tolerability of this compound in comparison with routinely used antiseptics: an in vitro study on chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tolerability of this compound in comparison with routinely used antiseptics: an in vitro study on chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Chlorotaurine's Anti-Inflammatory Profile in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Chlorotaurine (NCT), an endogenous chlorinated amino acid produced by activated leukocytes, has demonstrated notable anti-inflammatory properties in various preclinical investigations. This guide provides a comprehensive comparison of NCT's anti-inflammatory effects in animal models, focusing on the well-documented lipopolysaccharide (LPS)-induced pneumonia model in mice. While direct comparative studies against classical anti-inflammatory agents like NSAIDs and corticosteroids in standardized models are currently limited, this document summarizes the existing experimental data for NCT, offering valuable insights into its potential as a therapeutic agent.
Comparative Efficacy of this compound in LPS-Induced Pneumonia
The most robust evidence for NCT's anti-inflammatory action in vivo comes from studies using a model of acute lung injury induced by intratracheal administration of lipopolysaccharide (LPS), a component of Gram-negative bacteria. In these studies, NCT has been shown to mitigate the inflammatory cascade, as evidenced by reductions in key inflammatory markers.
Table 1: Effect of this compound on Inflammatory Markers in LPS-Induced Pneumonia in Mice
| Parameter | Control (LPS) | This compound (NCT) + LPS | Taurine (B1682933) + LPS | Percentage Reduction with NCT | Reference |
| Lung Weight (edema) | Increased | Attenuated increase | Similar effect to NCT | Varies by study | [1][2] |
| Body Weight Loss | ~7.5-9.5% decrease | Suppressed loss | - | Significant suppression | [1][2][3] |
| Lung IL-6 mRNA Expression | Increased | Attenuated | Attenuated | Significant reduction | [1][2] |
| Lung TNF-α mRNA Expression | Increased | Attenuated | Not specified | Significant reduction | [1] |
| Serum TNF-α Levels | Increased | Significantly suppressed | Not specified | Significant reduction | [3] |
| Serum IL-6 Levels | Increased | Tendency to lower | Tendency to lower | Not statistically significant in all studies | [2][3] |
| NF-κB Target Gene Expression (Atrogin-1, MuRF1, IκB) | Increased | Suppressed | Not specified | Significant suppression | [1] |
Note: The quantitative values for percentage reduction are often presented graphically in the source literature and may vary based on the specific experimental conditions. The table reflects the reported trends and statistical significance.
Mechanism of Action: The NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are, in part, attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory states, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of these inflammatory mediators. NCT has been shown to suppress the expression of NF-κB target genes, suggesting an inhibitory effect on this key inflammatory pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following is a representative experimental protocol for evaluating the anti-inflammatory effects of this compound in a murine model of LPS-induced pneumonia, based on methodologies described in the cited literature.[1][2][3]
Animal Model and Induction of Inflammation
-
Animals: Male C57BL/6J mice are commonly used. In some studies, mice are fed a high-fat diet to induce obesity, which can amplify the inflammatory response.[1][3]
-
Inflammation Induction: Mice are anesthetized, and a solution of lipopolysaccharide (LPS) from E. coli in phosphate-buffered saline (PBS) is administered intratracheally to induce acute lung inflammation. Control animals receive an equivalent volume of PBS.
Treatment Administration
-
This compound (NCT): A freshly prepared solution of NCT is administered via intraperitoneal (IP) injection. Typically, NCT is given as a pretreatment, for example, one hour before the LPS challenge.
-
Control Groups: A vehicle control group (receiving only the solvent for NCT) and an LPS-only group are essential. Some studies may also include a group treated with taurine to differentiate the effects of NCT from its precursor.[2]
Assessment of Anti-inflammatory Effects
-
Time Points: Animals are typically monitored for a period of 24 to 48 hours post-LPS administration.
-
Macroscopic Evaluation: Body weight is monitored daily. At the end of the experiment, lungs are excised and weighed to assess edema.
-
Molecular Analysis:
-
Cytokine mRNA Expression: Lung tissue is harvested, and total RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Serum Cytokine Levels: Blood is collected, and serum levels of cytokines (e.g., TNF-α, IL-6) are quantified using enzyme-linked immunosorbent assay (ELISA).
-
-
Histological Analysis: Lung tissue can be fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visualize inflammatory cell infiltration and tissue damage.
References
- 1. This compound Reduces the Lung and Systemic Inflammation in LPS-Induced Pneumonia in High Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examination of Taurine Chloramine and Taurine on LPS-Induced Acute Pulmonary Inflammatory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Reduces the Lung and Systemic Inflammation in LPS-Induced Pneumonia in High Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurine chloramine inhibits production of inflammatory mediators and iNOS gene expression in alveolar macrophages; a tale of two pathways: part I, NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
No Evidence of Cross-Resistance Between N-Chlorotaurine and Common Antibiotics
A comprehensive review of existing literature and experimental data reveals that N-Chlorotaurine (NCT), an endogenous antiseptic agent, does not induce microbial resistance and exhibits no cross-resistance with common antibiotics. This is attributed to its unique, multi-targeted mechanism of action, which fundamentally differs from the specific molecular targets of conventional antibiotics.
This compound, a naturally occurring compound in the human immune system, exercises its broad-spectrum microbicidal activity through oxidation and chlorination of essential pathogen structures.[1][2] This non-specific mode of action, which involves multiple simultaneous attacks on microbial cells, prevents the development of resistance.[2][3] Studies have consistently shown that antibiotic-resistant strains are as susceptible to NCT as their antibiotic-sensitive counterparts.[3][4]
Comparative Efficacy of this compound Against Susceptible and Resistant Bacteria
Quantitative killing assays demonstrate that the bactericidal efficacy of NCT is not diminished by the presence of antibiotic resistance mechanisms in various pathogens. The data presented below summarizes the log₁₀ reduction in colony-forming units (CFU) following exposure to NCT.
| Bacterial Strain | Resistance Profile | NCT Concentration | Exposure Time | Log₁₀ CFU Reduction | Reference |
| Staphylococcus aureus (ATCC 25923) | Antibiotic-Susceptible | 1% (55 mM) | 60 min | ~4.0 - 5.0 | [5] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1% (55 mM) | 30 min | > 5.0 | [3] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1% (55 mM) | 30 min | > 5.0 | [3] |
| Escherichia coli (ATCC 11229) | Antibiotic-Susceptible | 30 µM | 9 hours | ~3.5 | [6] |
| Escherichia coli | 3MRGN / 4MRGN | 1% (55 mM) | 30 min | > 5.0 | [3] |
| Pseudomonas aeruginosa (ATCC 27853) | Antibiotic-Susceptible | 1% (55 mM) | 30 min | > 4.0 | [7] |
| Pseudomonas aeruginosa | Multidrug-Resistant | 1% (55 mM) | 30 min | > 5.0 | [3] |
| Acinetobacter baumannii | Multidrug-Resistant | 1% (55 mM) | 30 min | > 5.0 | [3] |
| Klebsiella pneumoniae | Multidrug-Resistant | 1% (55 mM) | 30 min | > 5.0 | [3] |
| 3MRGN/4MRGN: Multidrug-resistant Gram-negative bacteria resistant to 3 or 4 antibiotic classes. |
Experimental Protocols
The data presented in this guide is primarily derived from quantitative killing assays. The general methodology for these experiments is outlined below.
Quantitative Killing Assay Protocol
-
Preparation of Bacterial Suspension: Bacterial strains, including both antibiotic-resistant clinical isolates and antibiotic-susceptible reference strains (e.g., ATCC), are cultured overnight on appropriate agar (B569324) plates. Colonies are then used to prepare a bacterial suspension in a buffered solution (e.g., phosphate-buffered saline, PBS) to a standardized concentration, typically 10⁶ to 10⁸ CFU/mL.[6]
-
This compound Solution: A fresh solution of this compound (as a crystalline sodium salt) is prepared in a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.1) to the desired concentration (e.g., 1% or 55 mM).[3][7]
-
Exposure: The bacterial suspension is mixed with the NCT solution and incubated at 37°C.[3] Control samples containing the bacterial suspension in buffer without NCT are run in parallel.
-
Sampling and Inactivation: At specified time points (e.g., 15, 30, 60 minutes), aliquots are drawn from the test and control suspensions. The antimicrobial action of NCT in the collected aliquots is immediately neutralized by a suitable inactivating agent, such as sodium thiosulfate.[8]
-
Quantification of Viable Bacteria: Serial dilutions of the inactivated samples are prepared and plated on appropriate agar plates. The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL).[3]
-
Data Analysis: The log₁₀ reduction in CFU/mL at each time point is calculated by comparing the viable counts from the NCT-treated samples to the initial inoculum or the parallel control samples.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its bactericidal activity.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Quantitative Killing Assay.
References
- 1. main.pathogenics.com [main.pathogenics.com]
- 2. mdpi.com [mdpi.com]
- 3. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of this compound against Long-Term Biofilms of Bacteria and Yeasts [mdpi.com]
- 6. Bactericidal Activity of Micromolar this compound: Evidence for Its Antimicrobial Function in the Human Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal Activity of this compound against Biofilm-Forming Bacteria Grown on Metal Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edoc.rki.de [edoc.rki.de]
Evaluating the Synergistic Potential of N-Chlorotaurine with Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial agents. One promising avenue is the exploration of antibiotic adjuvants, compounds that can work synergistically with antibiotics to overcome resistance and improve therapeutic outcomes. N-Chlorotaurine (NCT), an endogenous mild oxidant produced by the human immune system, has garnered attention for its broad-spectrum antimicrobial activity and high tolerability.[1] This guide provides a comparative analysis of NCT's potential as a synergistic partner for conventional antibiotics, supported by available experimental data and detailed methodologies.
Antimicrobial Profile of this compound
This compound demonstrates significant bactericidal activity against a wide range of pathogens, including multi-drug resistant strains.[2][3] Its mechanism of action, which involves oxidation and chlorination of essential biomolecules, leads to a multi-targeted attack on microbial cells, making the development of resistance highly improbable.[2][4] The tables below summarize the bactericidal and anti-biofilm efficacy of NCT against various clinically relevant bacteria.
Table 1: Bactericidal Activity of this compound (NCT)
| Organism | Strain Type | NCT Concentration (%) | Incubation Time | Log10 Reduction in CFU/mL | Reference |
| Staphylococcus aureus | ATCC 25923 | 1% | 30 min | ≥ 4 | [5] |
| Staphylococcus aureus | MRSA | 1% | 15 min | ≥ 2 | [2] |
| Staphylococcus aureus | MRSA | 1% | 30 min | Complete eradication | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | 1% | 30 min | Complete eradication | [5] |
| Pseudomonas aeruginosa | Multi-drug Resistant | 1% | 15 min | ≥ 2 | [2] |
| Pseudomonas aeruginosa | Multi-drug Resistant | 1% | 30 min | Complete eradication | [2] |
| Klebsiella pneumoniae | Multi-drug Resistant | 1% | 15 min | ≥ 2 | [2] |
| Klebsiella pneumoniae | Multi-drug Resistant | 1% | 30 min | Near complete eradication | [2] |
| Acinetobacter baumannii | Multi-drug Resistant | 1% | 15 min | ≥ 2 | [2] |
| Acinetobacter baumannii | Multi-drug Resistant | 1% | 30 min | Near complete eradication | [2] |
| Enterococcus faecium | Vancomycin-resistant | 1% | 15 min | ≥ 2 | [2] |
| Enterococcus faecium | Vancomycin-resistant | 1% | 30 min | Near complete eradication | [2] |
Table 2: Anti-Biofilm Activity of this compound (NCT)
| Organism | Biofilm Age | NCT Concentration (%) | Incubation Time | Effect | Reference |
| Staphylococcus aureus | 48 hours | 1% | 15 min | ≥ 1 log10 reduction in CFU | [6] |
| Staphylococcus epidermidis | 48 hours | 1% | 1 hour | Complete eradication | [6] |
| Pseudomonas aeruginosa | 48 hours | 1% | 30 min | Complete eradication | [6] |
| Staphylococcus aureus | Up to 14 weeks | 1% | 60 min | 2.8 log10 reduction in CFU | [7][8] |
| Pseudomonas aeruginosa | Up to 14 weeks | 1% | 60 min | 5.1 log10 reduction in CFU | [7][8] |
Postulated Mechanisms of Synergy
While direct quantitative data on the synergistic effects of NCT with specific antibiotics are limited in the current literature, a strong theoretical basis for such interactions exists, primarily revolving around NCT's unique mechanism of action.
Proposed Synergistic Pathways
Caption: Postulated mechanisms for synergistic action between NCT and antibiotics.
NCT's ability to induce oxidative stress and chlorinate bacterial cell components can lead to membrane damage and increased permeability.[2] This could facilitate the uptake of antibiotics that act on intracellular targets. Furthermore, by disrupting the biofilm matrix, NCT may expose embedded bacteria to antibiotics that would otherwise be ineffective.[6] Some antibiotics themselves have pro-oxidant effects, which could potentially lead to a synergistic increase in oxidative stress when combined with NCT.[9]
Another potential synergistic mechanism is "transhalogenation," where NCT transfers its active chlorine to amino compounds present in biological fluids, forming more lipophilic and potent chloramines that can more readily penetrate microbial cells.[1][10][11]
Experimental Protocols for Evaluating Synergy
To quantitatively assess the synergistic effects of this compound with antibiotics, standardized in vitro methods are employed. The following are detailed protocols for the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the desired antibiotic in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
-
Assay Setup:
-
In a 96-well microtiter plate, serially dilute the antibiotic along the x-axis and this compound along the y-axis.
-
This creates a matrix of wells with varying concentrations of both agents, alone and in combination.
-
Inoculate each well with the standardized bacterial suspension.
-
Include control wells for each agent alone, as well as positive (no antimicrobial) and negative (no bacteria) growth controls.
-
-
Incubation and Analysis:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index using the following formula: FIC Index = FIC of NCT + FIC of Antibiotic Where:
-
FIC of NCT = (MIC of NCT in combination) / (MIC of NCT alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
The time-kill curve assay assesses the bactericidal activity of antimicrobial agents over time and can reveal synergistic killing kinetics.
Methodology:
-
Preparation:
-
Prepare cultures of the test organism in the logarithmic phase of growth.
-
Prepare tubes or flasks with broth containing sub-inhibitory concentrations of NCT, the antibiotic, and their combination. Include a growth control without any antimicrobial.
-
-
Assay Performance:
-
Inoculate each tube/flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes/flasks under appropriate conditions with agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Quantification:
-
Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.
-
Incubate the plates until colonies are visible, then count the number of CFU/mL for each time point and condition.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
-
Caption: Workflow for the time-kill curve synergy assay.
Conclusion and Future Directions
This compound stands out as a compelling candidate for combination therapy with antibiotics due to its broad-spectrum, resistance-resistant antimicrobial activity and its potential to act as a synergistic adjuvant. While quantitative data from direct NCT-antibiotic synergy studies are needed to confirm these effects, the mechanistic rationale is strong. Future research should focus on performing systematic checkerboard and time-kill assays with NCT and various classes of antibiotics against a panel of clinically relevant, including multi-drug resistant, pathogens. Such studies will be instrumental in elucidating the full potential of this compound in combating the growing threat of antibiotic resistance.
References
- 1. This compound, a natural antiseptic with outstanding tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N‐chlorotaurine, a potent weapon against multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of this compound against Long-Term Biofilms of Bacteria and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bactericidal Activity of this compound against Biofilm-Forming Bacteria Grown on Metal Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Activity of this compound against Long-Term Biofilms of Bacteria and Yeasts | Semantic Scholar [semanticscholar.org]
- 8. Activity of this compound again... preview & related info | Mendeley [mendeley.com]
- 9. A review on oxidant and antioxidant effects of antibacterial agents: impacts on bacterial cell death and division and therapeutic effects or adverse reactions in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Promising Future Candidate for Topical Therapy of Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
N-Chlorotaurine: A Comparative Analysis Against Standard of Care in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Chlorotaurine (NCT) is an endogenous, long-lived oxidant produced by human leukocytes. As a key component of the innate immune system, it possesses broad-spectrum antimicrobial and anti-inflammatory properties. This guide provides a comprehensive comparison of clinical trial data for NCT against standard-of-care treatments in various therapeutic areas. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of NCT's potential as a novel therapeutic agent.
Mechanism of Action
This compound acts as a mild oxidizing and chlorinating agent.[1] Its primary mechanism involves the transfer of its active chlorine to microbial targets, leading to the inactivation of essential enzymes and other proteins, ultimately resulting in microbial death.[1] Unlike many antibiotics, this non-specific mechanism of action makes the development of microbial resistance unlikely.
Furthermore, NCT has demonstrated significant anti-inflammatory effects. A key target of NCT is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. NCT can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[2] This dual action of antimicrobial activity and inflammation modulation makes NCT a promising candidate for various infectious and inflammatory conditions.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's inhibition of the NF-κB signaling pathway.
Clinical Trial Data: this compound vs. Standard of Care
This section summarizes the key findings from clinical trials comparing NCT to standard-of-care treatments across different indications.
Epidemic Keratoconjunctivitis
A phase IIb, double-blind, randomized clinical trial was conducted to assess the efficacy and tolerability of 1% NCT eye drops compared to gentamicin (B1671437) eye drops in patients with epidemic keratoconjunctivitis.[3]
Quantitative Data Summary
| Outcome Measure | This compound (1%) Group (n=33) | Gentamicin Group (n=27) | P-value |
| Subjective Score (Day 8) | Lower (Improved) | Higher | 0.016 |
| Adenovirus Type 8 Subgroup: Subjective Score (Day 4) | Lower (Improved) | Higher | 0.003 |
| Adenovirus Type 8 Subgroup: Objective Score (Day 4) | Lower (Improved) | Higher | 0.015 |
| Adenovirus Type 8 Subgroup: Subjective Score (Day 8) | Lower (Improved) | Higher | 0.004 |
Experimental Protocol
-
Study Design: Prospective, double-blind, randomized, phase IIb clinical trial.[3]
-
Participants: 60 patients with clinically diagnosed epidemic keratoconjunctivitis.
-
Intervention:
-
NCT Group: 1% aqueous solution of this compound eye drops.
-
Control Group: Gentamicin eye drops.
-
-
Dosing Regimen: Eye drops were administered for 7 days.[3]
-
Outcome Measures:
-
Subjective and objective symptoms were scored on a scale at baseline (Day 1), Day 4, and Day 8.
-
Virological diagnosis was performed to identify the causative viral strains.[3]
-
Acute Otitis Externa
A phase IIb, randomized, rater-blinded clinical study compared the efficacy and tolerability of 1% NCT aqueous solution with Otosporin® (containing neomycin, polymyxin (B74138) B, and hydrocortisone) for the topical treatment of acute otitis externa.[4][5]
Quantitative Data Summary
| Outcome Measure | This compound (1%) Group (n=25) | Otosporin® Group (n=25) | P-value |
| Time to Disappearance of Inflammation (days) | 5.6 ± 1.6 | 7.4 ± 1.6 | < 0.001 |
| Inflammation Score (Day 4 to 7) | Significantly Lower | Higher | < 0.01 |
| Treatment Success | 100% | 96% (one failure) | - |
Experimental Protocol
-
Study Design: Randomized, rater-blinded, phase IIb clinical trial.[4]
-
Participants: 50 patients with acute otitis externa.[5]
-
Intervention:
-
NCT Group: 1 mL of 1% aqueous NCT solution applied to the external ear canal.
-
Control Group: 1 mL of Otosporin® applied to the external ear canal.
-
-
Dosing Regimen: The substances were applied once daily until the signs of infection disappeared.[4][5]
-
Outcome Measures:
-
Efficacy and tolerability were evaluated daily using a visual analogue scale and a six-step infection score.
-
Microbiological smears were analyzed to identify causative pathogens.[4]
-
Chronic Leg Ulcers with Purulent Coating
A phase IIb, double-blind, randomized clinical study was conducted to compare the tolerability and efficacy of a 1% aqueous solution of NCT with 1% chloramine (B81541) T solution for the treatment of chronic leg ulcers with a purulent coating.[6][7]
Quantitative Data Summary
| Outcome Measure | This compound (1%) Group (n=20) | Chloramine T (1%) Group (n=20) | P-value |
| Pain Intensity (Day 1 and 4) | Significantly Less Pain | More Pain | < 0.05 |
| Duration of Pain | Trend for Shorter Duration | Longer Duration | 0.093 |
| Appearance of Granulation and Re-epithelialization | Earlier Appearance | Later Appearance | < 0.05 |
| Improvement in Purulent Coating Score | No Significant Difference | No Significant Difference | - |
Experimental Protocol
-
Study Design: Double-blind, randomized, phase IIb clinical study.[6][7]
-
Participants: 40 patients with chronic leg ulcers with a purulent coating.[7]
-
Intervention:
-
NCT Group: Dressings soaked in a 1% aqueous solution of this compound.
-
Control Group: Dressings soaked in a 1% aqueous solution of Chloramine T.
-
-
Dosing Regimen: Dressings were applied twice daily for a median of 7 days.[6][7]
-
Outcome Measures:
In Vitro Cytotoxicity Studies
To assess the safety profile of NCT at a cellular level, in vitro cytotoxicity studies have been conducted. One such study evaluated the effect of NCT on human chondrocytes compared to routinely used antiseptics, povidone-iodine (PVP-I) and hydrogen peroxide (H₂O₂).[8][9]
Experimental Protocol: In Vitro Chondrocyte Cytotoxicity Assay
-
Cell Culture: Human chondrocytes were extracted from cartilage and cultured.[8]
-
Treatment: Chondrocytes were incubated with various concentrations of NCT (0.001%, 0.01%, 0.1%, 1%), 1.1% PVP-I, and 3% H₂O₂ for 5 and 30 minutes.[8][9]
-
Viability Assessment:
-
Metabolic Activity: Cell viability was determined using the EZ4U cell viability kit, which measures mitochondrial dehydrogenase activity.[8]
-
Nuclear Morphology: Cells were stained with acridine (B1665455) orange to assess nuclear morphology and identify viable versus non-viable cells under a fluorescence microscope.[8]
-
Results Summary
-
NCT at concentrations of 0.01% and 0.001% did not cause a significant decrease in chondrocyte viability compared to the control group.[8][9]
-
In contrast, 1% and 0.1% NCT, 1.1% PVP-I, and 3% H₂O₂ all resulted in a significant reduction in cell viability.[8][9]
Experimental Workflow and Logic
The clinical trials cited in this guide generally follow a standard workflow designed to ensure patient safety and the collection of robust, unbiased data.
General Clinical Trial Workflow
Caption: A generalized workflow for the randomized controlled clinical trials.
Conclusion
The clinical trial data presented in this guide suggests that this compound is a well-tolerated and effective topical anti-infective and anti-inflammatory agent. In the treatment of epidemic keratoconjunctivitis, acute otitis externa, and chronic leg ulcers, NCT has demonstrated comparable or superior efficacy and a better safety profile compared to standard-of-care treatments. Its broad-spectrum antimicrobial activity, coupled with its anti-inflammatory properties and low potential for resistance development, positions NCT as a promising candidate for further clinical investigation and development. The in vitro data further supports its favorable safety profile at the cellular level. This compilation of data provides a solid foundation for researchers and drug development professionals to consider this compound in their ongoing and future research endeavors.
References
- 1. main.pathogenics.com [main.pathogenics.com]
- 2. Protective Effects of Taurine Chloramine on Experimentally Induced Colitis: NFκB, STAT3, and Nrf2 as Potential Targets [mdpi.com]
- 3. Tolerability and efficacy of this compound in epidemic keratoconjunctivitis--a double-blind, randomized, phase-2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pathogenics.com [pathogenics.com]
- 5. Acute otitis externa: efficacy and tolerability of this compound, a novel endogenous antiseptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Tolerability and efficacy of this compound in comparison with chloramine T for the treatment of chronic leg ulcers with a purulent coating: a randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]
- 9. Tolerability of this compound in comparison with routinely used antiseptics: an in vitro study on chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Genomics of Bacterial Responses to N-Chlorotaurine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bacterial genomic and proteomic responses to the endogenous antiseptic N-Chlorotaurine (NCT). By presenting supporting experimental data, detailed methodologies, and visual pathways, this document aims to facilitate a deeper understanding of NCT's mechanism of action and bacterial defense strategies.
This compound, a mild oxidant produced by human immune cells, demonstrates broad-spectrum microbicidal activity.[1] Its primary mode of action involves oxidation and chlorination, targeting multiple sites within microbial cells and thus limiting the development of resistance.[2][3] This guide delves into the molecular responses of different bacteria to NCT and similar oxidative stressors, offering insights into potential therapeutic applications.
Quantitative Data Summary: Proteomic and Transcriptomic Changes
The following tables summarize the key quantitative changes observed in bacteria upon exposure to this compound and other relevant oxidative or chlorinating agents.
Table 1: Proteomic Response of Escherichia coli to this compound
This table is based on a proteomic analysis of E. coli incubated with 1% this compound for 10 and 30 minutes.[4]
| Protein Category | Protein Name | Function | Fold Change |
| Upregulated Proteins | |||
| Heat Shock Proteins | Heat shock protein 60 (GroEL) | Protein folding and stress response | Increased |
| Downregulated Proteins | |||
| Ribosome-Associated | Ribosome-releasing factor | Ribosome recycling | Decreased |
| Periplasmic Transport | D-ribose periplasmic binding protein | Sugar transport | Decreased |
| Fatty Acid Metabolism | Malonyl-CoA transacylase | Fatty acid synthesis | Decreased |
Table 2: Comparative Transcriptomic Response of Gram-Positive and Gram-Negative Bacteria to Oxidative and Chlorine Stress
Disclaimer: The following data for Staphylococcus aureus and Pseudomonas aeruginosa are derived from studies using hydrogen peroxide and chlorine, respectively, as stressors. These serve as a proxy to infer potential responses to the oxidizing and chlorinating nature of this compound.
| Bacterial Species | Stressor | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Staphylococcus aureus | Hydrogen Peroxide | DNA Repair: Genes involved in DNA repair mechanisms. Virulence: Induction of virulence-related genes. Anaerobic Metabolism: Upregulation of genes for anaerobic respiration. | Not specified | [5][6] |
| Pseudomonas aeruginosa | Chlorine | Efflux Pumps: Overexpression of multidrug efflux pump genes (e.g., mexEF-oprN). Stress Response: Induction of genes related to oxidative stress response (e.g., katB, soxR). | Not specified | [7][8] |
Key Signaling and Metabolic Pathways
The interaction of this compound with bacteria triggers a cascade of cellular events. The primary mechanism involves the transfer of active chlorine, leading to the oxidation of critical biomolecules, particularly cysteine residues in proteins.[4] This disrupts protein function and cellular integrity.
Bacteria, in turn, mount a defense. In E. coli, this includes the upregulation of heat shock proteins to manage damaged proteins.[4] Inferred from studies on similar stressors, other bacteria likely activate DNA repair mechanisms and oxidative stress response pathways.[5][6][8] For instance, P. aeruginosa may upregulate efflux pumps to expel toxic compounds.[7]
Experimental Methodologies
The data presented in this guide were generated using established high-throughput techniques for proteomics and transcriptomics.
Proteomic Analysis of E. coli
The proteomic analysis of E. coli's response to NCT involved the following key steps[4]:
-
Bacterial Culture and NCT Exposure: E. coli cultures were grown to a specific optical density and then incubated with a 1% NCT solution for 10 and 30 minutes.
-
Protein Extraction: Bacterial cells were harvested, and proteins were extracted.
-
Two-Dimensional Gel Electrophoresis (2-DE): Proteins were separated based on their isoelectric point and molecular weight.
-
Protein Identification: Protein spots of interest were excised from the gel, digested, and analyzed using mass spectrometry to determine their identity.
Transcriptomic Analysis of Bacterial Stress Responses
The transcriptomic studies on S. aureus and P. aeruginosa employed microarray or RNA-sequencing techniques with the following general protocol[5][6][7][8]:
-
Bacterial Culture and Stress Induction: Cultures were exposed to sublethal concentrations of the stressor (e.g., hydrogen peroxide or chlorine).
-
RNA Extraction: Total RNA was isolated from bacterial cells at different time points post-exposure.
-
Library Preparation and Sequencing/Hybridization: For RNA-Seq, RNA is converted to cDNA, and sequencing libraries are prepared. For microarrays, labeled cDNA is hybridized to the array.
-
Data Analysis: Gene expression levels are quantified and compared between treated and control samples to identify differentially expressed genes.
Conclusion
The available data, though limited in direct comparative genomic studies on NCT, strongly indicates that its efficacy stems from a multi-pronged attack on essential bacterial components. The proteomic response of E. coli reveals a disruption of core cellular processes, while transcriptomic data from related stressors on other bacteria suggest the activation of robust defense mechanisms. Further comparative genomic and transcriptomic studies across a wider range of bacterial species will be invaluable in fully elucidating the nuanced interactions between this compound and its microbial targets, paving the way for novel therapeutic strategies.
References
- 1. This compound, a natural antiseptic with outstanding tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal Activity of this compound against Biofilm-Forming Bacteria Grown on Metal Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of this compound against biofilm-forming bacteria grown on metal disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein sites of attack of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global transcriptome analysis of Staphylococcus aureus response to hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global Transcriptome Analysis of Staphylococcus aureus Response to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorine injury enhances antibiotic resistance in Pseudomonas aeruginosa through over expression of drug efflux pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Chlorine Stress on Pseudomonas aeruginosa Biofilm and Analysis of Related Gene Expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Chlorotaurine's Cytotoxicity on Mammalian Cells Versus Common Antiseptics
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective yet safe antiseptic agents, understanding their cytotoxic profiles on mammalian cells is paramount. This guide provides an objective comparison of the cytotoxicity of N-Chlorotaurine (NCT), a novel endogenous antiseptic, with established antiseptics such as povidone-iodine (PVP-I), chlorhexidine (B1668724) (CHX), and hydrogen peroxide (H₂O₂). The information presented herein is supported by experimental data from various in vitro studies, offering a comprehensive resource for researchers and drug development professionals.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound and other antiseptics on various mammalian cell lines. The data, including IC50 values and observed cell viability, have been compiled from multiple studies to provide a comparative overview.
| Antiseptic | Cell Line | Concentration | Exposure Time | Cytotoxic Effect |
| This compound (NCT) | Human Chondrocytes | 0.001% - 0.01% | 5 and 30 min | No significant decrease in cell viability[1] |
| Human Chondrocytes | 0.1% - 1% | 5 and 30 min | Significant decrease in cell viability[1] | |
| Human B lymphoma cells | Not specified | Not specified | Potent inducer of apoptosis[2] | |
| Povidone-Iodine (PVP-I) | Human Dermal Fibroblasts | 0.1% | 1 min | No significant effect on cell viability[3] |
| Human Dermal Fibroblasts | 0.2% | 1 min | 32% reduction in cell viability; increased apoptosis[3] | |
| Human Dermal Fibroblasts | ≥ 0.8% | 1 min | 90% reduction in cell viability[3] | |
| Human Osteoblasts, Fibroblasts, Myoblasts | ≥ 0.1% | 3 min | Cell survival rates of less than 6%[1] | |
| Chinese Hamster Lung (V79) | 100-500 µg/ml | 24-72 hr | Dose-dependent growth inhibition[4] | |
| Chlorhexidine (CHX) | Human Gingival Epithelial Cells | 0.106 mmol/L | 1 hr | Midpoint cytotoxicity[5] |
| Human Gingival Epithelial Cells | 0.011 mmol/L | 24 hr | Midpoint cytotoxicity[5] | |
| Human Gingival Epithelial Cells | 0.0045 mmol/L | 72 hr | Midpoint cytotoxicity[5] | |
| Human Gingival Fibroblasts, Keratinocytes | 0.0002% - 0.2% | 1, 2, and 3 min | Time- and concentration-dependent cytotoxicity[6] | |
| Odontoblast-like cells (MDPC-23) | 0.06% - 2.0% | 60s - 2h | Dose-dependent decrease in cell metabolism[7] | |
| Hydrogen Peroxide (H₂O₂) | C6 Glioma Cells | 30 µM | 24 hr | Median cytotoxic concentration (EC50)[8] |
| C6 Glioma Cells | 500 µM | 1 hr | Median cytotoxic concentration (EC50)[8] | |
| HeLa Cells | 0.06 mM | 15 min | Significant toxicity[9][10] | |
| Human Fibroblast-like Synoviocytes | 1.5% | 5 min | ~60% toxicity[11] |
Experimental Protocols
Detailed methodologies for common cytotoxicity assays cited in the literature are provided below. These protocols serve as a reference for designing and interpreting cytotoxicity studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol for Adherent Cells:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Exposure: Treat the cells with various concentrations of the antiseptic agent and incubate for the desired exposure time.
-
MTT Addition: Add 10 µL of MTT Reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.
-
Incubation: Leave the plate at room temperature in the dark for at least 2 hours.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with the test compounds for the desired duration.[12]
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 250 x g for 3 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[13]
-
Reaction Mixture Addition: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12][13]
-
Stop Solution Addition: Add 50 µL of Stop Solution to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader. The LDH activity is determined by subtracting the 680 nm absorbance from the 490 nm absorbance.[13]
Signaling Pathways and Mechanisms of Cell Death
The following diagrams illustrate the key signaling pathways implicated in the cytotoxic effects of this compound and the compared antiseptics.
References
- 1. Povidone-iodine Solutions Inhibit Cell Migration and Survival of Osteoblasts, Fibroblasts, and Myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurine chloramine, an oxidant derived from neutrophils, induces apoptosis in human B lymphoma cells through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 550 Povidone Iodine Induced Apoptosis and Its Effect on Wound Healing in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Cytotoxicity of povidone-iodine on cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vitro study on the cytotoxicity of chlorhexidine digluconate to human gingival cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Toxicity of chlorhexidine on odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic potency of H2O2 in cell cultures: impact of cell concentration and exposure time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Micromolar concentrations of hydrogen peroxide induce oxidative DNA lesions more efficiently than millimolar concentrations in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Micromolar concentrations of hydrogen peroxide induce oxidative DNA lesions more efficiently than millimolar concentrations in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Toxicity Study of Antiseptic Solutions Containing Povidone–Iodine and Hydrogen Peroxide [mdpi.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
N-Chlorotaurine as a Disinfectant: A Comparative Guide Based on AOAC Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of N-Chlorotaurine (NCT) as a disinfectant, with a focus on the standards set by the Association of Official Analytical Chemists (AOAC). While direct comparative studies of this compound using AOAC Use-Dilution methods are not extensively available in public literature, this document outlines the established framework for such validation and compares the known antimicrobial properties of NCT with those of conventional disinfectants.
Introduction to this compound
This compound is a naturally occurring mild oxidant derived from the amino acid taurine (B1682933).[1] It is an endogenous compound in the human body, produced by white blood cells as part of the innate immune response to pathogens.[1] As a disinfectant, NCT exhibits broad-spectrum activity against bacteria (Gram-positive and Gram-negative), viruses, fungi, and protozoa.[1] Its mechanism of action involves both chlorination and oxidation, leading to the inactivation of essential microbial enzymes and structures.[1] A key advantage of NCT is its high tolerability and non-toxic nature, as its breakdown products are taurine and chloride, both of which are abundant in the human body.
AOAC Standards for Disinfectant Validation
The U.S. Environmental Protection Agency (EPA) requires disinfectant efficacy data to be generated using methods established by the AOAC.[2][3][4] For hard surface disinfectants, the primary method is the AOAC Use-Dilution Test . This test evaluates the ability of a disinfectant to kill microorganisms on a hard, non-porous surface.
The core AOAC Use-Dilution test methods for bacteria are:
-
AOAC 955.14: For testing against Salmonella enterica
-
AOAC 955.15: For testing against Staphylococcus aureus[2][4]
-
AOAC 964.02: For testing against Pseudomonas aeruginosa[2][4]
Experimental Workflow for AOAC Use-Dilution Test
The following diagram illustrates the general workflow of the AOAC Use-Dilution Test.
Caption: Workflow of the AOAC Use-Dilution Test for disinfectant efficacy.
Performance Evaluation and Comparison
The efficacy of a disinfectant in the AOAC Use-Dilution Test is determined by the number of carriers that show no microbial growth after incubation. The EPA has set specific performance standards for a product to be registered as a disinfectant.[2][4]
Table 1: AOAC Use-Dilution Test Passing Criteria (60 Carriers per Organism)
| Test Organism | AOAC Method | Minimum Number of Carriers Showing No Growth |
| Staphylococcus aureus | 955.15 | 57 out of 60 |
| Pseudomonas aeruginosa | 964.02 | 54 out of 60 |
| Salmonella enterica | 955.14 | 59 out of 60 |
Comparative Efficacy
Table 2: Comparison of this compound with Other Common Disinfectants
| Feature | This compound (NCT) | Quaternary Ammonium Compounds (Quats) | Sodium Hypochlorite (Bleach) | Glutaraldehyde |
| Mechanism of Action | Oxidation and chlorination of microbial components[1] | Disruption of cell membranes | Denaturation of proteins and nucleic acids | Alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups |
| Antimicrobial Spectrum | Broad (bacteria, viruses, fungi, protozoa)[1] | Primarily bacteria and enveloped viruses; less effective against non-enveloped viruses and bacterial spores | Broad (bacteria, viruses, fungi, spores) | Broad (bacteria, viruses, fungi, spores) |
| Common AOAC Organisms | Expected to be effective, but specific data is lacking. | Effective against S. aureus, P. aeruginosa, S. enterica. | Effective against S. aureus, P. aeruginosa, S. enterica. | Effective against S. aureus, P. aeruginosa, S. enterica. |
| Advantages | High tolerability, non-toxic breakdown products, endogenous to the human body. | Good cleaning properties, residual antimicrobial activity. | Fast-acting, inexpensive, widely available. | High-level disinfectant, effective against a wide range of materials. |
| Disadvantages | Slower acting than some traditional disinfectants, stability can be a concern.[5] | Inactivated by organic soil and hard water, can promote antibiotic resistance. | Corrosive, inactivated by organic matter, can release chlorine gas. | Toxic, irritant, requires activation, temperature sensitive. |
Signaling Pathways and Logical Relationships
The validation of a disinfectant is a structured process with clear logical steps, from initial screening to regulatory submission.
References
N-Chlorotaurine: A Comparative Analysis of Stability Against Other Halogenated Compounds
For researchers, scientists, and drug development professionals, the stability of an active pharmaceutical ingredient is a critical parameter governing its efficacy, shelf life, and suitability for clinical applications. N-Chlorotaurine (NCT), an endogenous mild antiseptic, has garnered significant interest due to its broad-spectrum antimicrobial and anti-inflammatory properties. A key advantage of NCT lies in its remarkable stability, particularly when compared to other halogenated compounds like hypochlorous acid (HOCl) and Chloramine-T.
This guide provides an objective comparison of the stability of this compound with other relevant halogenated compounds, supported by experimental data.
Comparative Stability Overview
This compound distinguishes itself from other N-chloroamino acids, such as N-chloroglycine, which can degrade within hours or days at room temperature. The stability of N-halamine compounds, a class to which NCT belongs, is structurally dependent, with the stability of the nitrogen-chlorine (N-Cl) bond generally decreasing in the order: amine > amide > imide.[1] NCT possesses a highly stable amine N-Cl bond.
In contrast, hypochlorous acid (HOCl) is notoriously unstable.[2] Its stability is adversely affected by exposure to light, temperatures at or above 25°C, contact with air, and the presence of organic matter or certain metal ions.[2][3][4][5] To maintain its potency, HOCl solutions require storage in dark, cool conditions (below 10°C) and must be formulated in purified water.[3][4][5]
Chloramine-T, while more stable than HOCl in alkaline solutions, shows significant degradation in acidic environments (pH 2.65 - 5.65) and in the presence of hydrochloric acid.[6][7] It is also susceptible to thermal decomposition at temperatures above 60°C.[6][8]
Quantitative Stability Data
The following table summarizes the stability of this compound and other halogenated compounds based on available experimental data.
| Compound | Formulation/Concentration | Storage Conditions | Stability Metric | Reference(s) |
| This compound (NCT) | 1% Aqueous Solution | ~20°C (Ambient) | t½ ≈ 120 days | [9][10] |
| 0.5% Aqueous Solution | ~20°C (Ambient) | t½ ≈ 236 days | [9][10] | |
| 1% Gel | Ambient Temperature | t½ ≈ 161 days | [11][12][13] | |
| 1% Gel | 4°C | t½ ≈ 4 years | [12][13] | |
| 0.75% Aqueous Solution | Room Temperature | 0.43% loss/day | [9][14] | |
| 0.75% Aqueous Solution | 2–5 °C | 0.03% loss/day | [9][14] | |
| Hypochlorous Acid (HOCl) | Aqueous Solution | Susceptible to UV light, air, temp ≥25°C | Inherently unstable | [2][3][4][5] |
| 200 ppm, pH 6 | Simulated clinical use (20-25°C, dark) | <20 ppm loss in 1 month | [3][5] | |
| Chloramine-T | 1% Aqueous Solution | Moderate temp, no direct sunlight | >90% stable for many months | [8] |
| Aqueous Solution | Strongly alkaline, up to 60°C | Quite stable | [6][7] | |
| Aqueous Solution | pH 2.65 - 5.65 | Reproducible loss in oxidative titre | [6][7] | |
| Aqueous Solution | >0.5M HCl | Loss in titre increases with concentration | [6][7] |
Factors Influencing Stability
The stability of these compounds is a multifactorial issue. The following diagram illustrates the key factors affecting the degradation of NCT, HOCl, and Chloramine-T.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound stability. Below are summaries of key experimental protocols cited in the literature.
Synthesis and Preparation of this compound (NCT) Solutions
-
Synthesis: NCT is typically synthesized as a crystalline sodium salt. A common method involves the reaction of Chloramine-T trihydrate with taurine (B1682933).[10] An alternative approach uses polymeric materials with immobilized N-chlorosulfonamide groups, which act as a chlorinating agent when added to taurine solutions.[15]
-
Solution Preparation: For stability studies, aqueous solutions of NCT (e.g., 0.25%, 0.5%, 1%) are prepared in purified water. The initial pH of the solutions may be adjusted using NaOH or HCl. Samples are often stored in amber glass bottles to protect from light and are maintained at controlled temperatures (e.g., ambient ~20°C and elevated 40°C).[10]
Stability Assessment of this compound
The stability of NCT solutions is monitored over time by measuring the concentration of active chlorine. A multi-analytical approach is often employed for comprehensive characterization.
-
UV-Visible (UV-Vis) Spectroscopy: This is a primary method for quantifying NCT concentration. The absorbance of the solution is measured at NCT's maximum absorbance wavelength (λmax ≈ 252 nm).[14][16][17] Samples are diluted as necessary to fall within the linear range of the spectrophotometer, and the concentration is calculated using the Beer-Lambert law with a known extinction coefficient for NCT.[14]
-
Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is used to confirm the identity and purity of NCT and to identify any degradation products that may form over time.[11]
-
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are also utilized to establish the stability and confirm the structure of NCT in solution.[9][10]
Stability Assessment of Other Halogenated Compounds
-
Iodometric Titration: This classical chemical method is suitable for measuring the total active chlorine concentration in solutions of Chloramine-T and hypochlorous acid.[8][18][19] The principle involves the liberation of free iodine from potassium iodide (KI) by the active chlorine at a pH of 8 or less.[18] The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) using a starch indicator.[18][20][21] The titration should be performed in an acidic medium (pH 3-4, using acetic acid) to ensure stoichiometric reaction.[18][19][21]
-
Physicochemical Monitoring of HOCl: The stability of HOCl solutions is assessed by monitoring key parameters over time, including the concentration of free available chlorine (FAC), oxidation-reduction potential (ORP), and pH.[4]
The experimental workflows for these stability assessments are critical for generating reliable and comparable data. The following diagram outlines a general workflow for a stability study.
Conclusion
The experimental data conclusively demonstrate that this compound possesses superior stability compared to other halogenated compounds like hypochlorous acid and, under many conditions, Chloramine-T. Its long half-life in aqueous solutions and gels, especially under refrigerated conditions, makes it a highly viable candidate for pharmaceutical applications requiring a stable, long-acting antimicrobial and anti-inflammatory agent. The inherent instability of compounds like HOCl necessitates stringent storage and handling protocols, limiting their shelf life and practical application. The comprehensive understanding of these stability profiles, backed by robust experimental protocols, is essential for the development of effective and reliable therapeutic products.
References
- 1. Antibacterial N-halamine fibrous materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Stability of Weakly Acidic Hypochlorous Acid Solution with Microbicidal Activity [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Weakly Acidic Hypochlorous Acid Solution with Microbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability characteristics of aqueous chloramine-T solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shop.optitemp.com [shop.optitemp.com]
- 9. mdpi.com [mdpi.com]
- 10. Long-Term Stability and Efficacy of NCT Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Efficacy and Stability of an this compound Gel for Chronic Wound Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.cardiffmet.ac.uk [pure.cardiffmet.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NEMI Method Summary - 4500-Cl B [nemi.gov]
- 19. metrohm.com [metrohm.com]
- 20. quora.com [quora.com]
- 21. NEMI Method Summary - 330.3 [nemi.gov]
A Meta-Analysis of N-Chlorotaurine's Efficacy in Diverse Infectious Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the efficacy of N-Chlorotaurine (NCT), an endogenous chlorinated amine, across various preclinical infectious disease models. By objectively comparing its performance with alternative antimicrobial agents and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective therapies.
Unveiling the Antimicrobial Potential of this compound
This compound, the N-chloro derivative of the amino acid taurine, is a long-lived oxidant produced by human granulocytes and monocytes. It plays a role in the innate immune response by targeting a broad spectrum of pathogens, including bacteria, fungi, viruses, and protozoa. Its mechanism of action involves the chlorination of microbial and host cell components, leading to the inactivation of virulence factors and a direct microbicidal effect. This guide synthesizes the available preclinical evidence to evaluate its therapeutic potential in a range of infectious disease scenarios.
Comparative Efficacy of this compound: A Data-Driven Overview
The following tables summarize the quantitative data from key preclinical studies, offering a clear comparison of NCT's efficacy across different infectious disease models and against other antimicrobial agents.
Table 1: Efficacy of this compound in a Rabbit Ocular Infection Model
| Pathogen | Animal Model | Treatment Groups | Key Efficacy Outcomes | Source |
| Adenovirus type 5 | New Zealand White Rabbit | 1% NCT, 2% NCT, 2.5% NCT, 0.5% Cidofovir (B1669016), Saline | - All NCT concentrations and cidofovir significantly reduced the number of positive viral cultures compared to saline.- Cidofovir was more effective than NCT in reducing viral titers. |
Table 2: Efficacy of this compound in a Mouse Fungal Pneumonia Model
| Pathogen | Animal Model | Treatment Groups | Key Efficacy Outcomes | Source |
| Lichtheimia corymbifera | Immunosuppressed C57BL/6JRj Mice | 1% Inhaled NCT, 0.9% Saline | - Survival: 77.8% in NCT group vs. 11.1% in saline group.- Fungal Load (lungs): 1.60 log10 CFU in NCT group vs. 4.26 log10 CFU in saline group. | |
| Aspergillus fumigatus | Immunosuppressed C57BL/6JRj Mice | 1% Inhaled NCT, 0.9% Saline | - No significant difference in survival compared to the control group. |
Table 3: Efficacy of this compound in a Mouse Peritonitis Model
| Pathogen | Animal Model | Treatment Groups | Key Efficacy Outcomes | Source |
| Staphylococcus aureus | BALB/c Mice | Bacteria pretreated with NCT, Untreated bacteria | - Demonstrated a postantibiotic effect, delaying bacterial regrowth.- In vivo delay of regrowth correlated with increased survival in mice. |
Table 4: Efficacy of this compound in an Ex Vivo Corneal Infection Model
| Pathogen | Model | Treatment Groups | Key Efficacy Outcomes | Source |
| Acanthamoeba castellanii | Porcine Cornea | 1% NCT | - Complete inhibition of regrowth after 120 minutes of incubation. | |
| Candida albicans | Porcine Cornea | 1% NCT | - 4 log10 reduction in CFU counts after 120 minutes of incubation. |
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. The following sections detail the protocols from the key studies cited.
Rabbit Ocular Infection Model for Adenovirus
-
Animal Model: New Zealand White rabbits.
-
Pathogen: Adenovirus type 5 (Ad5).
-
Infection Protocol: Inoculation of Ad5 into the conjunctival cul-de-sac of the rabbits.
-
NCT Preparation and Administration: NCT was prepared in a saline solution at concentrations of 1.0%, 2.0%, and 2.5%. The solutions were topically administered to the infected eyes.
-
Treatment Regimen: In the first study, treatment was administered 10 times on day 1, followed by 5 times daily for 6 days. In a second study, a 10-day treatment regimen was used.
-
Outcome Measures: Viral titers were determined from eye swabs collected at different time points post-infection. The number of positive cultures and mean viral titers were the primary efficacy endpoints.
-
Comparative Agent: 0.5% Cidofovir solution.
Mouse Model of Fungal Pneumonia
-
Animal Model: Immunosuppressed specific pathogen-free female C57BL/6JRj mice.
-
Pathogens: Lichtheimia corymbifera and Aspergillus fumigatus.
-
Infection Protocol: Intranasal inoculation of fungal spores.
-
NCT Preparation and Administration: A 1% NCT solution was aerosolized for inhalation.
-
Treatment Regimen: Mice were treated three times daily for 10 minutes, starting 1 hour after inoculation.
-
Outcome Measures: Survival rates were monitored over two weeks. Fungal load in the lungs was determined by colony-forming unit (CFU) counts from homogenized lung tissue. Blood inflammation parameters and histology of organs were also evaluated.
-
Control Group: Inhalation of 0.9% sodium chloride.
Mouse Peritonitis Model for Staphylococcus aureus
-
Animal Model: BALB/c mice.
-
Pathogen: Staphylococcus aureus, strain Smith diffuse.
-
Experimental Design: This study focused on the postantibiotic effect of NCT. Bacteria were pre-incubated with NCT before being used to induce peritonitis in mice.
-
NCT Preparation: NCT was dissolved in a buffered solution.
-
Treatment Regimen: The study investigated the delay in regrowth of S. aureus after exposure to various concentrations of NCT for different incubation times.
-
Outcome Measures: The primary in vivo outcome was the survival of the mice. The in vitro postantibiotic effect was measured by the delay in bacterial regrowth.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key experimental workflows and the proposed mechanism of action of this compound.
Figure 1: Generalized experimental workflow for preclinical evaluation of this compound.
Safety Operating Guide
Proper Disposal of N-Chlorotaurine: A Comprehensive Guide for Laboratory Professionals
For immediate release – Navigating the complexities of laboratory waste management is critical for ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of N-Chlorotaurine (NCT), a long-lived oxidant increasingly utilized in biomedical research. Adherence to these protocols is vital for the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
This compound is an oxidizing agent and requires careful handling. Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste.
Personal Protective Equipment (PPE) is mandatory. At a minimum, this includes:
-
Safety goggles to protect against splashes.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat or other protective garment.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
For small quantities of this compound waste typically generated in a research laboratory setting, a chemical neutralization step is recommended prior to final disposal. This procedure is designed to reduce the oxidizing potential of NCT, rendering it safer to handle and dispose of.
Recommended Neutralizing Agent: Ascorbic acid (Vitamin C) is an effective and safe reducing agent for neutralizing this compound.
Neutralization Procedure:
-
Preparation: In a designated chemical fume hood, prepare a fresh solution of ascorbic acid. The required amount will depend on the concentration of your this compound waste.
-
Stoichiometry: The reaction between ascorbic acid and the active chlorine in this compound is a redox reaction. To ensure complete neutralization, an excess of ascorbic acid should be used. A general guideline is to use approximately 2.5 grams of ascorbic acid for every 1 gram of active chlorine in the this compound solution.
-
Neutralization: Slowly add the ascorbic acid solution to the this compound waste while stirring gently. The reaction is typically rapid.
-
Verification: After the addition of ascorbic acid, it is crucial to verify that all the active chlorine has been neutralized. This can be done using potassium iodide-starch test strips. A blue-black color indicates the presence of residual oxidizing agent, and more ascorbic acid should be added until the test is negative (the strip remains white).
-
Final pH Adjustment: Check the pH of the neutralized solution. If necessary, adjust the pH to a neutral range (typically between 6.0 and 8.0) using a mild acid (e.g., dilute acetic acid) or base (e.g., sodium bicarbonate).
Final Disposal of the Neutralized Solution
The final neutralized solution will contain dehydroascorbic acid, taurine, chloride salts, and the decomposition product of this compound, sulphoacetaldehyde. While these components are generally considered to be of low toxicity, it is essential to adhere to local regulations for aqueous waste disposal.
-
For small quantities: In many jurisdictions, after neutralization and pH adjustment, dilute aqueous solutions of these components may be permissible for drain disposal with copious amounts of water. However, it is critical to verify this with your institution's Environmental Health and Safety (EHS) department and local wastewater authority.
-
For larger quantities or if drain disposal is prohibited: The neutralized solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's licensed hazardous waste management service.
The table below summarizes the key quantitative data for the neutralization process.
| Parameter | Value | Notes |
| Neutralizing Agent | Ascorbic Acid (C₆H₈O₆) | A safe and effective reducing agent. |
| Stoichiometric Ratio | ~2.5 parts Ascorbic Acid to 1 part Active Chlorine | By weight. It is recommended to use a slight excess of ascorbic acid to ensure complete neutralization. |
| Verification Method | Potassium Iodide-Starch Test Strips | A negative test (no color change) indicates complete neutralization of the oxidizing agent. |
| Final pH Range | 6.0 - 8.0 | Adjust with a mild acid or base as necessary before final disposal. |
Experimental Protocol for Neutralization Verification
The following is a detailed methodology for verifying the complete neutralization of this compound waste using potassium iodide-starch test strips.
-
Objective: To confirm the absence of active chlorine in the this compound waste solution after treatment with ascorbic acid.
-
Materials:
-
Neutralized this compound solution
-
Potassium iodide-starch test strips
-
Deionized water (for control)
-
Small beaker or test tube
-
-
Procedure:
-
After completing the neutralization step, take a small aliquot (approximately 1-2 mL) of the treated solution and place it in a clean beaker or test tube.
-
Dip the end of a potassium iodide-starch test strip into the aliquot for 1-2 seconds.
-
Remove the strip and observe for any color change.
-
Positive Result (Incomplete Neutralization): The appearance of a blue-black color on the test strip indicates the presence of residual oxidizing agent (active chlorine). In this case, add more ascorbic acid solution to the bulk waste, stir, and re-test.
-
Negative Result (Complete Neutralization): The test strip remains white or its original color. This indicates that the active chlorine has been successfully neutralized.
-
Control: As a control, dip a fresh test strip into deionized water to ensure the strips are functioning correctly (it should remain white).
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound waste, fostering a culture of safety and environmental responsibility within the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
